Product packaging for (3R)‐Adonirubin(Cat. No.:CAS No. 76820-79-6)

(3R)‐Adonirubin

Cat. No.: B1148410
CAS No.: 76820-79-6
M. Wt: 580.84
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3R)‐Adonirubin, also known as this compound, is a useful research compound. Its molecular formula is C40 H52 O3 and its molecular weight is 580.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76820-79-6

Molecular Formula

C40 H52 O3

Molecular Weight

580.84

Synonyms

(3R)-3-Hydroxy-β,β-carotene-4,4/'-dione;  (3R)-Phenicoxanthin

Origin of Product

United States

Foundational & Exploratory

(3R)-Adonirubin: A Technical Guide to its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Adonirubin is a red-orange ketocarotenoid pigment and a key intermediate in the biosynthesis of the potent antioxidant astaxanthin. As a member of the xanthophyll class, it possesses a hydroxyl group at the 3-position of one of its β-ionone rings, with a specific (R) stereoconfiguration, and keto groups at the 4 and 4' positions. The unique structure of adonirubin contributes to its biological activities and makes it a compound of interest for research in nutraceuticals, aquaculture, and medicine.

This technical guide provides a comprehensive overview of the natural sources of (3R)-adonirubin, the history of its discovery, and the experimental protocols utilized for its extraction, isolation, and characterization.

Discovery and Characterization

The discovery of adonirubin is closely linked to the early investigations of carotenoids from the petals of the Adonis plant genus in the mid-20th century. While a singular "discovery" paper for adonirubin is not prominent in the historical literature, its identification emerged from the broader effort to characterize the pigments responsible for the vibrant red and yellow colors in these flowers.

The determination of its specific stereochemistry, (3R)-adonirubin, was made possible by the development of advanced analytical techniques. The absolute configuration of chiral molecules like adonirubin is established using a combination of methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques using chiral shift reagents or derivatizing agents help in resolving the signals of enantiomers, allowing for the determination of the absolute configuration.[1][2]

  • Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of circularly polarized light by a chiral molecule.[1] The resulting spectrum is a unique fingerprint for a specific enantiomer, which can be compared to standards or theoretical calculations to assign the absolute configuration.[1]

  • X-ray Crystallography: While a powerful tool for determining the three-dimensional structure and absolute configuration of molecules, obtaining suitable crystals of carotenoids can be challenging.[1][3]

The assignment of the (3R) configuration indicates the specific spatial orientation of the hydroxyl group on the chiral carbon at the 3-position of the β-ionone ring.

Natural Sources of (3R)-Adonirubin

(3R)-Adonirubin is found in a select number of biological systems, primarily as a precursor to astaxanthin. Its natural distribution includes higher plants, algae, and certain animals capable of carotenoid modification.

Higher Plants

The most notable plant sources of adonirubin are species within the genus Adonis (family Ranunculaceae), commonly known as Pheasant's Eye. These are the only higher plants known to synthesize astaxanthin in significant quantities, with adonirubin being a crucial intermediate.

  • Adonis aestivalis : The blood-red flowers of this plant are a rich source of ketocarotenoids.

  • Adonis amurensis : Studies have shown that the petals of this species contain very high concentrations of astaxanthin, implying a significant flux through the adonirubin intermediate.

Animals

Certain aquatic animals, particularly crustaceans, can convert dietary carotenoids like β-carotene into astaxanthin. This oxidative metabolic process involves adonirubin as an intermediate. Therefore, adonirubin can be found in trace amounts in various shrimps, prawns, and crabs.

Microorganisms

While astaxanthin is famously produced by microalgae like Haematococcus pluvialis, adonirubin's presence is as an intracellular intermediate in the biosynthetic pathway. Various bacteria and yeasts that synthesize astaxanthin also produce adonirubin as part of the process.

Quantitative Data

The concentration of adonirubin in natural sources can vary significantly based on the species, environmental conditions, and developmental stage. Direct quantification of adonirubin is often reported alongside other related carotenoids.

Natural SourceOrganismPart AnalyzedKey Ketocarotenoid(s) & ConcentrationCitation
Higher Plant Adonis aestivalisFlower PetalsAdonixanthin: 104.35 µg/g; Astaxanthin: 66.53 µg/g[4]
Higher Plant Adonis amurensisUpper Red PetalAstaxanthin: up to 3.31% (dry weight)[5]

Note: The presence of significant amounts of adonixanthin and astaxanthin in Adonis species strongly indicates the presence of their precursor, adonirubin.

Biosynthesis of (3R)-Adonirubin

(3R)-Adonirubin is synthesized from the common carotenoid precursor, β-carotene. The pathway involves a series of oxidation reactions. In Adonis species, this process is catalyzed by two key enzymes.

Adonirubin Biosynthesis beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone Carotenoid β-ring 4-dehydrogenase canthaxanthin Canthaxanthin echinenone->canthaxanthin Carotenoid β-ring 4-dehydrogenase adonirubin (3R)-Adonirubin canthaxanthin->adonirubin Carotenoid 4-hydroxy-β-ring 3-hydroxylase astaxanthin (3S,3'S)-Astaxanthin adonirubin->astaxanthin Carotenoid 4-hydroxy-β-ring 3-hydroxylase

Caption: Biosynthetic pathway of (3R)-Adonirubin from β-Carotene in Adonis.

Experimental Protocols

The extraction, isolation, and characterization of (3R)-adonirubin require a multi-step approach to ensure purity and prevent degradation.

Experimental Workflow sample Sample Collection (e.g., Adonis petals) extraction Solvent Extraction (e.g., Acetone/Methanol) sample->extraction partition Liquid-Liquid Partition (e.g., with Hexane) extraction->partition hplc Purification by HPLC (Normal or Reverse Phase) partition->hplc characterization Structural Characterization hplc->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis ms Mass Spectrometry (MS) characterization->ms nmr NMR Spectroscopy characterization->nmr cd Circular Dichroism (CD) characterization->cd

Caption: General experimental workflow for adonirubin isolation and analysis.

Extraction Protocol

This protocol provides a general method for extracting carotenoids from plant material.

  • Sample Preparation: Freshly collected plant material (e.g., Adonis petals) should be lyophilized (freeze-dried) and ground into a fine powder to maximize surface area.

  • Solvent Extraction:

    • Extract the powdered sample with a polar organic solvent like acetone or a methanol/THF mixture. Perform the extraction repeatedly until the plant material becomes colorless.

    • Conduct all steps under dim light and reduced temperature (e.g., 4°C) to minimize isomerization and degradation of the carotenoids.

  • Phase Separation:

    • Combine the solvent extracts and add an equal volume of diethyl ether or hexane.

    • Add a saturated NaCl solution to facilitate phase separation. The carotenoids will partition into the upper organic layer.

    • Wash the organic phase with distilled water to remove residual polar solvents.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen gas using a rotary evaporator at low temperature (<40°C).

Isolation and Purification Protocol

High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating pure adonirubin.

  • Column: A silica-based normal-phase column or a C18 reverse-phase column can be used.

  • Mobile Phase:

    • For normal-phase HPLC , a gradient system of n-hexane and isopropanol or acetone is typically effective.

    • For reverse-phase HPLC , a mobile phase consisting of acetonitrile, methanol, and dichloromethane might be employed.

  • Detection: Monitor the elution profile using a photodiode array (PDA) detector, identifying the adonirubin peak by its characteristic absorption spectrum (λmax ≈ 470-480 nm).

  • Fraction Collection: Collect the fraction corresponding to the adonirubin peak. Repeat the process to obtain a sufficient quantity of the pure compound.

Structural Characterization
  • UV-Visible Spectroscopy: Dissolve the purified sample in a suitable solvent (e.g., hexane or ethanol) and record the absorption spectrum. The λmax provides initial identification.

  • Mass Spectrometry (MS): Use techniques like APCI-MS or ESI-MS to determine the molecular weight and fragmentation pattern, confirming the molecular formula (C₄₀H₅₂O₃).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the complete structure, including the position of the hydroxyl and keto groups.

  • Circular Dichroism (CD) Spectroscopy: To confirm the (3R) absolute configuration, record the CD spectrum and compare it with known standards or published data for (3R)-adonirubin. This provides definitive stereochemical information.

References

(3R)-Adonirubin Biosynthesis in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the microbial biosynthesis of (3R)-Adonirubin, a ketocarotenoid of significant interest for its potential applications in pharmaceuticals and nutraceuticals. The document details the enzymatic pathway, presents quantitative data from engineered microorganisms, outlines key experimental protocols, and provides visualizations of the core biological and experimental processes.

Introduction to (3R)-Adonirubin

(3R)-Adonirubin, also known as phoenicoxanthin, is a red-orange ketocarotenoid that serves as a crucial intermediate in the microbial biosynthesis of astaxanthin. Its structure features a hydroxyl group at the 3R position of one of its β-ionone rings, contributing to its chemical properties and potential biological activities. The microbial production of (3R)-Adonirubin offers a promising and sustainable alternative to chemical synthesis, enabling the generation of a specific stereoisomer with high purity.

The Biosynthetic Pathway of (3R)-Adonirubin

The biosynthesis of (3R)-Adonirubin in microorganisms is a two-step enzymatic conversion from the precursor β-carotene. This pathway is part of the more extensive astaxanthin biosynthesis pathway and involves the sequential action of two key enzymes: β-carotene ketolase and β-carotene hydroxylase.

Step 1: Ketolation of β-Carotene to Canthaxanthin

The initial step involves the introduction of keto groups at the C4 and C4' positions of the β-ionone rings of β-carotene. This reaction is catalyzed by the enzyme β-carotene ketolase , encoded by the crtW or bkt gene. The product of this reaction is canthaxanthin.

Step 2: Hydroxylation of Canthaxanthin to (3R)-Adonirubin

The second and final step is the stereospecific hydroxylation of one of the β-ionone rings of canthaxanthin at the C3 position. This reaction is catalyzed by β-carotene hydroxylase , encoded by the crtZ gene. The enzyme's stereospecificity ensures the formation of the (3R) enantiomer of adonirubin. It is important to note that the substrate preference of CrtZ enzymes from different microbial sources can vary, with some showing a higher affinity for canthaxanthin, thus favoring the production of adonirubin and its subsequent conversion to astaxanthin.[1]

Adonirubin Biosynthesis Pathway β-Carotene β-Carotene Canthaxanthin Canthaxanthin β-Carotene->Canthaxanthin CrtW / BKT (β-carotene ketolase) Adonirubin Adonirubin Canthaxanthin->Adonirubin CrtZ (β-carotene hydroxylase) Astaxanthin Astaxanthin Adonirubin->Astaxanthin CrtZ (β-carotene hydroxylase) Metabolic Engineering Workflow cluster_0 Pathway Construction cluster_1 Optimization of Precursor Supply cluster_2 Pathway Balancing and Optimization cluster_3 Host Engineering Select_Host 1. Host Selection (e.g., E. coli) Select_Enzymes 2. Enzyme Selection (CrtW and CrtZ with high canthaxanthin preference) Select_Host->Select_Enzymes Assemble_Pathway 3. Pathway Assembly (Plasmid-based or genomic integration) Select_Enzymes->Assemble_Pathway MEP_Pathway 4. Upregulate MEP Pathway (e.g., dxs, idi, ispF overexpression) Assemble_Pathway->MEP_Pathway GGPP_Synthase 5. Overexpress CrtE (Geranylgeranyl diphosphate synthase) MEP_Pathway->GGPP_Synthase Phytoene_Synthase 6. Overexpress CrtB (Phytoene synthase) GGPP_Synthase->Phytoene_Synthase Phytoene_Desaturase 7. Overexpress CrtI (Phytoene desaturase) Phytoene_Synthase->Phytoene_Desaturase Lycopene_Cyclase 8. Overexpress CrtY (Lycopene cyclase) Phytoene_Desaturase->Lycopene_Cyclase Promoter_Engineering 9. Promoter Engineering (Tune expression levels of crtW and crtZ) Lycopene_Cyclase->Promoter_Engineering RBS_Engineering 10. RBS Engineering (Optimize translation initiation rates) Promoter_Engineering->RBS_Engineering Enzyme_Engineering 11. Enzyme Engineering (Improve catalytic efficiency and substrate specificity) RBS_Engineering->Enzyme_Engineering Knockout_Competitors 12. Knockout Competing Pathways (e.g., pathways draining MEP pathway precursors) Enzyme_Engineering->Knockout_Competitors Improve_Cofactors 13. Enhance Cofactor Availability (NAD(P)H, FAD, Fe2+) Knockout_Competitors->Improve_Cofactors

References

Spectroscopic Profile of (3R)-Adonirubin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the carotenoid (3R)-Adonirubin, also known as phoenicoxanthin. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, and presents the available spectroscopic information in a clear, tabular format for ease of reference.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Data Presentation
ParameterValueSource
Molecular FormulaC₄₀H₅₂O₃[1]
Molecular Weight580.8 g/mol [1]
Monoisotopic Mass580.39164552 Da[1]
Precursor Ion (M+)m/z 580.39[1]

Table 1: Mass Spectrometry Data for (3R)-Adonirubin.

Experimental Protocol: HPLC-DAD-APCI-MS/MS

A common method for the analysis of carotenoids is High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Atmospheric Pressure Chemical Ionization Mass Spectrometry.

  • Chromatographic Separation:

    • Column: A C30 reverse-phase column is typically used for the separation of carotenoid isomers.

    • Mobile Phase: A gradient of methanol and methyl tert-butyl ether (MTBE) is often employed.

    • Flow Rate: Maintained at a constant flow rate, for example, 0.8 mL/min.

    • Column Temperature: Set to a constant temperature, such as 25°C.

  • Mass Spectrometry:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for carotenoids.

    • Nebulizer Gas: Nitrogen is used as the nebulizer gas.

    • Drying Gas: Nitrogen is also used as the drying gas at a specific flow rate and temperature.

    • Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions for structural elucidation.

Experimental Workflow for LC-MS Analysis sample Sample containing Adonirubin extraction Solvent Extraction sample->extraction hplc HPLC Separation (C30 Column) extraction->hplc dad Diode-Array Detection hplc->dad apci APCI Ionization (Positive Mode) hplc->apci ms Mass Analyzer apci->ms cid Collision-Induced Dissociation ms->cid detector Detector cid->detector data Mass Spectrum detector->data

Caption: Workflow for LC-MS analysis of Adonirubin.

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to determine the absorption characteristics of (3R)-Adonirubin, which are dictated by its conjugated polyene system. The position of the absorption maximum (λmax) is a key identifying feature.

Data Presentation
Solventλmax (nm)
Hexane472

Table 2: UV-Vis Absorption Data for Adonirubin.

Experimental Protocol
  • Sample Preparation: A dilute solution of the purified (3R)-Adonirubin is prepared in a UV-transparent solvent, such as hexane or ethanol.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance spectrum is recorded over a wavelength range of 250 to 600 nm.

  • Blank Correction: A spectrum of the pure solvent is recorded and subtracted from the sample spectrum to correct for solvent absorbance.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

UV-Vis Spectroscopy Workflow sample Purified Adonirubin dissolve Dissolve in UV-transparent solvent sample->dissolve spectrophotometer Measure Absorbance (250-600 nm) dissolve->spectrophotometer correction Blank Correction spectrophotometer->correction blank Solvent Blank blank->spectrophotometer spectrum Absorption Spectrum correction->spectrum lambda_max Determine λmax spectrum->lambda_max

Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the limited availability of experimentally derived NMR data for (3R)-Adonirubin in the public domain, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational models and serve as a valuable reference.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityAssignment
~1.20sC1-CH₃
~1.85sC5-CH₃
~1.95sC9, C13-CH₃
~2.00sC9', C13'-CH₃
~2.50mC2-H₂
~4.00mC3-H
~6.10-6.80mPolyene chain protons

Table 3: Predicted ¹H NMR Chemical Shifts for (3R)-Adonirubin.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~28.0C1-CH₃
~21.0C5-CH₃
~12.5-13.0C9, C13, C9', C13'-CH₃
~45.0C1
~36.0C2
~68.0C3
~200.0C4
~125.0-140.0Polyene chain carbons
~200.0C4'

Table 4: Predicted ¹³C NMR Chemical Shifts for (3R)-Adonirubin.

Experimental Protocol for NMR Analysis of Carotenoids
  • Sample Preparation: A sufficient quantity (typically several milligrams) of highly purified (3R)-Adonirubin is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

NMR Spectroscopy Logical Flow sample Purified Adonirubin dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_acq NMR Data Acquisition dissolve->nmr_acq h1 1D ¹H NMR nmr_acq->h1 c13 1D ¹³C NMR nmr_acq->c13 d2 2D NMR (COSY, HSQC, HMBC) nmr_acq->d2 analysis Spectral Analysis & Assignment h1->analysis c13->analysis d2->analysis structure Structure Elucidation analysis->structure

Caption: Logical flow for NMR-based structure elucidation.

References

In-depth Technical Guide on the Biological Function of (3R)-Adonirubin in Plant Physiology: An Overview of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Function of (3R)-Adonirubin in Plant Physiology

This technical guide addresses the current understanding of the biological functions of the ketocarotenoid (3R)-Adonirubin in the context of plant physiology. Extensive research reveals that the role of (3R)-Adonirubin in the plant kingdom is highly specialized and predominantly confined to a select group of species.

(3R)-Adonirubin, also known as adonirubin, is a red pigment. In the realm of land plants, its significant accumulation is a rare phenomenon, primarily documented in the flowers of a few species belonging to the genus Adonis, such as Adonis aestivalis (Summer Pheasant's Eye)[1]. Within these plants, the principal and currently established biological function of (3R)-Adonirubin is to serve as an intermediate in the biosynthetic pathway of astaxanthin, a valuable red carotenoid[1]. This pathway is responsible for the vibrant red coloration of the flower petals[1].

While carotenoids, as a broad class of compounds, are integral to various aspects of plant physiology—including photosynthesis, photoprotection from excess light, and serving as precursors to hormones like abscisic acid and strigolactones—these general functions have not been specifically attributed to (3R)-Adonirubin in the existing scientific literature[2][3][4]. Current research has not identified (3R)-Adonirubin as a signaling molecule in plants or detailed any direct impact on plant growth, development, or stress responses[2]. Consequently, quantitative data regarding its physiological effects under various conditions are not available.

Given the limited scope of its known function, this guide will focus on the established role of (3R)-Adonirubin as a biosynthetic intermediate in Adonis aestivalis.

The Astaxanthin Biosynthesis Pathway in Adonis aestivalis

The synthesis of astaxanthin in the flowers of Adonis aestivalis involves a series of enzymatic reactions that convert β-carotene into astaxanthin, with (3R)-Adonirubin being a key intermediate. The pathway has been elucidated and shown to be distinct from those found in algae and fungi[1].

The key steps involving (3R)-Adonirubin are illustrated in the following signaling pathway diagram.

Astaxanthin_Biosynthesis cluster_pathway Astaxanthin Biosynthesis Pathway in Adonis aestivalis beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone 4-dehydrogenase canthaxanthin Canthaxanthin echinenone->canthaxanthin 4-dehydrogenase adonirubin (3R)-Adonirubin canthaxanthin->adonirubin 3-hydroxylase astaxanthin Astaxanthin adonirubin->astaxanthin 3'-hydroxylase Carotenoid_Analysis_Workflow cluster_workflow General Workflow for Carotenoid Analysis sample_prep 1. Sample Preparation (Harvesting, Freeze-drying, Grinding) extraction 2. Solvent Extraction (e.g., Acetone, Ethanol, Hexane) sample_prep->extraction saponification 3. Saponification (optional) (to remove chlorophylls and lipids) extraction->saponification purification 4. Purification (e.g., Solid-Phase Extraction) saponification->purification analysis 5. Analysis purification->analysis hplc HPLC / UPLC (Separation and Quantification) analysis->hplc Separation ms Mass Spectrometry (MS) (Structural Identification) analysis->ms Identification nmr NMR Spectroscopy (Structural Elucidation) analysis->nmr Elucidation

References

The Antioxidant Mechanism of (3R)-Adonirubin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(3R)-Adonirubin, a ketocarotenoid and a biosynthetic intermediate between β-carotene and astaxanthin, is emerging as a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth analysis of the core antioxidant mechanisms of (3R)-Adonirubin, targeted at researchers, scientists, and drug development professionals. The document summarizes available data, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of its mode of action.

Core Antioxidant Mechanisms

(3R)-Adonirubin exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect modulation of cellular antioxidant pathways. Its efficacy is reported to be comparable to that of the well-documented antioxidant, astaxanthin.

Direct Radical Scavenging: The conjugated polyene backbone of (3R)-Adonirubin enables it to effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS). This direct interaction neutralizes harmful free radicals, thereby preventing oxidative damage to lipids, proteins, and nucleic acids. Studies have demonstrated its potent activity in inhibiting lipid peroxidation.[1]

Indirect Cellular Protection: Evidence from related carotenoids suggests that adonirubin likely contributes to the upregulation of endogenous antioxidant defense systems. The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key proposed mechanism.[1][2] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. While direct evidence for (3R)-Adonirubin is still under investigation, the activity of the closely related adonixanthin in activating Nrf2 provides a strong basis for this proposed mechanism.[1][2]

Quantitative Antioxidant Activity

While specific IC50 values for (3R)-Adonirubin are not extensively reported in publicly available literature, studies have qualitatively and semi-quantitatively compared its antioxidant activity to other carotenoids. The following table summarizes these comparative findings.

Antioxidant Assay(3R)-Adonirubin ActivityReference CompoundComparative EfficacyReference
Inhibition of Lipid PeroxidationHighAstaxanthinAlmost the same activity[1]
Singlet Oxygen QuenchingHighAstaxanthinAlmost the same activity[1]
ROS Production SuppressionEffectiveAstaxanthinSuppressed ROS production similarly to astaxanthin[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant activity of compounds like (3R)-Adonirubin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that can be quantified spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve (3R)-Adonirubin in a suitable solvent (e.g., DMSO or chloroform) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the (3R)-Adonirubin solution (or standard/blank) to 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Principle: The ABTS radical cation, which has a blue-green color, is reduced by an antioxidant to its colorless neutral form. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of (3R)-Adonirubin.

  • Reaction Mixture: Add 20 µL of the (3R)-Adonirubin solution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Principle: The assay uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. An antioxidant will reduce the fluorescence signal by scavenging the ROS.

Protocol:

  • Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Loading with Fluorescent Probe: Wash the cells with PBS and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and treat them with various concentrations of (3R)-Adonirubin.

  • Induction of Oxidative Stress: After a suitable incubation period, induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed antioxidant mechanisms and experimental workflows.

G cluster_direct Direct Radical Scavenging Adonirubin (3R)-Adonirubin ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) OxidativeDamage Oxidative Damage (Lipid Peroxidation, etc.) Adonirubin->OxidativeDamage prevents NeutralizedROS Neutralized Species Adonirubin->NeutralizedROS donates e- / H+ ROS->OxidativeDamage causes

Caption: Direct antioxidant mechanism of (3R)-Adonirubin.

G cluster_indirect Proposed Indirect Antioxidant Mechanism via Nrf2 Activation Adonirubin (3R)-Adonirubin Keap1 Keap1 Adonirubin->Keap1 modifies Cys residues? Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of CellularProtection Enhanced Cellular Protection AntioxidantEnzymes->CellularProtection results in

Caption: Proposed Nrf2-mediated antioxidant mechanism.

G cluster_workflow DPPH/ABTS Assay Workflow start Prepare Reagents (DPPH/ABTS•+, Sample dilutions) mix Mix Sample with Reagent start->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: General workflow for DPPH/ABTS antioxidant assays.

Conclusion

(3R)-Adonirubin is a promising antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and the potential to modulate key cellular defense pathways like Nrf2. While further quantitative studies are needed to fully elucidate its potency, the existing evidence strongly suggests its efficacy is comparable to that of astaxanthin. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of (3R)-Adonirubin.

References

(3R)-Adonirubin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties and Identification

A summary of the key physicochemical properties of adonirubin is presented in the table below. This data is crucial for its extraction, purification, and characterization.

PropertyValueReference
CAS Number 4418-72-8 (generally for adonirubin/racemic mixture)[1][2][3]
Molecular Formula C40H52O3[1][2][3]
Molecular Weight 580.85 g/mol [3]
Appearance Red-orange solid[3]
Solubility Soluble in DMSO[3]
Synonyms Phoenicoxanthin, (3S)-3-Hydroxy-β,β-carotene-4,4'-dione, 3-Hydroxycanthaxanthin[2][3][4]

Biological Activities and Potential Therapeutic Applications

Adonirubin has demonstrated a range of biological activities that make it a compound of interest for further investigation. Its antioxidant capacity is a cornerstone of its therapeutic potential, contributing to its anti-tumor and anti-carcinogenic effects.

Biological ActivityDescriptionKey FindingsReferences
Antioxidant Adonirubin effectively quenches singlet oxygen and inhibits lipid peroxidation.Its antioxidant activity is comparable to that of astaxanthin.[5]
Anti-tumor Promoting It has been shown to inhibit the activation of the Epstein-Barr virus early antigen, a marker for tumor promotion.Adonirubin exhibits significant inhibitory effects in in vitro assays.[5]
Anti-carcinogenic Studies have indicated its potential to suppress carcinogenesis in animal models.It has shown efficacy in mouse skin tumor models.[5]

Signaling Pathways

The biological effects of adonirubin are likely mediated through the modulation of key cellular signaling pathways. While direct evidence for (3R)-Adonirubin is still emerging, the activities of structurally related carotenoids, such as astaxanthin and adonixanthin, provide strong indications of the pathways involved.

Proposed Nrf2-Mediated Antioxidant Response

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant defenses.[6][7] Carotenoids, including adonixanthin, have been shown to activate Nrf2, leading to the transcription of antioxidant and detoxification genes. It is highly probable that adonirubin also activates this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adonirubin (3R)-Adonirubin Keap1 Keap1 Adonirubin->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection PI3K_Akt_Pathway Adonirubin (3R)-Adonirubin PI3K PI3K Adonirubin->PI3K inhibits? Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Extraction_Workflow Start P. carotinifaciens biomass Cell_Disruption Cell Disruption (e.g., bead beating, sonication) Start->Cell_Disruption Solvent_Extraction Solvent Extraction (e.g., acetone, ethanol) Cell_Disruption->Solvent_Extraction Centrifugation1 Centrifugation Solvent_Extraction->Centrifugation1 Supernatant1 Crude Carotenoid Extract Centrifugation1->Supernatant1 Saponification Saponification (optional, to remove lipids) Supernatant1->Saponification Chromatography Chromatographic Purification (e.g., column chromatography, HPLC) Saponification->Chromatography Pure_Adonirubin Pure (3R)-Adonirubin (requires chiral separation) Chromatography->Pure_Adonirubin

References

(3R)-Adonirubin: A Technical Guide to its Potential Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Adonirubin, a keto-carotenoid and a biosynthetic intermediate of astaxanthin, is emerging as a compound of significant interest in the fields of health and wellness. Exhibiting potent antioxidant and anti-tumor-promoting activities, adonirubin presents a compelling case for further investigation as a potential therapeutic and preventative agent. This technical guide provides a comprehensive overview of the current scientific understanding of (3R)-Adonirubin, with a focus on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data from cited studies are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Carotenoids are a diverse group of naturally occurring pigments with well-documented health benefits, primarily attributed to their antioxidant properties. Among these, the keto-carotenoid (3R)-Adonirubin has garnered attention for its significant biological activities. Often found in combination with astaxanthin and adonixanthin in various natural sources, adonirubin shares structural similarities with these well-studied compounds, which is reflected in its comparable health-promoting effects. This guide will delve into the specific health benefits of (3R)-Adonirubin, with a focus on its antioxidant, anti-tumor-promoting, and cytoprotective properties.

Antioxidant and Cytoprotective Activities

(3R)-Adonirubin demonstrates significant antioxidant activity, comparable to that of astaxanthin, a benchmark for potent natural antioxidants. Its efficacy in neutralizing reactive oxygen species (ROS) and protecting against oxidative stress-induced cellular damage has been a key area of research.

Inhibition of Lipid Peroxidation and Singlet Oxygen Quenching

Studies have shown that (3R)-Adonirubin is highly effective at inhibiting lipid peroxidation, a critical process in cellular damage initiated by oxidative stress. Its ability to quench singlet oxygen, a highly reactive form of oxygen, is also on par with astaxanthin. This potent antioxidant capacity is fundamental to its protective effects on cells and tissues.

Protection Against Light-Induced Cellular Damage

(3R)-Adonirubin has been observed to protect cells from damage induced by light exposure. This protective effect is achieved through the suppression of reactive oxygen species (ROS) production. Interestingly, while adonirubin effectively mitigates oxidative stress, it does not appear to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the antioxidant response. This distinguishes its mechanism of action from other carotenoids like astaxanthin and adonixanthin.

Anti-Tumor-Promoting and Anti-Carcinogenic Potential

Beyond its antioxidant properties, (3R)-Adonirubin has shown promise as an anti-tumor-promoting and anti-carcinogenic agent.

Inhibition of Epstein-Barr Virus Early Antigen Activation

A key indicator of anti-tumor-promoting activity is the inhibition of the Epstein-Barr virus (EBV) early antigen (EA) activation induced by tumor promoters. Research has demonstrated that (3R)-Adonirubin exhibits a significant inhibitory effect in this assay.

Table 1: Anti-Tumor-Promoting Activity of (3R)-Adonirubin

AssayTest SystemIC50 Value (µg/mL)Viability (%)Reference
Epstein-Barr Virus Early Antigen (EBV-EA) ActivationRaji cells42660--INVALID-LINK--

Signaling Pathways

Current research indicates a nuanced role for (3R)-Adonirubin in modulating cellular signaling pathways.

Nrf2 Signaling Pathway

As previously mentioned, studies have shown that (3R)-Adonirubin does not activate the Nrf2 signaling pathway, which is a primary route through which many antioxidants exert their protective effects. This suggests that adonirubin's antioxidant and cytoprotective mechanisms are independent of Nrf2 activation.

Nrf2_Signaling_Pathway Adonirubin (3R)-Adonirubin Nrf2_Activation Nrf2 Activation Adonirubin->Nrf2_Activation Does NOT activate ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes

Figure 1: (3R)-Adonirubin and the Nrf2 Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the biological activities of (3R)-Adonirubin.

Lipid Peroxidation Inhibition Assay

Objective: To determine the ability of (3R)-Adonirubin to inhibit the oxidation of lipids.

General Protocol:

  • A lipid substrate, such as methyl linoleate, is incubated with a radical initiator (e.g., AAPH or AMVN) in the presence and absence of (3R)-Adonirubin.

  • The reaction is monitored over time by measuring the formation of lipid hydroperoxides, typically using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • The inhibitory activity of adonirubin is calculated by comparing the rate of lipid peroxidation in its presence to that of a control.

Lipid_Peroxidation_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Lipid Lipid Substrate (e.g., Methyl Linoleate) Reaction_Mix Reaction Mixture Lipid->Reaction_Mix Initiator Radical Initiator (e.g., AAPH) Initiator->Reaction_Mix Adonirubin (3R)-Adonirubin Adonirubin->Reaction_Mix Control Control (No Adonirubin) Control->Reaction_Mix Measurement Measure Lipid Hydroperoxides (Spectrophotometry/HPLC) Reaction_Mix->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Figure 2: General workflow for a lipid peroxidation inhibition assay.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

Objective: To assess the anti-tumor-promoting activity of (3R)-Adonirubin.

General Protocol:

  • Raji cells (a human B-lymphoblastoid cell line) are cultured and treated with a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to induce EBV-EA expression.

  • The cells are simultaneously treated with varying concentrations of (3R)-Adonirubin.

  • After an incubation period, the cells are harvested, and the percentage of EBV-EA positive cells is determined using immunofluorescence microscopy.

  • The IC50 value, the concentration of adonirubin that inhibits 50% of EBV-EA induction, is calculated. Cell viability is also assessed to rule out cytotoxic effects.

Conclusion and Future Directions

(3R)-Adonirubin is a promising natural compound with significant health benefits, particularly in the realms of antioxidant protection and anti-tumor promotion. Its distinct mechanism of action, independent of the Nrf2 pathway, warrants further investigation to fully elucidate the signaling cascades it modulates. Future research should focus on obtaining more extensive quantitative data on its antioxidant and anti-inflammatory properties through a wider range of assays. Furthermore, in-depth studies are needed to explore its effects on other key signaling pathways, such as NF-κB and MAPK, to provide a more complete picture of its therapeutic potential. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and potential applications of (3R)-Adonirubin.

The Solubility of (3R)-Adonirubin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Solubility Characteristics of a Promising Ketocarotenoid in Aqueous and Organic Solvents

Introduction

(3R)-Adonirubin, a red ketocarotenoid pigment, is a subject of growing interest within the scientific community, particularly in the fields of pharmacology, nutraceuticals, and drug development. Its potent antioxidant properties underscore its potential as a therapeutic agent. A fundamental understanding of its solubility in various solvent systems is paramount for its effective extraction, purification, formulation, and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the solubility of (3R)-Adonirubin, offering quantitative data where available, detailed experimental protocols for solubility determination, and insights into its biological signaling pathways.

Physicochemical Properties of Adonirubin

Adonirubin, also known as phoenicoxanthin, is structurally similar to other well-known ketocarotenoids like astaxanthin and canthaxanthin. Its long polyene chain is responsible for its characteristic red color and its lipophilic nature.

PropertyValueReference
Chemical Formula C40H52O3[1]
Molecular Weight 580.85 g/mol [1]
Appearance Red to reddish-violet crystalline powder
General Solubility Generally soluble in organic solvents, poorly soluble in water.[2][3]

Quantitative Solubility Data

Direct quantitative solubility data for (3R)-Adonirubin is limited in publicly available literature. However, by examining the solubility of structurally analogous ketocarotenoids, a reasonable estimation of its solubility profile can be inferred. The following tables summarize the available quantitative solubility data for astaxanthin and canthaxanthin, which can serve as valuable proxies for adonirubin.

Table 1: Quantitative Solubility of Astaxanthin in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Chloroform5 - 6Room Temperature
Dimethyl Sulfoxide (DMSO)50 (with heat)Room Temperature
Ethanol0.09Room Temperature
Dimethylformamide (DMF)0.5Room Temperature
AcetoneHighly solubleRoom Temperature
Acetic AcidHighly solubleRoom Temperature
WaterVery poorly solubleRoom Temperature

Data compiled from multiple sources[4][5][6][7].

Table 2: Quantitative Solubility of Canthaxanthin in Various Solvents

SolventMolar Fraction Solubility (x10^4) at 298.15 K (25°C)
1,2-Dichloroethane1.83
Trichloromethane (Chloroform)1.45
Toluene0.13
Ethyl acetate0.08
Acetone0.05
Cyclohexane0.03
Ethanol0.01
Methanol0.005

Adapted from a study by Zhou et al. (2009)[8]. Note: Molar fraction can be converted to mg/mL with the solvent's density and molecular weight.

Based on these data and the shared chemical features, it is anticipated that (3R)-Adonirubin will exhibit the highest solubility in chlorinated hydrocarbons like chloroform and dichloromethane, and good solubility in polar aprotic solvents such as DMSO and acetone. Its solubility in alcohols like ethanol and methanol is expected to be significantly lower, and it is considered practically insoluble in aqueous solutions.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of (3R)-Adonirubin. The following section outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) for quantification.

Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • (3R)-Adonirubin (crystalline powder)

  • Selected solvents (analytical grade)

  • Scintillation vials or amber glass bottles with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of (3R)-Adonirubin to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (UV-Vis or HPLC).

  • Quantify the concentration of (3R)-Adonirubin in the diluted sample.

Quantification by UV-Visible Spectrophotometry

This method is suitable for rapid quantification if Adonirubin is the only absorbing species in the solution.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of (3R)-Adonirubin of known concentrations in the solvent of interest.

  • Determine the wavelength of maximum absorbance (λmax) for Adonirubin in the specific solvent by scanning a standard solution across the UV-Vis spectrum (typically 200-800 nm).

  • Measure the absorbance of the standard solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at λmax.

  • Use the calibration curve to determine the concentration of Adonirubin in the diluted sample.

  • Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method for complex mixtures or when high accuracy is required.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 or C30 reverse-phase column

Procedure:

  • Develop an isocratic or gradient HPLC method for the separation and quantification of (3R)-Adonirubin. A mobile phase consisting of a mixture of solvents like acetonitrile, methanol, and dichloromethane is often suitable for carotenoids.

  • Prepare a series of standard solutions of (3R)-Adonirubin of known concentrations.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

  • Identify and integrate the peak corresponding to Adonirubin.

  • Use the calibration curve to determine the concentration of Adonirubin in the diluted sample.

  • Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Signaling Pathways and Biological Relevance

The therapeutic potential of (3R)-Adonirubin is intrinsically linked to its ability to modulate cellular signaling pathways, primarily through its antioxidant properties.

Antioxidant Activity and the Nrf2 Signaling Pathway

Adonirubin is a potent antioxidant capable of quenching singlet oxygen and scavenging other reactive oxygen species (ROS)[9]. One of the key mechanisms by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Studies have shown that astaxanthin analogs, and adonirubin itself, can activate this protective pathway[9][10][11][12].

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). When exposed to oxidative stress or electrophiles (which can be mimicked by compounds like adonirubin), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which bolster the cell's defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Adonirubin (3R)-Adonirubin ROS Oxidative Stress (ROS) Adonirubin->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Adonirubin's activation of the Nrf2 antioxidant pathway.
Potential Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or pathogens, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Potent antioxidants can interfere with this pathway by reducing the oxidative stress that often acts as a trigger or amplifier of NF-κB activation. While direct evidence for Adonirubin's effect on this pathway is still emerging, its strong antioxidant capacity suggests a plausible role in downregulating NF-κB-mediated inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Adonirubin (3R)-Adonirubin Stimuli Pro-inflammatory Stimuli (e.g., ROS) Adonirubin->Stimuli Inhibits IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes

Plausible inhibitory effect of Adonirubin on the NF-κB pathway.

Conclusion

This technical guide has provided a detailed overview of the solubility of (3R)-Adonirubin. While direct quantitative data remains scarce, the solubility of structurally similar ketocarotenoids provides a strong predictive framework. The outlined experimental protocols offer a robust methodology for researchers to determine the precise solubility of Adonirubin in various solvent systems, which is a critical step for advancing its research and development. Furthermore, the elucidation of its involvement in key signaling pathways, such as the Nrf2 antioxidant response, highlights the molecular basis for its therapeutic potential. Further research to generate specific quantitative solubility data for (3R)-Adonirubin and to further delineate its interactions with cellular signaling pathways is highly encouraged.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (3R)-Adonirubin from Paracoccus carotinifaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracoccus carotinifaciens is a Gram-negative bacterium recognized for its robust production of a variety of carotenoids, including astaxanthin, adonixanthin, and the target of this document, (3R)-adonirubin. Adonirubin, a ketocarotenoid, is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. An astaxanthin-rich extract from P. carotinifaciens has been shown to contain 20–30% of other potent antioxidant carotenoids, including adonirubin and adonixanthin[1]. This document provides detailed application notes and experimental protocols for the extraction and purification of (3R)-adonirubin from P. carotinifaciens, tailored for research, development, and professional applications.

Application Notes

The extraction of (3R)-adonirubin from P. carotinifaciens is a multi-step process that involves the initial liberation of carotenoids from the bacterial biomass, followed by purification to isolate adonirubin from other co-extracted carotenoids. The choice of extraction method and solvent system is critical for achieving high recovery and purity.

Key Considerations for Extraction:

  • Solvent Selection: Various organic solvents, including ethanol, acetone, and ethyl acetate, have been effectively used for extracting carotenoids from P. carotinifaciens[2]. The selection should be based on extraction efficiency, safety, and environmental impact. Natural Deep Eutectic Solvents (NaDES) have also been explored as a non-toxic alternative to traditional solvents[3].

  • Extraction Conditions: Temperature, extraction time, and the solvent-to-biomass ratio are crucial parameters that influence the extraction yield. Moderately elevated temperatures (50-70°C) can enhance extraction efficiency[2].

  • Biomass Pre-treatment: The physical disruption of the bacterial cell wall can significantly improve the extraction efficiency of intracellular carotenoids.

  • Z-Isomerization: The solubility of carotenoids can be enhanced by converting the naturally occurring all-E-isomers to Z-isomers. This can be achieved through thermal treatment or the use of catalysts, which can in turn improve extraction recovery[4].

Purification Strategy:

Following the initial extraction, the crude carotenoid mixture requires purification to isolate adonirubin. Column chromatography is a commonly employed technique for separating carotenoids with similar polarities. The choice of stationary phase (e.g., silica gel, C18) and the mobile phase gradient is critical for achieving high-resolution separation of adonirubin from astaxanthin and other related compounds.

Experimental Protocols

Protocol 1: Solvent Extraction of Total Carotenoids from Paracoccus carotinifaciens

This protocol outlines a general procedure for the extraction of the total carotenoid mixture from dried P. carotinifaciens biomass.

Materials:

  • Dried Paracoccus carotinifaciens cell powder

  • Ethanol (96%)

  • Acetone

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Biomass Preparation: Weigh a known amount of dried P. carotinifaciens cell powder.

  • Solvent Addition: Add the selected extraction solvent (e.g., 90% ethanol) to the biomass at a specific solvent-to-biomass ratio (e.g., 20:1 v/w).

  • Extraction: Stir the mixture vigorously at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-3 hours). Protect the mixture from light to prevent carotenoid degradation.

  • Solid-Liquid Separation: Centrifuge the mixture at a high speed (e.g., 5000 x g) for 10-15 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully decant the supernatant containing the extracted carotenoids.

  • Re-extraction (Optional): To maximize the yield, the cell pellet can be re-extracted with fresh solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude carotenoid oleoresin.

  • Storage: Store the oleoresin under a nitrogen atmosphere at -20°C in the dark until further purification.

Protocol 2: Purification of (3R)-Adonirubin by Column Chromatography

This protocol describes a general method for the separation of adonirubin from the crude carotenoid extract using silica gel column chromatography. This is a generalized protocol and may require optimization based on the specific composition of the crude extract.

Materials:

  • Crude carotenoid oleoresin from P. carotinifaciens

  • Silica gel (for column chromatography, 60-120 mesh)

  • n-Hexane

  • Acetone

  • Dichloromethane

  • Diethyl ether

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV-Vis Spectrophotometer

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve a known amount of the crude carotenoid oleoresin in a minimal amount of a suitable solvent (e.g., dichloromethane/n-hexane mixture) and load it onto the top of the silica gel column.

  • Elution: Begin the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or diethyl ether) in a stepwise or gradient manner. A suggested gradient could be a step-wise increase in the percentage of acetone in n-hexane.

  • Fraction Collection: Collect the eluting fractions in separate tubes. The different colored bands moving down the column correspond to different carotenoids. Adonirubin will elute at a different polarity than astaxanthin and other carotenoids.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:acetone, 7:3 v/v). Visualize the spots under UV light or by their native color.

  • Pooling and Evaporation: Pool the fractions containing pure adonirubin (as determined by TLC) and evaporate the solvent using a rotary evaporator.

  • Purity Analysis: Assess the purity of the isolated adonirubin using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or a chiral column for stereoisomer separation) and a photodiode array (PDA) detector.

  • Quantification: Quantify the purified (3R)-adonirubin using a UV-Vis spectrophotometer by measuring its absorbance at its maximum wavelength (λmax) in a suitable solvent and using its specific extinction coefficient.

Data Presentation

Table 1: Comparison of Solvent Extraction Methods for Total Carotenoids from Paracoccus carotinifaciens

Solvent SystemTemperature (°C)Time (h)Solvent-to-Biomass Ratio (v/w)Carotenoid Yield (%)Reference
90% Ethanol601178.6:194 (Astaxanthin)[3]
Acetone25330:1~48 (Astaxanthin equiv.)[5]
Ethanol25330:1~14 (Astaxanthin equiv.)[5]
N,N-dimethyl cyclohexylamine (DMCHA)25330:1~62.5 (Astaxanthin equiv.)[5]
Fatty Acid based NaDES25633.3:1~60 (Astaxanthin)[3]

Table 2: Composition of Carotenoids in Paracoccus carotinifaciens Extract

CarotenoidPercentage of Total Carotenoids
Astaxanthin55-60%
Adonirubin20-30% (combined with Adonixanthin)
Adonixanthin20-30% (combined with Adonirubin)

(Data synthesized from multiple sources indicating the general composition)

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification Biomass P. carotinifaciens Biomass Solvent Solvent Addition (e.g., 90% Ethanol) Biomass->Solvent Extraction Extraction (60°C, 1-3h) Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Carotenoid-rich Supernatant Centrifugation->Supernatant Pellet Cell Debris Centrifugation->Pellet Evaporation Solvent Evaporation Supernatant->Evaporation Crude_Extract Crude Carotenoid Oleoresin Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Load sample Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of Adonirubin Fractions TLC_Monitoring->Pooling Final_Evaporation Solvent Evaporation Pooling->Final_Evaporation Pure_Adonirubin Purified (3R)-Adonirubin Final_Evaporation->Pure_Adonirubin

Caption: Workflow for the extraction and purification of (3R)-Adonirubin.

Carotenoid Biosynthesis Pathway in Paracoccus carotinifaciens

Carotenoid_Biosynthesis cluster_pathway Simplified Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene Echinenone Echinenone beta_Carotene->Echinenone Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin Adonirubin (3R)-Adonirubin Canthaxanthin->Adonirubin Adonixanthin Adonixanthin Zeaxanthin->Adonixanthin Astaxanthin Astaxanthin Adonixanthin->Astaxanthin Adonirubin->Astaxanthin

Caption: Key intermediates in the adonirubin biosynthesis pathway.

References

Application Notes and Protocols for the Partial Synthesis of (3R)-Adonirubin from (3R,3'R,6'R)-Lutein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Adonirubin, also known as phoenicoxanthin, is a ketocarotenoid with significant antioxidant properties. Its structure is closely related to other commercially important carotenoids like astaxanthin and canthaxanthin. The partial synthesis of (3R)-Adonirubin from readily available (3R,3'R,6'R)-lutein presents a valuable methodology for obtaining this compound for research into its biological activities, including its potential applications in nutraceuticals and pharmaceuticals.

This document provides detailed application notes and protocols for the partial synthesis of (3R)-Adonirubin from (3R,3'R,6'R)-lutein. The synthesis involves the selective oxidation of the allylic hydroxyl group at the 3'-position of the ε-ring of lutein to a keto group. A plausible chemical oxidation method using activated manganese dioxide (MnO₂) is presented, based on established procedures for the oxidation of similar carotenoids. Additionally, an enzymatic approach is discussed as a potential alternative.

Chemical Structures

CompoundStructure
(3R,3'R,6'R)-Lutein
(3R)-Adonirubin

Experimental Workflow

The overall workflow for the partial synthesis of (3R)-Adonirubin from (3R,3'R,6'R)-lutein is depicted below.

Synthesis_Workflow Lutein (3R,3'R,6'R)-Lutein (Starting Material) Oxidation Oxidation (e.g., MnO₂) Lutein->Oxidation Crude_Product Crude Reaction Mixture (Adonirubin, unreacted Lutein, byproducts) Oxidation->Crude_Product Purification Purification (Column Chromatography & HPLC) Crude_Product->Purification Adonirubin (3R)-Adonirubin (Final Product) Purification->Adonirubin Characterization Characterization (HPLC, UV-Vis, MS, NMR) Adonirubin->Characterization

Caption: Workflow for the synthesis and purification of (3R)-Adonirubin.

Experimental Protocols

Protocol 1: Chemical Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol is adapted from established methods for the oxidation of allylic hydroxyl groups in carotenoids.

Materials:

  • (3R,3'R,6'R)-Lutein (high purity)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Chloroform, anhydrous

  • Hexane, HPLC grade

  • Acetone, HPLC grade

  • Silica gel for column chromatography (60-120 mesh)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (3R,3'R,6'R)-lutein in anhydrous dichloromethane (DCM) or chloroform under a nitrogen atmosphere to prevent unwanted oxidation. A typical concentration would be 1-5 mg/mL.

    • Add a significant excess of activated manganese dioxide (MnO₂) to the solution. A 10 to 50-fold molar excess of MnO₂ relative to lutein is recommended. The reaction is heterogeneous, and a large excess of the oxidant is often required to drive the reaction to completion[1].

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂ and the reaction temperature.

  • Work-up:

    • Upon completion of the reaction (as indicated by the consumption of the starting material), filter the reaction mixture through a pad of Celite to remove the MnO₂.

    • Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

    • Combine the filtrates and evaporate the solvent under reduced pressure at a low temperature (<40°C).

Purification:

  • Column Chromatography:

    • The crude product is first purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of hexane and acetone (e.g., starting from 100% hexane and gradually increasing the polarity with acetone). The less polar β-carotene (if present as an impurity) will elute first, followed by the desired (3R)-Adonirubin, and finally the more polar unreacted lutein.

    • Collect the fractions containing the orange-red band corresponding to adonirubin.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the fractions containing adonirubin can be further purified by semi-preparative HPLC.

    • A C18 or a nitrile-bonded silica column can be used.

    • An isocratic or gradient mobile phase of hexane/acetone or methanol/tert-butyl methyl ether can be employed.

    • Monitor the elution profile using a UV-Vis detector at the λmax of adonirubin (around 470-480 nm).

    • Collect the peak corresponding to (3R)-Adonirubin.

Protocol 2: Potential Enzymatic Oxidation (Conceptual)

This protocol is based on the observed biological oxidation of lutein in mammalian systems and represents a potential green chemistry approach.

Materials:

  • (3R,3'R,6'R)-Lutein

  • Source of carotenoid oxygenase (e.g., microsomal fraction from a suitable organism, or a recombinant enzyme)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Cofactors (e.g., NADPH or NADH)

  • Organic solvent for extraction (e.g., ethyl acetate/methanol mixture)

Procedure:

  • Enzymatic Reaction:

    • Incubate (3R,3'R,6'R)-lutein with the enzyme preparation in the buffer at an optimal temperature (e.g., 37°C).

    • Ensure the presence of necessary cofactors.

    • The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Extraction and Purification:

    • Stop the reaction by adding a water-miscible organic solvent like methanol or acetone.

    • Extract the carotenoids with an immiscible organic solvent such as ethyl acetate or hexane.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the resulting adonirubin using the chromatographic methods described in Protocol 1.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

Property(3R,3'R,6'R)-Lutein(3R)-Adonirubin
Molecular Formula C₄₀H₅₆O₂C₄₀H₅₂O₂
Molecular Weight 568.87 g/mol 564.84 g/mol
Appearance Yellow-orange crystalsRed-orange crystals
UV-Vis λmax (in Ethanol) ~445, 474 nm~476 nm
Mass Spectrum (m/z) 568.4 [M]⁺564.4 [M]⁺

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes

PositionLutein (Expected)Adonirubin (Expected Change)Rationale
C-3' (CH-OH) ~60-70 ppm (¹³C), ~4.0 ppm (¹H)Downfield shiftDeshielding due to the electron-withdrawing keto group.
C-4' (CH₂) ~40-50 ppm (¹³C), ~2.0-2.5 ppm (¹H)Downfield shiftDeshielding effect of the adjacent keto group.
H at C-3' (CH-OH) PresentAbsentThe hydroxyl proton is removed.

Characterization of (3R)-Adonirubin

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase or nitrile-bonded silica column.

  • Mobile Phase: Isocratic or gradient mixture of solvents like methanol, acetonitrile, dichloromethane, and/or hexane.

  • Detection: UV-Vis detector at the λmax of adonirubin (~476 nm). (3R)-Adonirubin is expected to have a shorter retention time than lutein on a normal-phase column and a longer retention time on a reverse-phase column due to the increased polarity of the keto group compared to the hydroxyl group.

2. UV-Visible Spectroscopy:

  • The UV-Vis spectrum of (3R)-Adonirubin in a suitable solvent (e.g., ethanol or hexane) should exhibit a single broad absorption peak with a maximum (λmax) around 476 nm. The fine structure often seen in the lutein spectrum will be less pronounced due to the presence of the carbonyl group conjugated with the polyene chain.

3. Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak [M]⁺ at m/z 564.4, corresponding to the molecular formula C₄₀H₅₂O₂. Fragmentation patterns may show losses of water and toluene from the polyene chain, which are characteristic of carotenoids.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most significant change from the spectrum of lutein will be the disappearance of the proton signal corresponding to the hydroxyl group at the 3'-position. The protons on the carbon atoms adjacent to the new keto group (C-2' and C-4') will show a downfield shift.

  • ¹³C NMR: The carbon signal of the C-3' atom will shift significantly downfield from the alcohol region (~60-70 ppm) to the ketone region (>200 ppm). The adjacent carbon atoms (C-2' and C-4') will also experience a downfield shift.

Signaling Pathways and Logical Relationships

The conversion of lutein to adonirubin is a key step in the metabolic pathway of carotenoids in some organisms, leading to the formation of other important ketocarotenoids. Understanding this transformation is crucial for studies on carotenoid metabolism and their biological functions.

Metabolic_Pathway cluster_oxidation Oxidation Steps Lutein (3R,3'R,6'R)-Lutein Adonirubin (3R)-Adonirubin Lutein->Adonirubin Oxidation at C-3' Astaxanthin Astaxanthin Adonirubin->Astaxanthin Hydroxylation & Oxidation

Caption: Simplified metabolic relationship of lutein to adonirubin and astaxanthin.

Conclusion

The partial synthesis of (3R)-Adonirubin from (3R,3'R,6'R)-lutein provides a valuable route to this interesting ketocarotenoid. The chemical oxidation with MnO₂ offers a straightforward method for laboratory-scale synthesis. The purification and characterization techniques outlined are essential for obtaining and verifying the final product. Further research into enzymatic methods could provide more sustainable and stereoselective synthetic routes. These protocols and notes are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, drug development, and nutritional science.

References

Application of (3R)-Adonirubin as a Natural Colorant in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Adonirubin, a red-orange ketocarotenoid, presents a promising alternative to synthetic colorants in the food industry. As a naturally occurring pigment found in various microorganisms and plants, it offers not only vibrant coloration but also potential health benefits due to its antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for the utilization of (3R)-Adonirubin as a natural food colorant, addressing its stability, incorporation into food matrices, and potential for use in functional foods. While research specifically on the food applications of (3R)-Adonirubin is emerging, this document also draws upon established knowledge of similar carotenoids, such as astaxanthin and β-carotene, to provide comprehensive guidance.

Properties and Specifications of (3R)-Adonirubin

(3R)-Adonirubin, also known as phoenicoxanthin, is structurally similar to astaxanthin and canthaxanthin. Its chemical structure contributes to its characteristic red-orange hue and its antioxidant capacity.

PropertyDescriptionReference
Chemical Name (3R)-3-Hydroxy-β,β-carotene-4,4'-dioneGeneral Chemical Knowledge
Molecular Formula C₄₀H₅₂O₃General Chemical Knowledge
Molecular Weight 580.8 g/mol General Chemical Knowledge
Appearance Reddish-violet crystalline powder or oily suspension[3]
Solubility Lipophilic; soluble in fats, oils, and organic solvents. Insoluble in water.General Carotenoid Knowledge
Color Characteristics Provides a vibrant red to orange hue depending on the concentration and food matrix.[3]
Antioxidant Activity Possesses significant antioxidant capacity, attributed to its conjugated polyene system.[1][2][1][2]

Potential Applications in the Food Industry

(3R)-Adonirubin's lipophilic nature and vibrant color make it suitable for a variety of food applications, particularly in products with a fat phase.

Food CategoryPotential ApplicationConsiderations
Dairy Products Coloring for yogurts, ice creams, flavored milk, and cheese.Emulsification is necessary for even distribution in low-fat products. Stability in the presence of lactic acid bacteria should be evaluated.
Beverages Coloring for oil-in-water emulsions such as smoothies, and fortified juices.Requires appropriate emulsification and stabilization to prevent ringing and creaming. Light sensitivity is a critical factor for clear packaging.
Bakery and Confectionery Coloring for icings, fillings, cookies, and cakes.Thermal stability during baking needs to be considered. Encapsulation can improve stability.
Fats and Oils Coloring for margarines, spreads, and dressings.Good solubility and stability in these matrices.
Processed Meats and Seafood Analogues Coloring for plant-based meat and fish alternatives.Can provide a more natural and appealing color.

Stability of (3R)-Adonirubin

The stability of carotenoids is a critical factor in their application as food colorants. Like other carotenoids, adonirubin is susceptible to degradation by heat, light, and oxygen.

ConditionEffect on (3R)-Adonirubin StabilityMitigation StrategiesReference (Analogous Carotenoids)
Temperature Thermal processing can lead to degradation and isomerization.Minimize heat exposure time and temperature. Encapsulation can provide thermal protection.[4][5]
Light Exposure to light, particularly UV light, can cause photodegradation and color fading.Use of opaque or UV-blocking packaging. Addition of antioxidants.[6]
Oxygen Oxidation can lead to bleaching of the color and loss of bioactivity.Use of vacuum or modified atmosphere packaging. Addition of antioxidants (e.g., tocopherols, ascorbic acid).[7]
pH Generally more stable in the pH range of 4-7. Extreme pH values can cause degradation.Maintain pH of the food product within the optimal range.General Carotenoid Knowledge

Regulatory Status

The regulatory status of (3R)-Adonirubin as a food colorant is not as established as other carotenoids like β-carotene or astaxanthin. In the United States, color additives must be approved by the FDA and listed in Title 21 of the Code of Federal Regulations.[8][9][10] As of the latest update, (3R)-Adonirubin is not explicitly listed as an approved color additive for general food use in the USA.[9] Manufacturers intending to use adonirubin as a food colorant would likely need to submit a color additive petition to the FDA.[11] In the European Union, food additives are also subject to rigorous safety assessments and authorization.[12]

Experimental Protocols

The following protocols are provided as a guide for researchers and product developers. They are based on established methods for other carotenoids and should be optimized and validated for (3R)-Adonirubin.

Protocol for Incorporation of (3R)-Adonirubin into an Oil-in-Water Emulsion (e.g., for Beverages or Dairy Products)

This protocol describes the preparation of an oil-in-water emulsion to disperse the lipophilic (3R)-Adonirubin in aqueous food systems.

Materials:

  • (3R)-Adonirubin extract or crystalline form

  • Food-grade oil (e.g., medium-chain triglyceride oil, sunflower oil)

  • Emulsifier (e.g., lecithin, polysorbate 80, gum acacia)

  • Distilled water

  • High-shear homogenizer or microfluidizer

Procedure:

  • Preparation of the Oil Phase: Dissolve a known concentration of (3R)-Adonirubin in the food-grade oil. Gentle heating (e.g., 40-50°C) may be required to facilitate dissolution.

  • Preparation of the Aqueous Phase: Disperse the emulsifier in distilled water.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed for 10-15 minutes to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer to reduce the droplet size to the sub-micron range. The number of passes and pressure should be optimized to achieve the desired particle size and stability.

  • Characterization: Analyze the emulsion for particle size distribution, zeta potential, and encapsulation efficiency of adonirubin.

Emulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process Adonirubin (3R)-Adonirubin Dissolve Dissolve Adonirubin in Oil Adonirubin->Dissolve Oil Food-Grade Oil Oil->Dissolve PreEmulsion Pre-emulsification (High-Shear Mixing) Dissolve->PreEmulsion Oil Phase Emulsifier Emulsifier Disperse Disperse Emulsifier in Water Emulsifier->Disperse Water Distilled Water Water->Disperse Disperse->PreEmulsion Aqueous Phase Homogenization Homogenization (High-Pressure) PreEmulsion->Homogenization FinalEmulsion Stable Adonirubin Emulsion Homogenization->FinalEmulsion

Workflow for the preparation of an oil-in-water emulsion containing (3R)-Adonirubin.
Protocol for Stability Testing of (3R)-Adonirubin in a Food Matrix

This protocol outlines a method to assess the stability of (3R)-Adonirubin in a food product under various storage conditions.

Materials:

  • Food product containing a known concentration of (3R)-Adonirubin

  • Environmental chambers with controlled temperature and light

  • Spectrophotometer or HPLC system for quantification of adonirubin

  • Colorimeter for color measurement

Procedure:

  • Sample Preparation: Prepare samples of the food product containing (3R)-Adonirubin.

  • Storage Conditions: Divide the samples into different groups and store them under various conditions:

    • Temperature: Refrigerated (4°C), ambient (25°C), and accelerated (e.g., 40°C).

    • Light: Exposed to light (e.g., fluorescent light) and protected from light (dark).

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), withdraw samples from each storage condition.

  • Analysis:

    • Quantification of Adonirubin: Extract adonirubin from the food matrix using an appropriate solvent and quantify its concentration using spectrophotometry (measuring absorbance at its λmax) or a validated HPLC method.

    • Color Measurement: Measure the color of the food product using a colorimeter to determine changes in L, a, and b* values over time.

  • Data Analysis: Calculate the degradation rate of adonirubin and the change in color for each storage condition. This data can be used to determine the shelf-life of the colored product. A first-order kinetics model is often used to describe carotenoid degradation.[13]

Stability_Testing_Workflow Start Food Product with Adonirubin Storage Storage under Different Conditions (Temperature, Light) Start->Storage Sampling Periodic Sampling Storage->Sampling Analysis Analysis Sampling->Analysis Quantification Adonirubin Quantification (HPLC/Spectrophotometry) Analysis->Quantification Color Color Measurement (Colorimeter) Analysis->Color Data Data Analysis (Degradation Kinetics, Color Change) Quantification->Data Color->Data ShelfLife Shelf-Life Determination Data->ShelfLife Signaling_Pathway_Antioxidant_Action ROS Reactive Oxygen Species (ROS) (e.g., Free Radicals) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Neutralization Neutralization ROS->Neutralization Adonirubin (3R)-Adonirubin Adonirubin->Neutralization donates electron/hydrogen ReducedDamage Reduced Cellular Damage Neutralization->ReducedDamage leads to

References

Application Notes and Protocols for (3R)-Adonirubin as a Feed Supplement in Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Adonirubin, a red keto-carotenoid, is emerging as a promising feed supplement in aquaculture for enhancing the pigmentation and potentially improving the health and growth of various aquatic species. While astaxanthin has been the predominant carotenoid used for pigmentation in aquaculture, adonirubin, found in certain natural sources like the feed additive Panaferd®-AX, is suggested to contribute to a more natural and vibrant coloration.[1] Furthermore, preliminary information suggests that adonirubin may possess antioxidant capacity exceeding that of astaxanthin, indicating potential benefits for immune function and overall health in cultured fish and crustaceans.[1]

These application notes provide a comprehensive overview of the potential uses of (3R)-Adonirubin in aquaculture and detailed protocols for its evaluation. Given the limited publicly available data specifically on (3R)-Adonirubin, the following protocols are adapted from established methods for carotenoid and feed additive evaluation in aquaculture and are intended to serve as a robust framework for researchers.

Data Presentation: Efficacy of (3R)-Adonirubin Supplementation

Due to the nascent stage of research on (3R)-Adonirubin as a standalone feed supplement, extensive quantitative data from peer-reviewed studies is limited. The following tables are presented as templates for researchers to structure and report their findings from experimental trials. These tables are designed for clarity and easy comparison of results.

Table 1: Pigmentation Efficacy of (3R)-Adonirubin in [Species Name]

Treatment GroupAdonirubin Dose (mg/kg feed)Initial Skin/Flesh Color (Lab)Final Skin/Flesh Color (Lab)Total Carotenoid Deposition (µg/g tissue)Adonirubin Deposition (µg/g tissue)
Control0
Adonirubin - Low[Dose 1]
Adonirubin - Medium[Dose 2]
Adonirubin - High[Dose 3]
Positive Control (e.g., Astaxanthin)[Dose]

Table 2: Growth Performance of [Species Name] Fed (3R)-Adonirubin

Treatment GroupInitial Weight (g)Final Weight (g)Weight Gain (g)Specific Growth Rate (%/day)Feed Conversion Ratio (FCR)Survival Rate (%)
Control
Adonirubin - Low
Adonirubin - Medium
Adonirubin - High
Positive Control (e.g., Astaxanthin)

Table 3: Immune Response Parameters of [Species Name] Fed (3R)-Adonirubin

Treatment GroupLysozyme Activity (U/mL)Phagocytic Activity (%)Respiratory Burst Activity (OD)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)
Control
Adonirubin - Low
Adonirubin - Medium
Adonirubin - High
Positive Control (e.g., Astaxanthin)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of (3R)-Adonirubin as a feed supplement in aquaculture.

Protocol 1: Feed Formulation and Preparation

Objective: To prepare experimental diets with varying concentrations of (3R)-Adonirubin for feeding trials.

Materials:

  • Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)

  • (3R)-Adonirubin (purified or as a concentrated extract)

  • Binder (e.g., carboxymethyl cellulose)

  • Feed pelletizer

  • Drying oven

Procedure:

  • Basal Diet Formulation: Formulate a basal diet that is nutritionally complete for the target species, with the exception of carotenoids.

  • Adonirubin Premix Preparation: Accurately weigh the required amount of (3R)-Adonirubin for each experimental diet. Create a premix by blending the adonirubin with a small amount of a carrier ingredient (e.g., wheat flour) to ensure even distribution.

  • Ingredient Mixing: Thoroughly mix all dry ingredients, including the adonirubin premix, in a feed mixer.

  • Addition of Liquids: Gradually add fish oil and water to the dry mix while continuing to blend until a homogenous dough is formed.

  • Pelletization: Pass the dough through a feed pelletizer with a die of the appropriate size for the target species.

  • Drying and Storage: Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of less than 10%. Cool the pellets and store them in airtight containers at -20°C to prevent degradation of the carotenoid.

Feed_Formulation_Workflow cluster_ingredients Ingredient Preparation cluster_processing Feed Processing basal Basal Ingredients mixing Mixing Dry Ingredients basal->mixing adonirubin (3R)-Adonirubin premix Adonirubin Premix adonirubin->premix premix->mixing add_liquids Adding Liquids mixing->add_liquids pelletizing Pelletizing add_liquids->pelletizing drying Drying & Cooling pelletizing->drying storage Storage at -20°C drying->storage

Workflow for experimental feed formulation.
Protocol 2: Analysis of (3R)-Adonirubin in Feed and Tissue

Objective: To quantify the concentration of (3R)-Adonirubin in experimental feeds and animal tissues.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • C18 reverse-phase column

  • Solvents: Acetone, Dichloromethane, Methanol, Acetonitrile (HPLC grade)

  • (3R)-Adonirubin standard

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation (Feed):

    • Grind a representative sample of the feed to a fine powder.

    • Extract carotenoids from a known weight of the feed powder using a solvent mixture (e.g., acetone/dichloromethane/methanol) with repeated homogenization and centrifugation until the supernatant is colorless.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen using a rotary evaporator.

    • Re-dissolve the residue in a known volume of the HPLC mobile phase.

  • Sample Preparation (Tissue):

    • Homogenize a known weight of tissue (e.g., skin, muscle, liver) in acetone.

    • Centrifuge and collect the supernatant. Repeat the extraction until the tissue pellet is colorless.

    • Pool the supernatants and add an equal volume of petroleum ether and distilled water in a separatory funnel.

    • Collect the upper petroleum ether layer containing the carotenoids.

    • Evaporate the solvent to dryness and re-dissolve the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile/methanol/dichloromethane) to separate the carotenoids.

    • Detect adonirubin at its maximum absorbance wavelength (approximately 470-480 nm).

    • Quantify the adonirubin concentration by comparing the peak area to a standard curve prepared from a (3R)-Adonirubin standard.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis sample Feed or Tissue Sample extraction Solvent Extraction sample->extraction concentration Evaporation & Re-dissolving extraction->concentration injection Inject into HPLC concentration->injection separation C18 Column Separation injection->separation detection UV/Vis Detection separation->detection quantification Quantification vs. Standard detection->quantification

Workflow for HPLC analysis of adonirubin.
Protocol 3: Evaluation of Growth Performance

Objective: To assess the effect of dietary (3R)-Adonirubin on the growth of the target species.

Procedure:

  • Acclimation: Acclimate the experimental animals to the rearing conditions and a control diet for at least two weeks.

  • Initial Measurements: Individually weigh and measure the length of all animals at the start of the trial.

  • Feeding Trial: Randomly distribute the animals into experimental tanks (with replicates for each treatment). Feed the animals their respective experimental diets to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).

  • Monitoring: Record daily feed intake and mortality. Monitor water quality parameters regularly.

  • Final Measurements: At the end of the trial, individually weigh and measure the length of all surviving animals.

  • Calculations: Calculate the following growth parameters:

    • Weight Gain (WG): Final weight - Initial weight

    • Specific Growth Rate (SGR): [(ln(Final weight) - ln(Initial weight)) / Number of days] x 100

    • Feed Conversion Ratio (FCR): Total feed consumed / Total weight gain

    • Survival Rate: (Final number of animals / Initial number of animals) x 100

Protocol 4: Assessment of Immune Response

Objective: To evaluate the immunomodulatory effects of dietary (3R)-Adonirubin.

A. Lysozyme Activity Assay

Materials:

  • Fish blood serum

  • Micrococcus lysodeikticus suspension

  • Phosphate buffer (pH 6.2)

  • Microplate reader

Procedure:

  • Collect blood from the caudal vein of the fish and allow it to clot to obtain serum.

  • Add a known volume of serum to the wells of a microplate.

  • Add a suspension of Micrococcus lysodeikticus to each well to initiate the reaction.

  • Measure the decrease in absorbance at 450 nm over a set period at a constant temperature (e.g., 25°C).[2][3]

  • One unit of lysozyme activity is typically defined as the amount of enzyme causing a decrease in absorbance of 0.001 per minute.[4]

B. Phagocytic Activity Assay

Materials:

  • Head kidney leukocytes

  • Fluorescently labeled bacteria (e.g., E. coli Bioparticles) or zymosan particles[5][6]

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer or microscope

Procedure:

  • Isolate leukocytes from the head kidney of the fish.

  • Incubate the isolated leukocytes with fluorescently labeled bacteria or zymosan particles for a specific duration (e.g., 2 hours) at an optimal temperature (e.g., 15°C for rainbow trout).[5][6]

  • Stop the phagocytosis process (e.g., by placing on ice).

  • Analyze the percentage of phagocytic cells (cells that have engulfed particles) and the number of particles per cell using a flow cytometer or by counting under a fluorescence microscope.

Immune_Response_Pathway adonirubin (3R)-Adonirubin (Antioxidant) ros Reduced Reactive Oxygen Species (ROS) adonirubin->ros immune_cells Immune Cells (Macrophages, Neutrophils) ros->immune_cells Reduced Oxidative Stress lysozyme Increased Lysozyme Production immune_cells->lysozyme phagocytosis Enhanced Phagocytic Activity immune_cells->phagocytosis pathogen_clearance Improved Pathogen Clearance lysozyme->pathogen_clearance phagocytosis->pathogen_clearance disease_resistance Enhanced Disease Resistance pathogen_clearance->disease_resistance

Potential signaling pathway of adonirubin's immune effects.

Conclusion

(3R)-Adonirubin holds significant potential as a novel feed additive in aquaculture for enhancing pigmentation and possibly improving health and growth. The protocols outlined in these application notes provide a standardized framework for researchers to systematically evaluate its efficacy. Further research is crucial to determine optimal inclusion levels for different species, understand its metabolic pathways, and fully elucidate its physiological benefits. The generation of robust quantitative data using these standardized methods will be instrumental in the potential commercial application of (3R)-Adonirubin in the aquaculture industry.

References

Application Notes and Protocols for (3R)-Adonirubin in the Prevention of Light-Induced Photoreceptor Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-induced photoreceptor damage is a significant contributor to the pathogenesis of various retinal degenerative diseases, including age-related macular degeneration (AMD). Oxidative stress, resulting from the excessive production of reactive oxygen species (ROS) upon light exposure, is a primary mechanism underlying this damage. (3R)-Adonirubin, a keto-carotenoid and an analog of astaxanthin, has emerged as a promising protective agent against such damage. These application notes provide a comprehensive overview of the role of (3R)-Adonirubin in preventing light-induced photoreceptor damage, including its mechanism of action, quantitative data from related compounds, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

(3R)-Adonirubin, like other carotenoids, possesses potent antioxidant properties. Its protective effect against light-induced photoreceptor damage is attributed to its ability to quench ROS and modulate endogenous antioxidant defense systems. A key signaling pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or treatment with activators like certain carotenoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies on astaxanthin, a closely related analog, have demonstrated the activation of the PI3K/Akt pathway upstream of Nrf2, suggesting a potential regulatory mechanism for (3R)-Adonirubin as well.[1][2][3]

Quantitative Data Summary

While specific dose-response data for (3R)-Adonirubin is not extensively available in the public domain, studies on the parent compound, astaxanthin, provide valuable insights into the potential efficacy. The following table summarizes key quantitative findings for astaxanthin in protecting photoreceptor cells from light-induced and oxidative stress-induced damage.

ParameterCell LineStressorAstaxanthin ConcentrationResultReference
Cell Viability661W (mouse photoreceptor)Blue Light (2000 lx)10, 20, 50 µMDose-dependent increase in cell viability[3]
ROS Production661W (mouse photoreceptor)White Light (2500 lx)1, 10 µMSignificant suppression of intracellular ROS[4]
Apoptosis661W (mouse photoreceptor)Blue Light (2000 lx)10, 20, 50 µMDose-dependent inhibition of apoptosis[3]
Nrf2 Nuclear TranslocationARPE-19 (human RPE)H2O2 (200 µM)20 µMSignificant increase in nuclear Nrf2[5]
HO-1 Protein ExpressionARPE-19 (human RPE)H2O2 (200 µM)5, 10, 20 µMDose-dependent increase in HO-1 protein[5]

Experimental Protocols

The following are detailed protocols adapted from studies on astaxanthin that can be applied to investigate the protective effects of (3R)-Adonirubin against light-induced photoreceptor damage.

Protocol 1: In Vitro Model of Light-Induced Photoreceptor Damage

Objective: To assess the protective effect of (3R)-Adonirubin on photoreceptor cells exposed to damaging light levels.

Materials:

  • 661W mouse photoreceptor cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • (3R)-Adonirubin (dissolved in a suitable solvent, e.g., DMSO)

  • White or blue light LED source with controlled intensity (lux)

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • ROS detection kit (e.g., DCFDA-based assay)

Procedure:

  • Cell Culture: Culture 661W cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of (3R)-Adonirubin (e.g., 1, 5, 10, 20, 50 µM) for 1-24 hours. Include a vehicle control (solvent alone).

  • Light Exposure: Expose the cells to a controlled intensity of white or blue light (e.g., 2000-8000 lux) for a specified duration (e.g., 3-24 hours).[4][6] A control group should be kept in the dark.

  • Assessment of Cell Viability: Following light exposure, assess cell viability using a standard assay like MTT or CCK-8 according to the manufacturer's instructions.

  • Measurement of Intracellular ROS: To measure ROS production, load the cells with a fluorescent ROS indicator (e.g., DCFDA) before or after light exposure, following the manufacturer's protocol. Measure fluorescence using a plate reader.

Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation

Objective: To determine if (3R)-Adonirubin activates the Nrf2 signaling pathway in photoreceptor cells.

Materials:

  • 661W cells treated as in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B (for nuclear fraction), anti-β-actin (for whole-cell lysate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • For whole-cell lysates, lyse the treated cells with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control (β-actin for whole-cell lysate, Lamin B for nuclear fraction).

Visualizations

Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Light_Damage Light-Induced Oxidative Stress ROS ROS Light_Damage->ROS Adonirubin (3R)-Adonirubin Adonirubin->ROS Inhibits PI3K_Akt PI3K/Akt Pathway Adonirubin->PI3K_Akt Activates ROS->PI3K_Akt Activates Nrf2_c Nrf2 PI3K_Akt->Nrf2_c Promotes Dissociation Keap1 Keap1 Keap1->Nrf2_c Sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Initiates Antioxidant_Genes->ROS Neutralizes

Caption: Proposed signaling pathway for (3R)-Adonirubin's protection.

Experimental Workflow

G Start Start: Culture 661W Photoreceptor Cells Treatment Pre-treat with (3R)-Adonirubin (various concentrations) Start->Treatment Light_Exposure Induce Photoreceptor Damage (Light Exposure) Treatment->Light_Exposure Endpoint_Analysis Endpoint Analysis Light_Exposure->Endpoint_Analysis Cell_Viability Cell Viability Assay (MTT / CCK-8) Endpoint_Analysis->Cell_Viability ROS_Measurement ROS Measurement (DCFDA Assay) Endpoint_Analysis->ROS_Measurement Western_Blot Western Blot for Nrf2 Pathway Proteins Endpoint_Analysis->Western_Blot

Caption: In vitro experimental workflow.

References

Commercial Production of (3R)-Adonirubin: A Detailed Guide to Synthesis and Biosynthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Adonirubin, also known as phoenicoxanthin, is a red-orange keto-carotenoid with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. Its potent antioxidant properties and its role as a key intermediate in the biosynthesis of astaxanthin make it a molecule of high interest. This document provides a comprehensive overview of the primary strategies for the commercial production of (3R)-Adonirubin, detailing both chemical synthesis and microbial biosynthesis methodologies. The application notes and protocols herein are intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of this high-value carotenoid.

Data Presentation: Comparative Analysis of Production Strategies

The commercial viability of (3R)-Adonirubin production is contingent on factors such as yield, purity, cost-effectiveness, and stereoselectivity. Below is a comparative summary of the key quantitative parameters associated with the primary production routes.

ParameterChemical SynthesisMicrobial Biosynthesis (e.g., Paracoccus carotinifaciens)Microbial Biosynthesis (Metabolically Engineered E. coli)
Product Titer/Yield High theoretical yields, but practical yields can be moderate due to multi-step processes.Variable, depends on strain and fermentation conditions. Total carotenoid yields can be high, with adonirubin being a significant component.Strain-dependent, with ongoing optimization. Reported total carotenoid yields in engineered E. coli can reach the g/L scale[1].
Purity High purity achievable through chromatographic purification (>95%)[2].The product is typically a mixture of carotenoids, requiring downstream purification to isolate adonirubin.Similar to other microbial systems, the output is a mixture of carotenoids.
Stereoselectivity High stereochemical control is possible through the use of chiral starting materials, enabling the specific synthesis of the (3R) isomer[3][4].Produces the naturally occurring (3R,3'R)-stereoisomer of astaxanthin, implying that the adonirubin intermediate is also in the (3R) configuration.Dependent on the specific enzymes used in the engineered pathway.
Cost-Effectiveness Can be expensive due to the cost of starting materials, reagents, and the complexity of the multi-step synthesis.Potentially more cost-effective at a large scale due to the use of renewable feedstocks.Potentially very cost-effective, but requires significant initial investment in strain development and process optimization.
Scalability Readily scalable, with established chemical manufacturing infrastructure.Highly scalable using standard industrial fermentation equipment.Highly scalable, leveraging the well-established infrastructure for E. coli fermentation.

Section 1: Chemical Synthesis of (3R)-Adonirubin

The chemical synthesis of carotenoids like adonirubin is a well-established strategy that offers precise control over the molecular structure, including stereochemistry. The most common approach is a convergent synthesis utilizing the Wittig reaction.

Signaling Pathway: Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis of (3R)-Adonirubin A (3R)-3-Hydroxy-β-ionone (Chiral Starting Material) B Synthesis of (3R)-3-Hydroxy-4-oxo-β-ionone A->B Oxidation C Formation of C15-Phosphonium Salt B->C Reaction with Triphenylphosphine and a hydrogen halide E Double Wittig Reaction C->E D C10-Dialdehyde (Commercially Available) D->E F Crude (3R)-Adonirubin E->F G Purification (Column Chromatography, Crystallization) F->G H Pure (3R)-Adonirubin G->H

Caption: Workflow for the chemical synthesis of (3R)-Adonirubin.

Experimental Protocols

Protocol 1: Synthesis of (3R)-3-Hydroxy-4-oxo-β-ionone (Intermediate)

This protocol is based on the oxidation of (3R)-3-hydroxy-β-ionone, a key chiral building block.

Materials:

  • (3R)-3-Hydroxy-β-ionone

  • Oxidizing agent (e.g., N-bromosuccinimide (NBS) or a chromium-based reagent)

  • Appropriate solvent (e.g., dichloromethane, acetone)

  • Base (if necessary, e.g., pyridine)

  • Quenching solution (e.g., sodium sulfite solution)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve (3R)-3-hydroxy-β-ionone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Slowly add the oxidizing agent to the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess oxidizing agent by adding the appropriate quenching solution.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield pure (3R)-3-hydroxy-4-oxo-β-ionone.

Protocol 2: Wittig Reaction for (3R)-Adonirubin Synthesis

This protocol describes the coupling of the C15-phosphonium salt with C10-dialdehyde.

Materials:

  • (3R)-C15-phosphonium salt (derived from (3R)-3-hydroxy-4-oxo-β-ionone)

  • 2,7-Dimethyl-2,4,6-octatrienedial (C10-dialdehyde)

  • Solvent (e.g., methanol, ethanol, or a mixture with water)[5]

  • Base (e.g., sodium methoxide, sodium ethoxide)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Suspend the (3R)-C15-phosphonium salt and C10-dialdehyde in the chosen solvent in a reaction vessel under an inert atmosphere[6].

  • Cool the mixture to the reaction temperature (e.g., 0 °C to room temperature).

  • Slowly add the base to the suspension with vigorous stirring. The formation of the ylide and the subsequent reaction will result in a color change.

  • Allow the reaction to proceed for a specified time, monitoring by TLC or HPLC.

  • Upon completion, the precipitated crude (3R)-adonirubin is collected by filtration.

  • The crude product is then washed with a suitable solvent to remove triphenylphosphine oxide and other impurities.

  • Further purification is achieved by column chromatography and/or crystallization to obtain high-purity (3R)-adonirubin.

Section 2: Microbial Biosynthesis of (3R)-Adonirubin

Microbial fermentation presents a promising and sustainable alternative to chemical synthesis for the production of (3R)-adonirubin. This approach leverages the natural metabolic pathways of microorganisms.

Signaling Pathway: Biosynthesis of (3R)-Adonirubin

G cluster_biosynthesis Biosynthesis of (3R)-Adonirubin A Acetyl-CoA B Mevalonate Pathway (MVA) A->B Multiple Steps C Isopentenyl Pyrophosphate (IPP) B->C D Geranylgeranyl Pyrophosphate (GGPP) C->D GGPP synthase E Phytoene D->E Phytoene synthase F Lycopene E->F Phytoene desaturase G β-Carotene F->G Lycopene β-cyclase H Canthaxanthin G->H β-carotene ketolase I (3R)-Adonirubin H->I β-carotene hydroxylase J (3R,3'R)-Astaxanthin I->J β-carotene hydroxylase

Caption: Simplified biosynthetic pathway of (3R)-Adonirubin.

Experimental Protocols

Protocol 3: Fed-Batch Fermentation of Paracoccus carotinifaciens

This protocol provides a general framework for the fed-batch cultivation of P. carotinifaciens for carotenoid production.

Materials:

  • Paracoccus carotinifaciens starter culture

  • Batch Medium: Glucose, yeast extract, peptone, (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, trace element solution.

  • Feeding Medium: Concentrated solution of glucose and yeast extract.

  • Sterile water

  • pH adjustment solutions (e.g., NaOH, H₂SO₄)

  • Antifoaming agent

Procedure:

  • Prepare and sterilize the batch fermentation medium in a bioreactor.

  • Inoculate the bioreactor with a seed culture of P. carotinifaciens.

  • Maintain the fermentation at a controlled temperature (e.g., 28-30 °C), pH (e.g., 7.0-7.5), and dissolved oxygen (DO) level (e.g., >20% saturation) through aeration and agitation.

  • After the initial batch phase, initiate the feeding of the concentrated nutrient solution. The feeding strategy can be based on maintaining a low glucose concentration in the broth to avoid overflow metabolism. An exponential feeding strategy is often employed to match the microbial growth rate[7][8].

  • Monitor cell growth (OD₆₀₀), substrate consumption, and carotenoid production throughout the fermentation.

  • Harvest the cells by centrifugation or microfiltration when maximum carotenoid content is reached.

Protocol 4: Downstream Processing - Extraction and Purification of Adonirubin

This protocol outlines the steps for extracting and purifying adonirubin from microbial biomass.

Materials:

  • Wet or dried microbial cell paste

  • Cell disruption equipment (e.g., bead mill, high-pressure homogenizer)

  • Extraction solvent (e.g., acetone, ethanol, or a mixture)

  • Saponification solution (e.g., methanolic KOH, if esters are present)

  • Organic solvents for partitioning (e.g., hexane, dichloromethane)

  • Silica gel or other suitable adsorbent for column chromatography

  • Eluent system for chromatography (e.g., hexane/acetone gradient)

  • Crystallization solvent

Procedure:

  • Cell Disruption: Resuspend the cell paste in a suitable buffer and disrupt the cells using a mechanical method to release the intracellular carotenoids.

  • Extraction: Extract the carotenoids from the disrupted cell suspension with an organic solvent. Repeat the extraction until the cell debris is colorless.

  • Saponification (Optional): If carotenoid esters are present, they can be saponified to yield the free carotenoids.

  • Solvent Partitioning: Concentrate the crude extract and partition it between an aqueous phase and an immiscible organic solvent to remove water-soluble impurities.

  • Column Chromatography: Load the concentrated crude extract onto a silica gel column. Elute the column with a solvent gradient of increasing polarity (e.g., from pure hexane to a mixture of hexane and acetone) to separate the different carotenoids. Adonirubin will elute at a specific solvent polarity[9][10].

  • Crystallization: Collect the adonirubin-rich fractions, concentrate them, and crystallize the product from a suitable solvent system to obtain high-purity (3R)-adonirubin.

Conclusion

The commercial production of (3R)-Adonirubin can be approached through both chemical synthesis and microbial biosynthesis. Chemical synthesis provides a high degree of control over purity and stereochemistry but can be resource-intensive. Microbial biosynthesis, particularly using high-performance strains like Paracoccus carotinifaciens or metabolically engineered microorganisms, offers a sustainable and potentially more cost-effective alternative. The choice of production strategy will depend on the specific requirements for yield, purity, cost, and the desired stereoisomer. The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop and optimize their (3R)-Adonirubin production processes. Further research into strain improvement, fermentation optimization, and downstream processing will continue to enhance the commercial viability of this valuable carotenoid.

References

Application Note: Protocol for Assessing the Stability of (3R)-Adonirubin under Various Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3R)-Adonirubin, a ketocarotenoid, is a structural intermediate in the biosynthesis of astaxanthin from β-carotene.[1] Like other carotenoids, it possesses significant antioxidant properties.[1] Carotenoids are valued for their vibrant colors and potential health benefits, including anti-inflammatory and anti-carcinogenic activities.[1][2][3] However, the inherent instability of carotenoids presents a challenge in their application in pharmaceuticals, nutraceuticals, and food colorants.[4] Factors such as light, heat, oxygen, and pH can lead to their degradation through processes like oxidation and isomerization.[5][6][7][8][9]

This application note provides a detailed protocol for assessing the stability of (3R)-Adonirubin under various stress conditions, including temperature, light exposure, pH, and oxidative stress. The methodologies described herein are essential for researchers, scientists, and drug development professionals to determine the degradation kinetics and shelf-life of (3R)-Adonirubin, ensuring its efficacy and safety in various applications. The protocol outlines the preparation of (3R)-Adonirubin samples, the application of stress conditions, and the subsequent quantification of the remaining compound using High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

Reagents
  • (3R)-Adonirubin standard (≥95% purity)

  • HPLC-grade acetonitrile, methanol, and chloroform[10]

  • 2-propanol

  • Butylated hydroxytoluene (BHT)

  • Hexane[10]

  • Ethanol[10]

  • Citric acid

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)[5][8]

  • Deionized water

  • Nitrogen gas[10]

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • pH meter

  • UV-Vis spectrophotometer

  • Constant temperature chambers/incubators[6]

  • Photostability chamber with a controlled light source (e.g., cool white fluorescent lamp)[11]

  • Vortex mixer

  • Centrifuge

  • Glass vials (amber and clear)

  • Pipettes and tips

  • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of (3R)-Adonirubin Stock Solution
  • Accurately weigh 10 mg of (3R)-Adonirubin standard.

  • Dissolve the standard in 100 mL of a solution of hexane containing 0.1% BHT to prepare a stock solution of 100 µg/mL. BHT is added to prevent initial oxidation.

  • Store the stock solution at -20°C in an amber vial under a nitrogen atmosphere.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[11][12]

  • Pipette 1 mL of the (3R)-Adonirubin stock solution into several amber glass vials.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 2-propanol.

  • Store the vials in constant temperature chambers at 4°C, 25°C, 40°C, and 60°C in the dark.[8]

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw a vial from each temperature condition.

  • Analyze the samples immediately by HPLC as described in section 3.3.

  • Pipette 1 mL of the (3R)-Adonirubin stock solution into both clear and amber glass vials.

  • Evaporate the solvent and reconstitute in 2-propanol as described in 3.2.1.

  • Place the vials in a photostability chamber. Expose the samples to a cool white fluorescent lamp.[11] The amber vials will serve as dark controls.

  • At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw a clear and an amber vial.

  • Analyze the samples immediately by HPLC.

  • Prepare a series of buffer solutions with pH values of 3, 5, 7, and 9 using citric acid and NaOH.

  • Pipette 1 mL of the (3R)-Adonirubin stock solution into several amber glass vials.

  • Evaporate the solvent and reconstitute in 1 mL of each buffer solution.

  • Store the vials at 25°C in the dark.

  • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a vial from each pH condition.

  • Prior to HPLC analysis, neutralize the samples and extract the (3R)-Adonirubin into hexane. Evaporate the hexane and reconstitute in the mobile phase.

  • Pipette 1 mL of the (3R)-Adonirubin stock solution into several amber glass vials.

  • Evaporate the solvent and reconstitute in 1 mL of a 3% solution of hydrogen peroxide (H₂O₂).[11] A control sample should be reconstituted in deionized water.

  • Store the vials at 25°C in the dark.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a vial.

  • Stop the reaction by adding a small amount of sodium bisulfite.

  • Extract the (3R)-Adonirubin into hexane, evaporate the solvent, and reconstitute in the mobile phase for HPLC analysis.

HPLC Quantification of (3R)-Adonirubin
  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Methanol:Chloroform (80:15:5, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 470 nm

    • Column Temperature: 25°C

  • Standard Curve: Prepare a series of dilutions of the (3R)-Adonirubin stock solution (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Inject each standard in triplicate to construct a calibration curve of peak area versus concentration.

  • Sample Analysis: Filter the samples from the forced degradation studies through a 0.45 µm syringe filter and inject them into the HPLC system.

  • Quantification: Determine the concentration of (3R)-Adonirubin in the samples by comparing the peak area to the standard curve. The percentage of degradation can be calculated using the following formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Thermal Stability of (3R)-Adonirubin

Time (hours)% (3R)-Adonirubin Remaining at 4°C% (3R)-Adonirubin Remaining at 25°C% (3R)-Adonirubin Remaining at 40°C% (3R)-Adonirubin Remaining at 60°C
0100100100100
2498.592.385.165.4
4897.185.672.842.1
7295.879.261.525.8
16891.263.440.28.7

Table 2: Photostability of (3R)-Adonirubin at 25°C

Time (hours)% (3R)-Adonirubin Remaining (Clear Vial)% (3R)-Adonirubin Remaining (Amber Vial)
0100100
675.398.8
1258.197.5
2433.995.2
4812.590.8

Table 3: pH Stability of (3R)-Adonirubin at 25°C

Time (hours)% (3R)-Adonirubin Remaining at pH 3% (3R)-Adonirubin Remaining at pH 5% (3R)-Adonirubin Remaining at pH 7% (3R)-Adonirubin Remaining at pH 9
0100100100100
168.285.495.188.3
445.772.190.876.9
822.558.986.263.1
245.335.675.440.7

Table 4: Oxidative Stability of (3R)-Adonirubin in 3% H₂O₂ at 25°C

Time (minutes)% (3R)-Adonirubin Remaining (H₂O₂)% (3R)-Adonirubin Remaining (Control)
0100100
1555.899.5
3031.299.1
6010.998.6
1202.198.0

Visualizations

Experimental_Workflow A Preparation of (3R)-Adonirubin Stock Solution B Forced Degradation Studies A->B C Thermal Stability (4°C, 25°C, 40°C, 60°C) B->C D Photostability (Light vs. Dark) B->D E pH Stability (pH 3, 5, 7, 9) B->E F Oxidative Stability (3% H₂O₂) B->F G Time-Point Sampling C->G D->G E->G F->G H HPLC Analysis G->H I Quantification and Data Analysis H->I

Caption: Experimental workflow for assessing the stability of (3R)-Adonirubin.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Adonirubin (3R)-Adonirubin Adonirubin->Nrf2_Keap1 stabilizes Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothetical signaling pathway of (3R)-Adonirubin in cellular antioxidant defense.

Conclusion

This application note provides a comprehensive set of protocols for evaluating the stability of (3R)-Adonirubin under various environmental stresses. The data generated from these experiments are crucial for determining the optimal storage conditions, formulation strategies, and potential applications of this promising carotenoid. Adherence to these standardized methods will ensure the generation of reliable and reproducible stability data, facilitating the development of stable and effective products containing (3R)-Adonirubin.

References

Application Note: Identification of (3R)-Adonirubin Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the identification of metabolites of (3R)-Adonirubin using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. (3R)-Adonirubin, a ketocarotenoid, is an intermediate in the biosynthetic pathway of astaxanthin. Understanding its metabolism is crucial for researchers in fields such as pharmacology, toxicology, and drug development. The described method provides a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection and identification of potential metabolites in biological matrices.

Introduction

(3R)-Adonirubin, also known as phoenicoxanthin, is a carotenoid with a chemical formula of C₄₀H₅₂O₃ and a molecular weight of 580.84 g/mol .[1] It serves as a key intermediate in the metabolic conversion of β-carotene to astaxanthin.[2] The study of its metabolic fate is essential for understanding the bioavailability and biological activities of dietary carotenoids. LC-MS/MS is a powerful analytical technique for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis. This document outlines a comprehensive method for the extraction and analysis of (3R)-Adonirubin and its metabolites from in vitro metabolism assays.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol describes the incubation of (3R)-Adonirubin with liver microsomes to generate metabolites.

Materials:

  • (3R)-Adonirubin standard

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Prepare a stock solution of (3R)-Adonirubin in a suitable organic solvent (e.g., ethanol).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the (3R)-Adonirubin stock solution to the mixture.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture vigorously to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for extraction.

Sample Preparation: Liquid-Liquid Extraction

This protocol is for the extraction of (3R)-Adonirubin and its metabolites from the in vitro reaction mixture or from plasma/serum samples.[3]

Procedure:

  • To the supernatant from the in vitro metabolism assay (or to the plasma/serum sample), add an equal volume of water.

  • Add two volumes of MTBE.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Repeat the extraction of the aqueous layer with another two volumes of MTBE.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of Methanol/MTBE 50:50 v/v).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Chromatographic Conditions (adapted from general carotenoid analysis):

ParameterValue
Column C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Methanol with 0.1% formic acid
Mobile Phase B Methyl tert-butyl ether (MTBE) with 0.1% formic acid
Gradient 0-2 min: 10% B; 2-20 min: 10-80% B; 20-25 min: 80-95% B; 25-30 min: 95% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

Mass Spectrometry Conditions (based on typical ketocarotenoid analysis):

ParameterValue
Ionization Mode Positive APCI or ESI
Capillary Voltage 3.5 kV
Vaporizer Temperature 400°C
Sheath Gas Flow 40 units
Auxiliary Gas Flow 10 units
Collision Gas Argon
Collision Energy 20-40 eV (optimized for each metabolite)
Scan Type Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis)

Data Presentation

The identification of metabolites is based on the accurate mass measurement of the parent ion and its characteristic fragmentation pattern in the MS/MS spectrum. The following table summarizes the expected quantitative data for (3R)-Adonirubin and its potential metabolites.

CompoundChemical FormulaPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z) (Predicted)
(3R)-Adonirubin C₄₀H₅₂O₃581.39563 [M+H-H₂O]⁺, 489 [M+H-92]⁺, 475 [M+H-106]⁺
EchinenoneC₄₀H₅₄O551.42536 [M+H-CH₃]⁺, 495 [M+H-56]⁺, 459 [M+H-92]⁺, 203
CanthaxanthinC₄₀H₅₂O₂565.39547 [M+H-H₂O]⁺, 473 [M+H-92]⁺, 459 [M+H-106]⁺
AstaxanthinC₄₀H₅₂O₄597.38579 [M+H-H₂O]⁺, 561 [M+H-2H₂O]⁺, 505 [M+H-92]⁺

Note: The predicted product ions are based on common fragmentation patterns of carotenoids, including neutral losses of water (-18 Da), toluene (-92 Da), and xylene (-106 Da), as well as characteristic fragments from the polyene chain.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation & Metabolism cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Start: (3R)-Adonirubin incubation In Vitro Metabolism (Liver Microsomes + NADPH) start->incubation extraction Liquid-Liquid Extraction (MTBE) incubation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC Separation (C30 Column) reconstitution->hplc Inject ms Mass Spectrometry (APCI/ESI+) hplc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms identification Metabolite Identification (Precursor & Product Ions) msms->identification quantification Relative Quantification (Peak Area) identification->quantification

Caption: Experimental workflow for the identification of (3R)-Adonirubin metabolites.

Proposed Metabolic Pathway of (3R)-Adonirubin

metabolic_pathway b_carotene β-Carotene echinenone Echinenone b_carotene->echinenone β-carotene ketolase canthaxanthin Canthaxanthin echinenone->canthaxanthin β-carotene ketolase adonirubin (3R)-Adonirubin canthaxanthin->adonirubin β-carotene hydroxylase astaxanthin Astaxanthin adonirubin->astaxanthin β-carotene hydroxylase

References

Troubleshooting & Optimization

Navigating the Synthesis of (3R)-Adonirubin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3R)-Adonirubin. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of synthesizing this valuable carotenoid and improve your yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of (3R)-Adonirubin, offering potential causes and actionable solutions.

Question 1: My overall yield for the multi-step synthesis of (3R)-Adonirubin is consistently low. What are the most critical steps to optimize?

Answer: Low overall yield in a multi-step synthesis like that of (3R)-Adonirubin often stems from inefficiencies in one or more key transformations. The most critical steps to focus on for optimization are typically the coupling reactions that form the polyene backbone, such as the Wittig or Grignard reactions, and the final oxidation step.

  • Wittig Reaction: This reaction is pivotal for constructing the carbon-carbon double bonds of the polyene chain. Incomplete reactions, side reactions, or unfavorable stereochemistry can significantly reduce yields. Ensure your phosphonium salt is pure and the ylide is generated under strictly anhydrous conditions. The choice of base and solvent is also crucial and can influence the E/Z selectivity of the double bonds formed.

  • Grignard Reaction: When used for coupling, Grignard reactions are highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The quality of the magnesium and the alkyl/vinyl halide is also paramount for efficient Grignard reagent formation.

  • Oxidation Step: The final conversion of a precursor like (3R,3'R)-zeaxanthin to (3R)-Adonirubin involves the oxidation of a hydroxyl group to a ketone. Over-oxidation or side reactions can lead to a mixture of products and a lower yield of the desired adonirubin. Careful selection of the oxidizing agent and control of reaction conditions (temperature, reaction time) are essential.

Question 2: I am observing a mixture of geometric isomers (cis/trans) in my final product. How can I improve the stereoselectivity of the Wittig reaction?

Answer: Achieving high stereoselectivity for the all-trans isomer of (3R)-Adonirubin is a common challenge. The stereochemical outcome of the Wittig reaction is influenced by several factors:

  • Ylide Stabilization: Non-stabilized ylides (e.g., those with alkyl substituents) tend to favor the formation of Z-alkenes (cis), while stabilized ylides (e.g., those with electron-withdrawing groups) generally favor E-alkenes (trans). For polyene synthesis, where trans double bonds are desired, reaction conditions are often modified to promote thermodynamic control.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the stability of the betaine intermediate and thus the stereochemical outcome.

    • Base: The presence of lithium salts, often from the use of n-butyllithium as a base, can affect the stereoselectivity. Salt-free conditions may be necessary to achieve higher E-selectivity.

    • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity.

  • Schlosser Modification: For challenging cases, the Schlosser modification of the Wittig reaction can be employed to favor the formation of E-alkenes. This involves the use of a second equivalent of an organolithium reagent at low temperature to deprotonate the betaine intermediate, followed by a protonation step.

Question 3: The purification of my synthetic (3R)-Adonirubin is proving difficult, with multiple colored bands on my chromatography column. What are the likely impurities and how can I improve purification?

Answer: The intense color of carotenoids can make purification challenging, as even minor impurities are often colored. Common impurities in (3R)-Adonirubin synthesis include:

  • Geometric Isomers: As mentioned, cis-isomers of adonirubin are common byproducts.

  • Oxidation Products: Carotenoids are susceptible to oxidation, leading to the formation of various degradation products.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Byproducts from Side Reactions: Side reactions during the Wittig or Grignard steps can generate a range of structurally related impurities.

Purification Strategies:

  • Column Chromatography: Use a high-quality silica gel and a carefully selected eluent system. A gradient elution may be necessary to separate compounds with similar polarities. Due to the sensitivity of carotenoids, it is advisable to work quickly and protect the column from light.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure (3R)-Adonirubin, preparative HPLC is often the method of choice. A C18 or a specialized carotenoid column can provide excellent separation of isomers and other impurities.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for purifying the final product and isolating the desired all-trans isomer.

Question 4: I am struggling with the stereocontrolled synthesis of the chiral end groups. What is a reliable starting material and strategy?

Answer: The stereoselective synthesis of the (3R)-hydroxy-β-end group is crucial. A common and effective strategy is to start with a readily available chiral precursor. Optically active building blocks derived from natural sources are often employed. For example, the synthesis can start from (4R)-hydroxy-2,2,6-trimethylcyclohexanone, which can be prepared from natural products. This chiral ketone can then be elaborated to the desired C15 phosphonium salt or other key intermediates, carrying the correct stereochemistry through the synthetic sequence.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for key steps in the synthesis of (3R)-Adonirubin and related carotenoids. Please note that actual results may vary depending on the specific experimental setup and substrate.

Table 1: Typical Yields for Key Synthetic Transformations

Reaction StepStarting MaterialProductTypical Yield (%)
Wittig Reaction (C15 + C10 + C15)C15-phosphonium salt + C10-dialdehydeC40 carotenoid backbone60-80
Grignard Reaction (C19 + C2 + C19)C19-acetylenic Grignard + Dihalo-C2C40 polyene precursor50-70
Allylic Oxidation(3R,3'R)-Zeaxanthin(3R)-Adonirubin40-60

Table 2: Comparison of Reaction Conditions for Wittig Reaction

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)
Base n-ButyllithiumSodium methoxide
Solvent Tetrahydrofuran (THF)Methanol
Temperature -78 °C to 0 °CRoom Temperature
Predominant Isomer Z (cis)E (trans)

Experimental Protocols

Protocol 1: General Procedure for a Wittig Olefination in Carotenoid Synthesis

Objective: To form a carbon-carbon double bond to extend the polyene chain.

Materials:

  • Appropriate phosphonium salt (e.g., a C15-triphenylphosphonium salt)

  • Aldehyde or ketone building block (e.g., a C10-dialdehyde)

  • Anhydrous solvent (e.g., THF, Methanol)

  • Strong base (e.g., n-butyllithium, sodium methoxide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Oven-dry all glassware and allow to cool under a stream of inert gas.

  • Dissolve the phosphonium salt in the anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C for n-BuLi or 0 °C for NaOMe).

  • Slowly add the base to the stirred suspension of the phosphonium salt. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the ylide solution to stir for 1 hour at the appropriate temperature.

  • Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically several hours to overnight).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or HPLC.

Visualizations

Diagram 1: General Workflow for the Synthesis of (3R)-Adonirubin

G cluster_start Chiral Precursor Synthesis cluster_backbone Polyene Backbone Assembly cluster_final Final Modification and Purification start Chiral Starting Material (e.g., (4R)-hydroxy-2,2,6-trimethylcyclohexanone) c15 C15-Phosphonium Salt ((3R)-configuration) start->c15 Multi-step synthesis wittig Wittig Reaction (C15 + C10 + C15) c15->wittig c10 C10-Dialdehyde c10->wittig c40_precursor (3R,3'R)-Zeaxanthin Precursor wittig->c40_precursor oxidation Allylic Oxidation c40_precursor->oxidation adonirubin (3R)-Adonirubin (Crude) oxidation->adonirubin purification Purification (Chromatography/Crystallization) adonirubin->purification final_product Pure (3R)-Adonirubin purification->final_product

Caption: Synthetic workflow for (3R)-Adonirubin.

Diagram 2: Troubleshooting Logic for Low Yield in Wittig Reaction

G cluster_ylide Ylide Formation Issues cluster_reaction Reaction Condition Issues cluster_side_reactions Side Reactions/Degradation cluster_solutions Potential Solutions start Low Yield in Wittig Reaction ylide_issue Incomplete Ylide Formation? start->ylide_issue reaction_issue Poor Reactivity? start->reaction_issue side_reaction_issue Side Products Observed? start->side_reaction_issue moisture Presence of Moisture? ylide_issue->moisture base_issue Base Inactive/Incorrect Stoichiometry? ylide_issue->base_issue sol_moisture Ensure Anhydrous Conditions moisture->sol_moisture sol_base Use Fresh/Active Base, Check Stoichiometry base_issue->sol_base steric_hindrance Steric Hindrance in Aldehyde/Ketone? reaction_issue->steric_hindrance temp_issue Incorrect Temperature? reaction_issue->temp_issue sol_sterics Consider Horner-Wadsworth-Emmons Reaction steric_hindrance->sol_sterics sol_temp Optimize Reaction Temperature temp_issue->sol_temp isomerization Unwanted Isomerization? side_reaction_issue->isomerization degradation Product Degradation? side_reaction_issue->degradation sol_isomerization Adjust Solvent/Base (Schlosser Modification) isomerization->sol_isomerization sol_degradation Work-up Under Inert Atmosphere, Protect from Light degradation->sol_degradation

Caption: Troubleshooting low Wittig reaction yields.

Overcoming the low aqueous solubility of (3R)-Adonirubin in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3R)-Adonirubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low aqueous solubility of this compound in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is (3R)-Adonirubin and why is its solubility a challenge?

(3R)-Adonirubin is a carotenoid pigment. Like many other carotenoids, it is a lipophilic molecule, meaning it has very low solubility in water-based solutions such as cell culture media and aqueous buffers used in bioassays. This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the best solvent to dissolve (3R)-Adonirubin for in vitro studies?

Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for dissolving (3R)-Adonirubin and other hydrophobic compounds for in vitro assays.[1] It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay medium.

Q3: What precautions should I take when preparing and storing (3R)-Adonirubin solutions?

(3R)-Adonirubin, like other carotenoids, can be sensitive to light, oxygen, and heat, which can lead to degradation. It is recommended to:

  • Store the solid compound and stock solutions in the dark at -20°C or below.[1]

  • Prepare fresh dilutions for your experiments whenever possible.

  • Minimize the exposure of your solutions to light by using amber-colored tubes or wrapping them in foil.

Q4: I am observing precipitation when I add my (3R)-Adonirubin stock solution to the cell culture medium. What can I do?

This is a common issue when working with hydrophobic compounds. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Media below for detailed solutions.

Q5: Are there alternative methods to improve the delivery of (3R)-Adonirubin in bioassays?

Yes, several formulation strategies can enhance the apparent solubility and delivery of hydrophobic drugs. These include the use of:

  • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]

  • Lipid-based formulations: For in vivo studies, incorporating (3R)-Adonirubin into lipid-based delivery systems can improve its bioavailability.

  • Micelles: These can encapsulate hydrophobic compounds, allowing for their dispersion in aqueous solutions.

Troubleshooting Guides

Issue: Precipitation of (3R)-Adonirubin in Aqueous Media

Possible Causes and Solutions:

Possible Cause Solution
Final DMSO concentration is too low. Ensure that the final concentration of DMSO in your working solution is sufficient to maintain the solubility of (3R)-Adonirubin at the desired concentration. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell lines, but the tolerance should be determined empirically for your specific cell type.
Rapid dilution of the DMSO stock. When diluting the DMSO stock solution into the aqueous medium, add it dropwise while gently vortexing or swirling the medium. This gradual addition can prevent the rapid precipitation of the compound.
Low temperature of the aqueous medium. Pre-warming the cell culture medium or buffer to 37°C before adding the (3R)-Adonirubin stock solution can sometimes improve solubility and reduce precipitation.
Saturation of the compound in the medium. The desired final concentration of (3R)-Adonirubin may exceed its solubility limit in the aqueous medium, even with a co-solvent. You may need to lower the working concentration or explore alternative delivery methods as mentioned in the FAQs.

Quantitative Data Summary

The following table summarizes the known solubility information for (3R)-Adonirubin and related carotenoids in various solvents. Please note that specific quantitative data for (3R)-Adonirubin is limited, and the values for related compounds are provided for guidance.

Compound Solvent Solubility Reference
(3R)-Adonirubin Dimethyl sulfoxide (DMSO)Soluble (quantitative data not specified)[1]
Astaxanthin Dimethyl sulfoxide (DMSO)Soluble
Luteolin Dimethyl sulfoxide (DMSO)> 8 mg/mL[3]
Ethanol> 8 mg/mL[3]
Methanol> 1 mg/mL[3]
Artesunate Ethanol (in water)Addition of small amounts increases solubility[4]
pH 1.2 (0.1 M HCl)0.26 mg/mL[4]
pH 6.8 (phosphate buffer)6.59 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of (3R)-Adonirubin Stock Solution

Materials:

  • (3R)-Adonirubin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Allow the (3R)-Adonirubin powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of (3R)-Adonirubin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: MTT Cell Viability Assay with (3R)-Adonirubin

This protocol is adapted for testing the cytotoxicity of a hydrophobic compound like (3R)-Adonirubin.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • (3R)-Adonirubin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for dissolving formazan crystals)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of your (3R)-Adonirubin stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of (3R)-Adonirubin. Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "cells only" control (medium without DMSO or compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[5]

    • Add 100-200 µL of DMSO to each well to dissolve the purple formazan crystals.[5][6][7]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5][6][7] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by (3R)-Adonirubin and a typical experimental workflow for its in vitro testing.

experimental_workflow Experimental Workflow for In Vitro Testing of (3R)-Adonirubin cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock Solution Prepare (3R)-Adonirubin Stock Solution in DMSO Working Dilutions Prepare Serial Dilutions in Cell Culture Medium Stock Solution->Working Dilutions Treatment Treat Cells with (3R)-Adonirubin Dilutions Working Dilutions->Treatment Cell Seeding Seed Cells in 96-well Plate Cell Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Readout Perform Assay (e.g., MTT Assay) Incubation->Assay Readout Data Collection Measure Absorbance/ Fluorescence/Luminescence Assay Readout->Data Collection Data Processing Calculate Cell Viability/ Signaling Activity Data Collection->Data Processing Results Generate Dose-Response Curves and IC50 Values Data Processing->Results nf_kb_pathway Potential Inhibition of NF-κB Signaling by (3R)-Adonirubin cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Adonirubin (3R)-Adonirubin (Hypothesized) Adonirubin->IKK Inhibits (Potential) Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces wnt_pathway Potential Modulation of Wnt/β-catenin Signaling by (3R)-Adonirubin cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates to Adonirubin (3R)-Adonirubin (Hypothesized) Adonirubin->Destruction_Complex Promotes Activity? (Potential) TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

References

Identification and prevention of (3R)-Adonirubin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: (3R)-Adonirubin is a carotenoid structurally similar to astaxanthin. Due to limited specific data on the degradation products of (3R)-Adonirubin, the information on degradation pathways and products presented here is largely based on studies of astaxanthin and other carotenoids. These pathways are inferred and may not be fully representative of (3R)-Adonirubin's specific degradation profile.

Frequently Asked Questions (FAQs)

Q1: What is (3R)-Adonirubin and why is its stability a concern?

A1: (3R)-Adonirubin is a carotenoid pigment. Like many carotenoids, its highly unsaturated structure makes it susceptible to degradation from factors such as light, heat, and oxygen.[1] This instability can impact experimental results, reduce shelf-life, and is a critical consideration in drug development and other applications.

Q2: What are the primary factors that cause degradation of (3R)-Adonirubin?

A2: The primary factors leading to the degradation of carotenoids like (3R)-Adonirubin include:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation.[1]

  • Heat: High temperatures accelerate the rate of degradation.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • pH: Extreme pH conditions can affect the stability of the molecule.

  • Solvents: The choice of solvent can influence the rate and pathway of degradation.

Q3: What are the likely degradation products of (3R)-Adonirubin?

A3: Based on studies of the closely related astaxanthin, the degradation of (3R)-Adonirubin likely results in a mixture of smaller molecules. Oxidation and thermal degradation can lead to the formation of epoxides, apocarotenals, and hydroxy compounds.[1][4] Specifically, for astaxanthin, degradation products such as apo-15′-astaxanthinal, apo-14′-astaxanthinal, apo-12′-astaxanthinal, and apo-8′-astaxanthinal have been identified. Isomerization can also occur, leading to various cis/trans isomers of the parent molecule.[5]

Q4: How can I minimize the degradation of my (3R)-Adonirubin samples?

A4: To minimize degradation, it is recommended to:

  • Store samples in a cool, dark environment, preferably at low temperatures (e.g., -20°C or below).

  • Protect samples from light by using amber vials or wrapping containers in aluminum foil.

  • Minimize exposure to air by flushing sample containers with an inert gas like nitrogen or argon before sealing.

  • Use high-purity solvents and consider the addition of antioxidants like butylated hydroxytoluene (BHT) where appropriate and compatible with your experimental design.[6]

Q5: What analytical methods are suitable for identifying and quantifying (3R)-Adonirubin and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or photodiode array (PDA) detector is the most common method for separating and quantifying carotenoids and their isomers.[7][8][9] For structural identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to (3R)-Adonirubin degradation.

Issue: Unexpected loss of color or concentration in the (3R)-Adonirubin sample.

This is a common indicator of degradation. The troubleshooting workflow below can help identify the cause.

Troubleshooting_Degradation start Start: Sample Degradation Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Oxygen)? start->check_storage check_handling Review Sample Handling: - Solvent Purity? - Exposure to Air/Light During Weighing/Dilution? - pH of the solution? start->check_handling check_analytical Review Analytical Method: - HPLC column condition? - Mobile phase composition? - Detector settings? start->check_analytical storage_issue Potential Issue: Improper Storage check_storage->storage_issue handling_issue Potential Issue: Improper Handling check_handling->handling_issue analytical_issue Potential Issue: Analytical Method check_analytical->analytical_issue storage_solution Solution: - Store at ≤ -20°C in the dark. - Use inert gas (N2/Ar). storage_issue->storage_solution handling_solution Solution: - Use fresh, high-purity solvents. - Work under subdued light. - Minimize air exposure. handling_issue->handling_solution analytical_solution Solution: - Equilibrate and test column performance. - Prepare fresh mobile phase. - Verify detector wavelength. analytical_issue->analytical_solution

Caption: Troubleshooting workflow for (3R)-Adonirubin degradation.

Issue: Appearance of unexpected peaks in HPLC chromatogram.

New peaks may indicate the formation of degradation products or isomers.

Troubleshooting_Peaks start Start: Unexpected Peaks in HPLC check_isomerization Hypothesis: Isomerization - Compare retention times and UV/Vis spectra to known cis-isomers. start->check_isomerization check_degradation Hypothesis: Degradation Products - Use LC-MS to determine the mass of the new peaks. - Compare with masses of potential degradation products. start->check_degradation isomerization_confirmed Isomerization Likely check_isomerization->isomerization_confirmed degradation_confirmed Degradation Products Likely check_degradation->degradation_confirmed solution Action: - Adjust experimental conditions to minimize isomerization (e.g., reduce light/heat). - Perform forced degradation studies to confirm degradation product identities. isomerization_confirmed->solution degradation_confirmed->solution

Caption: Logic for identifying unexpected HPLC peaks.

Data Presentation

Table 1: Factors Affecting (3R)-Adonirubin Stability
FactorEffect on StabilityRecommended Mitigation
Light Promotes photo-oxidation and isomerization.Store in amber vials or wrap in foil; work under subdued light.
Temperature Higher temperatures accelerate degradation kinetics.[3]Store at low temperatures (≤ -20°C).
Oxygen Leads to oxidative cleavage of the polyene chain.[1]Purge solutions and headspace with inert gas (N2 or Ar).
pH Extremes in pH can catalyze degradation.Maintain solutions at a neutral pH where possible.
Solvents Purity and type of solvent can impact stability.Use high-purity, fresh solvents. Consider adding antioxidants like BHT.[6]
Table 2: Typical HPLC-MS Parameters for Carotenoid Analysis
ParameterTypical SettingRationale
Column C18 or C30 reversed-phase, 250 x 4.6 mm, 5 µmGood separation of nonpolar carotenoids and their isomers.[11]
Mobile Phase Gradient of Methanol, Acetonitrile, and Dichloromethane or MTBEProvides good resolution for a range of carotenoid polarities.[12]
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV/Vis at ~470-480 nmCorresponds to the absorbance maximum of adonirubin.
MS Ionization APCI or ESI (positive mode)Effective for ionizing carotenoids.[10]
MS Detection Full scan and/or Selected Ion Monitoring (SIM)To identify molecular ions of parent compound and degradation products.

Experimental Protocols

Protocol 1: Generic Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade (3R)-Adonirubin to study its degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of (3R)-Adonirubin in a suitable solvent (e.g., ethanol or a mixture of dichloromethane and methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 80°C) in the dark.

    • Photodegradation: Expose a sample to a UV lamp or direct sunlight at a controlled temperature.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Neutralization and Dilution: Neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by HPLC-UV and LC-MS to identify and quantify the remaining (3R)-Adonirubin and the formed degradation products.

Forced_Degradation_Workflow start Prepare (3R)-Adonirubin Stock Solution stress Apply Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC-UV and LC-MS sample->analyze identify Identify and Quantify Degradation Products analyze->identify

Caption: Experimental workflow for a forced degradation study.

Protocol 2: General HPLC-UV Method for Carotenoid Analysis

This protocol provides a starting point for the analysis of (3R)-Adonirubin. Optimization may be required.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV/Vis detector.

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Elution:

    • 0-15 min: 10% to 50% B

    • 15-20 min: 50% to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 474 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase or a compatible solvent) and filter through a 0.22 µm syringe filter before injection.

Signaling Pathways

While specific signaling pathways for (3R)-Adonirubin are not well-documented, some carotenoids and their metabolites are known to be involved in cellular signaling, particularly in pathways related to oxidative stress.

Signaling_Pathway Adonirubin (3R)-Adonirubin / Metabolites Nrf2_Keap1 Nrf2-Keap1 Complex Adonirubin->Nrf2_Keap1 may promote dissociation ROS Cellular Stress (e.g., Reactive Oxygen Species) ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Hypothetical involvement of (3R)-Adonirubin in the Nrf2-mediated antioxidant response pathway.

References

Technical Support Center: Optimization of Supercritical CO2 Extraction for (3R)-Adonirubin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of supercritical CO2 (SC-CO2) extraction of (3R)-Adonirubin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for supercritical CO2 extraction of (3R)-Adonirubin?

A1: Direct optimization studies for (3R)-Adonirubin are limited. However, based on data for the structurally similar keto-carotenoid, astaxanthin, typical starting parameters are in the range of 20-55 MPa for pressure and 40-80°C for temperature. The addition of a co-solvent like ethanol is often necessary to increase the solubility of polar carotenoids.

Q2: Why is my (3R)-Adonirubin yield lower than expected?

A2: Low yields can be attributed to several factors:

  • Sub-optimal Parameters: The pressure, temperature, or co-solvent concentration may not be ideal for extraction.

  • High Moisture Content: Water in the biomass can hinder the diffusion of supercritical CO2, reducing extraction efficiency. Pre-drying the sample is crucial.[1]

  • Insufficient Cell Disruption: The robust cell walls of microorganisms that produce adonirubin may prevent efficient extraction. A mechanical pre-treatment step like bead milling can significantly improve yields.[2]

  • Inadequate Co-solvent: Adonirubin is a polar molecule, and pure SC-CO2 is a non-polar solvent. A polar co-solvent like ethanol is necessary to enhance solubility.

  • Extraction Time: The extraction process may not be running long enough to extract the majority of the target compound.

Q3: What is the role of a co-solvent in the extraction of (3R)-Adonirubin?

A3: A co-solvent, typically a polar solvent like ethanol, is added to the supercritical CO2 to increase its polarity. This modification of the mobile phase enhances the solubility of more polar compounds like adonirubin, leading to a higher extraction yield.

Q4: How can I determine the concentration and purity of (3R)-Adonirubin in my extract?

A4: The most common method for the quantification and purity analysis of carotenoids is High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. A C18 or C30 reversed-phase column is typically used, with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, water, and sometimes dichloromethane.[3][4] Identification is confirmed by comparing the retention time and UV-Vis spectrum with a pure standard of (3R)-Adonirubin.

Q5: Can (3R)-Adonirubin degrade during supercritical CO2 extraction?

A5: Carotenoids are known to be sensitive to heat and light. While supercritical CO2 extraction is a relatively gentle method, prolonged exposure to high temperatures could potentially lead to degradation or isomerization of (3R)-Adonirubin. It is advisable to conduct stability studies at different temperatures and to protect the extract from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Sub-optimal pressure and/or temperature.Systematically vary pressure (e.g., 20, 35, 50 MPa) and temperature (e.g., 40, 60, 80°C) to find the optimal conditions.
2. High moisture content in the raw material.Pre-dry the biomass to a low moisture content (e.g., <5%). Freeze-drying is often preferred to minimize degradation of thermolabile compounds.[1]
3. Inefficient cell disruption of the source material.Implement a mechanical pre-treatment step such as bead milling or high-pressure homogenization before extraction.[2]
4. Insufficient co-solvent concentration.Increase the percentage of the polar co-solvent (e.g., ethanol) in increments (e.g., 5%, 10%, 15% w/w) to improve the solubility of adonirubin.
Poor Selectivity (Co-extraction of unwanted compounds) 1. Extraction parameters are too aggressive.Lower the temperature and/or pressure to decrease the solubility of less desirable, higher molecular weight compounds.
2. Inappropriate co-solvent.Experiment with different co-solvents or mixtures of co-solvents to fine-tune the polarity of the supercritical fluid.
Clogging of the System 1. Water freezing in the system due to pressure drop.Ensure the raw material is sufficiently dry. Install a separator after the extraction vessel to remove any co-extracted water.
2. Precipitation of the extract in the tubing or restrictor.Heat the tubing and restrictor to prevent the extract from solidifying. Optimize the separator conditions (pressure and temperature) to ensure efficient precipitation and collection of the extract.
Inconsistent Results 1. Inhomogeneous packing of the extraction vessel.Ensure the biomass is packed uniformly in the extraction vessel to avoid channeling of the supercritical fluid.
2. Fluctuations in CO2 flow rate, pressure, or temperature.Calibrate and monitor the system parameters closely throughout the extraction process. Ensure a stable supply of CO2.
3. Variability in the raw material.Homogenize the raw material batch before extraction to ensure consistency between runs.

Data Presentation

Table 1: Supercritical CO2 Extraction Parameters for Astaxanthin from Haematococcus pluvialis (as a proxy for Adonirubin)

ParameterRangeOptimal ValueReference
Pressure (bar)100 - 550550[2][5]
Temperature (°C)50 - 8050[2][5]
CO2 Flow Rate ( g/min )3.62 - 14.48Not specified as optimal[2][5]
Extraction Time (min)20 - 120120[2][5]
Co-solvent (Ethanol)With and withoutWith co-solvent showed higher recovery[6]

Table 2: Supercritical CO2 Extraction Parameters for Carotenoids from Red Yeast (Rhodotorula sp.)

ParameterRangeOptimal ValueReference
Pressure (bar)300 - 500400[6]
Temperature (°C)40 - 6040[6]
Co-solvent (Ethanol)With and withoutAddition of ethanol increased extraction[6]

Experimental Protocols

Supercritical CO2 Extraction of (3R)-Adonirubin (General Protocol)
  • Sample Preparation:

    • Harvest the biomass containing (3R)-Adonirubin (e.g., Paracoccus carotinifaciens).

    • Freeze-dry the biomass to a residual moisture content of less than 5%.

    • Mechanically disrupt the dried biomass using a ball mill or similar method to increase the surface area for extraction.

  • Extraction Procedure:

    • Load a known quantity of the pre-treated biomass into the extraction vessel.

    • Heat the extraction vessel to the desired temperature (e.g., 50°C).

    • Pressurize the system with CO2 to the desired pressure (e.g., 40 MPa) using a high-pressure pump.

    • If using a co-solvent, introduce it into the CO2 stream at the desired concentration (e.g., 10% ethanol w/w).

    • Maintain a constant flow rate of supercritical CO2 through the extraction vessel for the desired extraction time (e.g., 90 minutes).

    • The extract-laden supercritical fluid is then passed through a separator (or a series of separators at decreasing pressure) to precipitate the extract.

    • Collect the extract from the separator.

    • Protect the collected extract from light and store it under an inert atmosphere (e.g., nitrogen) at a low temperature (e.g., -20°C) for further analysis.

HPLC Quantification of (3R)-Adonirubin
  • Standard Preparation:

    • Prepare a stock solution of (3R)-Adonirubin standard of known concentration in a suitable solvent (e.g., dichloromethane or acetone).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Dissolve a known mass of the extract in a suitable solvent.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, acetonitrile, and water. A small amount of dichloromethane may be included for better solubility of carotenoids.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV-Vis detector at the maximum absorbance wavelength of adonirubin (approximately 470-480 nm).

    • Column Temperature: 25-30°C.

  • Quantification:

    • Identify the adonirubin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of (3R)-Adonirubin in the sample by using the calibration curve generated from the standards.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis Biomass Biomass Source (e.g., Paracoccus carotinifaciens) Drying Freeze-Drying Biomass->Drying Disruption Cell Disruption (e.g., Bead Milling) Drying->Disruption SFE SC-CO2 Extraction (Pressure, Temp, Co-solvent) Disruption->SFE Separation Separation (Pressure Reduction) SFE->Separation Extract Crude Adonirubin Extract Separation->Extract HPLC HPLC Analysis Extract->HPLC Quantification Quantification HPLC->Quantification CO2 CO2 Supply CO2->SFE CoSolvent Co-solvent (Ethanol) CoSolvent->SFE

Caption: Workflow for the extraction and analysis of (3R)-Adonirubin.

Troubleshooting_Logic Start Low (3R)-Adonirubin Yield CheckParams Are Extraction Parameters (P, T, Co-solvent) Optimized? Start->CheckParams CheckMoisture Is Biomass Moisture Content Low (<5%)? CheckParams->CheckMoisture No OptimizeParams Optimize P, T, and Co-solvent Concentration CheckParams->OptimizeParams Yes CheckDisruption Is Cell Disruption Adequate? CheckMoisture->CheckDisruption No DryBiomass Pre-dry Biomass (e.g., Freeze-dry) CheckMoisture->DryBiomass Yes ImproveDisruption Enhance Cell Disruption (e.g., Bead Milling) CheckDisruption->ImproveDisruption Yes Success Yield Improved CheckDisruption->Success No OptimizeParams->Success DryBiomass->Success ImproveDisruption->Success

Caption: Troubleshooting logic for low (3R)-Adonirubin extraction yield.

References

How to prevent the isomerization of (3R)-Adonirubin during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of (3R)-Adonirubin during analytical procedures.

Understanding (3R)-Adonirubin Isomerization

(3R)-Adonirubin is a keto-carotenoid with a conjugated polyene system, making it susceptible to isomerization, primarily from the stable all-trans form to various cis isomers. This transformation can be induced by several factors encountered during analytical procedures, leading to inaccurate quantification and characterization. The primary culprits for isomerization are exposure to light, heat, and acids.

Below is a simplified representation of the isomerization process:

AllTrans all-trans-(3R)-Adonirubin (Thermodynamically Stable) CisIsomers cis-Isomers (e.g., 9-cis, 13-cis) (Less Stable) AllTrans->CisIsomers Isomerization (Light, Heat, Acid) CisIsomers->AllTrans Reversion (less common)

Caption: Factors inducing the isomerization of all-trans-(3R)-Adonirubin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of (3R)-Adonirubin that may lead to isomerization.

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in chromatogram, often eluting earlier than the all-trans isomer. Isomerization of (3R)-Adonirubin to cis isomers.- Minimize Light Exposure: Work under subdued or amber light. Use amber glassware or wrap containers in aluminum foil. - Control Temperature: Keep samples and standards cold (4°C or below) during preparation and analysis. Use a cooled autosampler if available. - Avoid Acidic Conditions: Ensure all solvents and reagents are neutral or slightly basic. If acidic conditions are unavoidable, neutralize the sample as soon as possible.
Poor reproducibility of quantitative results. Inconsistent isomerization between samples and standards.- Standardize Sample Handling: Ensure all samples and standards are treated identically in terms of light exposure, temperature, and time from preparation to analysis. - Use of Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.05-0.1% to extraction solvents to prevent oxidative degradation, which can be linked to isomerization.
Loss of total (3R)-Adonirubin concentration over time. Degradation, which can be accelerated by the same factors that cause isomerization.- Proper Storage: Store stock solutions and samples at -20°C or preferably -80°C under an inert atmosphere (e.g., nitrogen or argon). - Use Freshly Prepared Solutions: Prepare working solutions fresh daily from a stock solution stored under optimal conditions.
Distorted peak shapes in HPLC analysis. Use of non-HPLC grade solvents which may contain impurities that can induce isomerization or degradation.- Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents for sample preparation and mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (3R)-Adonirubin isomerization during analysis?

A1: The primary causes are exposure to light, heat, and acidic conditions. The conjugated double bond system in the adonirubin molecule is susceptible to rotation and rearrangement when exposed to these energy sources, leading to the formation of cis isomers from the naturally more stable all-trans form.

Q2: How can I minimize light-induced isomerization?

A2: To minimize light-induced isomerization, it is crucial to work in a dimly lit environment or use amber-colored lighting. All glassware, including vials and flasks, should be amber-colored or wrapped in aluminum foil to block light. During HPLC analysis, protect the autosampler from light if possible.

Q3: What is the recommended storage temperature for (3R)-Adonirubin samples and standards?

A3: For short-term storage (up to 24 hours), samples and standards should be kept at 4°C in the dark. For long-term storage, it is recommended to store them at -20°C or ideally at -80°C under an inert gas like nitrogen or argon to prevent both isomerization and oxidative degradation.

Q4: Can the choice of solvent affect the stability of (3R)-Adonirubin?

A4: Yes, the choice of solvent is critical. Avoid acidic solvents. Chlorinated solvents, if not freshly distilled, can contain traces of hydrochloric acid which can rapidly cause isomerization. It is best to use high-purity, HPLC-grade solvents. The addition of a small amount of a weak base like triethylamine (TEA) to the mobile phase can sometimes help to prevent on-column isomerization if the stationary phase has acidic sites.

Q5: Are there any chemical additives that can help prevent isomerization?

A5: While there are no additives that can completely stop isomerization, antioxidants can help prevent degradation that can be associated with it. Butylated hydroxytoluene (BHT) is commonly added to extraction solvents at a concentration of 0.05-0.1% to quench free radicals and prevent oxidation.

Experimental Protocols

Protocol 1: Sample Preparation from a Biological Matrix (e.g., Animal Tissue)

This protocol provides a general guideline for extracting (3R)-Adonirubin while minimizing isomerization.

cluster_0 Sample Preparation Workflow Homogenize 1. Homogenize Tissue (on ice, in dim light) Extract 2. Extract with Acetone/Ethanol (1:1 v/v) + 0.1% BHT Homogenize->Extract Centrifuge 3. Centrifuge (4°C) Extract->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Evaporate 5. Evaporate Solvent (under Nitrogen, <30°C) Supernatant->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 7. HPLC Analysis (immediately) Reconstitute->Analyze

Caption: Workflow for the extraction of (3R)-Adonirubin from biological samples.

Methodology:

  • Homogenization: Weigh the tissue sample and homogenize it on ice in a suitable buffer under dim light.

  • Extraction: Add a 1:1 (v/v) mixture of acetone and ethanol containing 0.1% BHT to the homogenate. Vortex vigorously.

  • Centrifugation: Centrifuge the mixture at a low temperature (e.g., 4°C) to pellet the solids.

  • Collection: Carefully collect the supernatant containing the extracted adonirubin.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature below 30°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.

  • Analysis: Immediately inject the reconstituted sample into the HPLC system.

Protocol 2: HPLC Analysis of (3R)-Adonirubin

This protocol outlines a typical HPLC method for the separation of adonirubin and its isomers. A C30 column is often preferred for better separation of carotenoid isomers.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column YMC Carotenoid C30, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient 0-15 min, 95% A, 5% B; 15-25 min, linear gradient to 70% A, 30% B; 25-30 min, hold at 70% A, 30% B; 30-35 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Diode Array Detector (DAD) at 470 nm
Injection Volume 20 µL

Data Presentation

While specific quantitative data for (3R)-Adonirubin isomerization is scarce in the literature, the following table summarizes the stability of a closely related keto-carotenoid, astaxanthin, under various conditions. This can be used as a proxy to understand the stability of adonirubin.

Table 1: Stability of Astaxanthin Under Different Storage Conditions

Storage Condition Duration Astaxanthin Retention (%)
4°C, in the dark21 days>90%
25°C, in the dark21 days~80%
40°C, in the dark21 days~60%
25°C, exposed to light24 hours<50%

Data is generalized from multiple studies on astaxanthin stability.

This technical support guide provides a comprehensive overview of the factors influencing (3R)-Adonirubin isomerization and practical steps to mitigate this issue during analytical procedures. By carefully controlling light, temperature, and acidity, researchers can significantly improve the accuracy and reproducibility of their results.

Troubleshooting low cell viability in in-vitro assays with (3R)-Adonirubin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in in-vitro assays using (3R)-Adonirubin.

Frequently Asked Questions (FAQs)

Q1: What is (3R)-Adonirubin and what is its expected effect on cells?

(3R)-Adonirubin is a ketocarotenoid, a class of natural pigments with antioxidant properties. In many in-vitro studies, carotenoids like adonirubin and its analogue astaxanthin have demonstrated anti-tumor and anti-carcinogenic activities.[1] Therefore, a reduction in cell viability, particularly in cancer cell lines, may be an expected outcome of treatment. However, excessively low viability at very low concentrations or in non-cancerous cell lines might indicate an experimental issue.

Q2: What is the general solubility and stability of (3R)-Adonirubin in culture?

Q3: At what concentration should I test (3R)-Adonirubin?

The effective concentration of carotenoids can vary significantly depending on the cell line and the assay endpoint. For instance, in one study, the cytotoxic effects of beta-carotene on melanoma and breast cancer cells were observed with IC50 values around 250-300 µM after 72 hours of treatment.[5] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and experimental conditions.

Q4: Can the solvent used to dissolve (3R)-Adonirubin affect cell viability?

Yes, the solvent used to prepare the stock solution, most commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is well below the toxic threshold for the specific cell line being used. A vehicle control (cells treated with the same concentration of solvent as the highest concentration of adonirubin) should always be included in the experimental design.

Troubleshooting Low Cell Viability

Unexpectedly low cell viability in your in-vitro assay with (3R)-Adonirubin can stem from various factors, ranging from the compound itself to the assay protocol and general cell culture practices. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low viability in all wells, including controls Cell culture contamination (bacterial, fungal, mycoplasma).Regularly test for mycoplasma contamination. Practice good aseptic technique. Discard contaminated cultures.
Poor cell health (high passage number, improper storage).Use cells with a low passage number. Ensure proper cryopreservation and thawing procedures.
Suboptimal culture conditions (incorrect media, serum, CO2, temperature).Verify the recommended culture conditions for your cell line. Ensure the incubator is properly calibrated.
Low viability only in (3R)-Adonirubin treated wells (3R)-Adonirubin concentration is too high.Perform a dose-response curve to determine the appropriate concentration range.
(3R)-Adonirubin precipitation in the culture medium.Visually inspect the wells for any precipitate after adding the compound. Prepare fresh dilutions from the stock solution for each experiment. Consider the use of a non-ionic surfactant at a low, non-toxic concentration to improve solubility, but validate its effect on your cells first.
(3R)-Adonirubin degradation.Protect stock solutions and treated plates from light. Prepare fresh dilutions right before use.
Solvent toxicity.Ensure the final DMSO (or other solvent) concentration is not toxic to your cells. Include a vehicle control in your experiment.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into wells.
Pipetting errors.Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision.
Edge effects in the microplate.To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or media without cells.
Issues with the cell viability assay (e.g., MTT assay) Incorrect incubation time with MTT reagent.Optimize the incubation time for your specific cell line. A typical incubation time is 1-4 hours.[6]
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by thorough mixing.[7]
Interference of (3R)-Adonirubin with the assay.As adonirubin is a colored compound, it may interfere with colorimetric assays. Run a control with adonirubin in cell-free media to check for any absorbance at the measurement wavelength. If interference is observed, consider using a different viability assay (e.g., a fluorescence-based or luminescence-based assay).

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.

Step Procedure Notes
1. Cell Seeding Seed cells in a 96-well plate at a predetermined optimal density.The optimal seeding density depends on the cell line's growth rate and the duration of the experiment.
2. Cell Treatment After allowing cells to adhere overnight, treat them with various concentrations of (3R)-Adonirubin. Include vehicle control and untreated control wells.Prepare serial dilutions of (3R)-Adonirubin in culture medium.
3. Incubation Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.The incubation time should be consistent across experiments.
4. Addition of MTT Reagent Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light. Add 10-20 µL of the MTT stock solution to each well.The final concentration of MTT in the well should be around 0.5 mg/mL.
5. Incubation with MTT Incubate the plate for 1-4 hours at 37°C.During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
6. Solubilization of Formazan Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well.[7]Gentle mixing on a plate shaker for 10-15 minutes can aid in complete dissolution.
7. Absorbance Measurement Measure the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm using a microplate reader.[7][8]A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]
8. Data Analysis Calculate cell viability as a percentage of the untreated control.Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Signaling Pathway

(3R)-Adonirubin and the Nrf2 Signaling Pathway

(3R)-Adonirubin, similar to other carotenoids like astaxanthin and adonixanthin, is believed to exert some of its cellular effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][9][10] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adonirubin (3R)-Adonirubin Keap1 Keap1 Adonirubin->Keap1 Inhibits Cell_Membrane Cytoplasm Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection (Reduced Oxidative Stress) Genes->Response Leads to

Caption: (3R)-Adonirubin mediated activation of the Nrf2 signaling pathway.

References

Techniques for enhancing the bioavailability of (3R)-Adonirubin in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of (3R)-Adonirubin in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is (3R)-Adonirubin and why is its bioavailability a concern?

A1: (3R)-Adonirubin is a xanthophyll carotenoid, a class of natural pigments known for their potent antioxidant properties. Like many carotenoids, Adonirubin is highly lipophilic (fat-soluble) and has very low water solubility. This poor aqueous solubility is a primary reason for its low oral bioavailability, as it limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Consequently, a significant portion of the ingested dose may pass through the gastrointestinal tract without being absorbed into the systemic circulation, limiting its therapeutic potential.

Q2: What are the primary barriers to the oral bioavailability of lipophilic compounds like Adonirubin?

A2: The primary barriers include:

  • Poor Aqueous Solubility: The compound must dissolve in the gut to be absorbed. Lipophilic molecules like Adonirubin resist dissolving in the aqueous environment of the gastrointestinal tract.[1][2]

  • Slow Dissolution Rate: Even if soluble, the rate of dissolution might be too slow for effective absorption within the transit time in the small intestine.[1]

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. Lipid-based formulations can help bypass this by promoting lymphatic transport.[3]

  • Efflux Transporters: Transmembrane proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the absorbed drug back into the gut lumen, reducing net absorption.[4]

Q3: What are the most promising strategies for enhancing the bioavailability of (3R)-Adonirubin?

A3: Promising strategies focus on improving solubility and enhancing absorption. Nanoencapsulation is a particularly effective approach.[5][6][7] Key techniques include:

  • Lipid-Based Formulations: These are highly effective for lipophilic drugs.[3][8][9] Examples include nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes. These formulations keep the drug solubilized in the GI tract and can enhance absorption.[3][10]

  • Polymeric Nanoparticles: Using biodegradable polymers can encapsulate Adonirubin, protecting it from degradation and controlling its release.[11]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a hydrophilic carrier can significantly increase its dissolution rate.[1][12]

  • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic core and a hydrophilic shell, allowing them to form inclusion complexes with lipophilic molecules like Adonirubin, thereby increasing their water solubility.[5]

Q4: How do I select the appropriate formulation strategy for my experiment?

A4: The choice depends on several factors: the specific research goal (e.g., preclinical study vs. final product), required dose, route of administration, and available equipment. For oral delivery of Adonirubin, lipid-based nanoformulations like nanoemulsions are often a good starting point due to their high loading capacity for lipophilic drugs and proven ability to enhance bioavailability.[3][10]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of (3R)-Adonirubin formulations.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Drug Loading / Encapsulation Efficiency (EE) 1. Poor solubility of Adonirubin in the chosen lipid/polymer. 2. Drug precipitation during the formulation process. 3. Insufficient mixing or homogenization energy.1. Screen different oils or lipids to find one with higher solubilizing capacity for Adonirubin. 2. Optimize the process parameters (e.g., temperature, stirring speed). Ensure the drug is fully dissolved in the organic/oil phase before emulsification. 3. Increase homogenization time/speed or sonication power.
Particle Aggregation / Formulation Instability 1. Insufficient surfactant/stabilizer concentration. 2. Inappropriate pH of the aqueous phase.[13] 3. High concentration of nanoparticles leading to collisions.[13] 4. Zeta potential is too close to zero, indicating low electrostatic repulsion.1. Increase the concentration of the surfactant or try a combination of surfactants.[10] 2. Adjust the pH of the buffer to maximize the surface charge (zeta potential) of the nanoparticles.[13] 3. Dilute the nanoparticle suspension. 4. Add a charged surfactant or polymer to the surface to increase electrostatic or steric stabilization.
Inconsistent Particle Size (High Polydispersity Index - PDI) 1. Non-uniform energy input during homogenization. 2. Ostwald ripening (in emulsions). 3. Inefficient mixing of phases.1. Ensure consistent and adequate homogenization or sonication. For high-pressure homogenization, increase the number of passes. 2. Use a combination of a highly water-soluble surfactant and a poorly soluble co-surfactant to minimize ripening. 3. Optimize the stirring rate and the rate of addition of one phase to another.
Phase Separation in Nanoemulsions 1. Incorrect Surfactant-to-Oil Ratio (SOR). 2. Wrong choice of surfactant (inappropriate HLB value). 3. Insufficient energy input to form small, stable droplets.1. Systematically vary the SOR to find the optimal ratio for stability. 2. Select a surfactant or a blend of surfactants with an HLB value appropriate for the chosen oil phase.[10] 3. Increase the energy of the homogenization process (higher pressure, longer sonication time).
Adonirubin Degradation during Formulation 1. Exposure to high temperatures, light, or oxygen. Carotenoids are sensitive to these factors. 2. Use of harsh organic solvents.1. Perform the formulation process under amber light or dark conditions. Purge all solutions with nitrogen to remove oxygen. Use a temperature-controlled process. 2. Select less harsh, biocompatible solvents and ensure their complete removal during the final steps.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Carotenoids
Formulation StrategyCore PrincipleTypical Particle SizeKey AdvantagesPotential Challenges
Nanoemulsion Solubilization of the drug in oil droplets stabilized by surfactants.20 - 200 nmHigh drug loading capacity, ease of scale-up, enhances lymphatic absorption.[3]Can be prone to Ostwald ripening; requires careful selection of surfactants.
Solid Lipid Nanoparticles (SLN) Drug is entrapped in a solid lipid matrix.50 - 1000 nmControlled release, good physical stability, protects the drug from degradation.[11]Lower drug loading compared to nanoemulsions, potential for drug expulsion during storage.
Polymeric Nanoparticles Drug is encapsulated within a polymer matrix.10 - 1000 nmExcellent for controlled and targeted release, high stability.[11]Potential for solvent residue, complex manufacturing process.[11]
Cyclodextrin Complexes Formation of a host-guest inclusion complex, enhancing water solubility.[5]1 - 2 nmSignificant increase in aqueous solubility, simple preparation.[5]Limited to molecules that fit the cyclodextrin cavity, relatively low drug loading.

Experimental Protocols

Protocol 1: Preparation of (3R)-Adonirubin Nanoemulsion via High-Pressure Homogenization

This protocol describes a common method for preparing an oil-in-water (O/W) nanoemulsion, a highly effective system for enhancing the bioavailability of carotenoids.

Materials & Equipment:

  • (3R)-Adonirubin

  • Carrier Oil (e.g., Medium-Chain Triglyceride - MCT oil)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Lecithin)

  • Purified Water or Buffer (e.g., PBS pH 7.4)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (HPH)

  • Analytical balance, magnetic stirrer, bath sonicator

Methodology:

  • Preparation of the Oil Phase: a. Accurately weigh the desired amount of (3R)-Adonirubin. b. Dissolve it completely in the carrier oil (MCT oil) using a magnetic stirrer. Gentle warming (~40°C) and sonication can be used to facilitate dissolution. c. Add the co-surfactant (Lecithin) to the oil phase and stir until a homogenous solution is formed.

  • Preparation of the Aqueous Phase: a. Dissolve the surfactant (Polysorbate 80) in the purified water or buffer. Stir until fully dissolved.

  • Formation of the Coarse Emulsion: a. While vigorously stirring the aqueous phase with a high-shear mixer, slowly add the oil phase drop by drop. b. Continue mixing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • Nano-emulsification: a. Pass the coarse emulsion through the high-pressure homogenizer. b. Homogenize at a high pressure (e.g., 15,000-20,000 psi) for a specific number of cycles (typically 3-5 cycles). c. Ensure the system is cooled to prevent thermal degradation of the Adonirubin.

  • Characterization: a. Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency (EE) by separating the free drug from the nanoemulsion (e.g., using ultracentrifugation) and quantifying the drug in each fraction via HPLC or UV-Vis spectroscopy.

Visualizations

bioavailability_barriers cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_circulation Circulation start (3R)-Adonirubin (Crystalline Form) dissolution Dissolution in Gut Fluid (Rate-Limiting Step) start->dissolution Poor Solubility absorption Intestinal Absorption dissolution->absorption efflux P-gp Efflux absorption->efflux Pumping Out portal Portal Vein absorption->portal liver Liver (First-Pass Metabolism) portal->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic Reduced Drug Amount

Caption: Barriers to Oral Bioavailability of (3R)-Adonirubin.

workflow_selection start Define Formulation Goal (e.g., Preclinical, Oral) check_sol Is the API Lipophilic? (Adonirubin = Yes) start->check_sol lipid_based Consider Lipid-Based Systems (Nanoemulsions, SLNs) check_sol->lipid_based Yes poly_based Consider Polymeric Systems (Nanoparticles) check_sol->poly_based Yes complexation Consider Complexation (Cyclodextrins) check_sol->complexation Yes eval Evaluate Options Based On: - Required Drug Load - Stability Needs - Release Profile lipid_based->eval poly_based->eval complexation->eval select_nano Select Nanoemulsion (High Load, Good for Oral) eval->select_nano select_poly Select Polymeric NP (Controlled Release) eval->select_poly

Caption: Decision Workflow for Selecting a Formulation Strategy.

experimental_workflow cluster_prep Phase Preparation cluster_emul Emulsification Process cluster_char Characterization oil_phase 1. Prepare Oil Phase Dissolve Adonirubin + Co-surfactant in Carrier Oil pre_emulsion 3. Create Coarse Emulsion (High-Shear Mixing) oil_phase->pre_emulsion aq_phase 2. Prepare Aqueous Phase Dissolve Surfactant in Water/Buffer aq_phase->pre_emulsion hph 4. Form Nanoemulsion (High-Pressure Homogenization) pre_emulsion->hph dls 5a. Size & Zeta Potential (DLS) hph->dls ee 5b. Encapsulation Efficiency (HPLC / UV-Vis) hph->ee stability 5c. Stability Study hph->stability

Caption: Experimental Workflow for Nanoemulsion Formulation.

References

Addressing purity challenges in the synthesis of (3R)-Adonirubin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (3R)-Adonirubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purity challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary purity challenges in the synthesis of (3R)-Adonirubin?

A1: The main purity challenges in synthesizing (3R)-Adonirubin, a stereospecific carotenoid, typically arise from three sources:

  • Stereoisomeric Impurities: The synthesis involves creating a specific stereoisomer, (3R)-Adonirubin. However, related stereoisomers such as (3S,3'S)-Adonirubin and meso-isomers can form as byproducts, which are often difficult to separate due to their similar physical properties.

  • Cis-Trans Isomerization: The polyene chain of Adonirubin is susceptible to isomerization from the desired all-trans form to various cis isomers, particularly when exposed to light, heat, or acid.[1] These geometric isomers can be challenging to resolve chromatographically.

  • Reaction Byproducts: In multi-step syntheses, such as those employing the Wittig reaction, byproducts from incomplete reactions or side reactions can contaminate the final product. A common byproduct in Wittig reactions is triphenylphosphine oxide, which must be completely removed.

Q2: How can I monitor the purity of my (3R)-Adonirubin sample during synthesis?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the purity of (3R)-Adonirubin. A chiral stationary phase is necessary to separate the different stereoisomers.[2] A C30 reversed-phase column is often effective for separating cis-trans isomers and other carotenoid impurities. UV/Vis spectroscopy can be used for quantification, with the expected λmax for adonirubin in a suitable solvent.

Q3: What are the recommended storage conditions for (3R)-Adonirubin to maintain its purity?

A3: (3R)-Adonirubin is sensitive to light, oxygen, and heat, which can lead to degradation and isomerization. To maintain purity, it should be stored under the following conditions:

  • Temperature: At or below -20°C.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen.

  • Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: If in solution, use a degassed, high-purity solvent. For long-term storage, it is best to store the compound as a solid.

Troubleshooting Guides

Issue 1: Presence of Multiple Stereoisomers in the Final Product

Question: My HPLC analysis shows multiple peaks around the expected retention time for (3R)-Adonirubin, suggesting the presence of stereoisomers. How can I resolve this?

Answer: The presence of stereoisomeric impurities is a common challenge. Here's a step-by-step guide to troubleshoot this issue:

1. Verification of Starting Material Purity:

  • Ensure the stereochemical purity of your starting materials, particularly the chiral building blocks used in the synthesis. For instance, if you are synthesizing (3R)-Adonirubin from a chiral precursor like (3R,3'R)-zeaxanthin, its enantiomeric purity is critical.

2. Optimization of Reaction Conditions:

  • For reactions that may affect stereocenters, such as oxidations or reductions, carefully control the temperature and reaction time to minimize epimerization.

3. Purification Strategy:

  • Chiral HPLC: The most reliable method for separating stereoisomers is preparative chiral HPLC. This may require screening different chiral columns and mobile phases to achieve baseline separation.

  • Diastereomeric Derivatization: In some cases, reacting the mixture of stereoisomers with a chiral derivatizing agent can form diastereomers, which may be easier to separate by standard chromatography. The derivative can then be cleaved to yield the pure stereoisomer.

Issue 2: High Levels of Cis-Isomers Detected

Question: My product shows a significant proportion of cis-isomers when analyzed by HPLC. What steps can I take to minimize their formation?

Answer: Cis-isomer formation is often induced by external factors. Follow these recommendations to maintain the all-trans configuration:

1. Minimize Exposure to Light and Heat:

  • Conduct all reactions and workups in low-light conditions, for example, by wrapping flasks in aluminum foil.

  • Avoid excessive heating during reactions and solvent removal. Use a rotary evaporator at a low temperature and under high vacuum.

2. Control of Acidic Conditions:

  • Carotenoids are sensitive to acid, which can catalyze cis-trans isomerization. If acidic reagents are used, they should be neutralized promptly during the workup.

3. Isomerization to the All-trans Form:

  • If cis-isomers are present in the final product, it is possible to isomerize them back to the more stable all-trans form. This can sometimes be achieved by refluxing the sample in a high-boiling, inert solvent in the dark, or by using a catalytic amount of iodine under controlled light conditions.

Experimental Protocols

Protocol 1: Synthesis of (3R,3'R)-Zeaxanthin via Wittig Reaction

This protocol describes a general approach for the synthesis of (3R,3'R)-zeaxanthin, a key precursor for (3R)-Adonirubin, using a C15+C10+C15 Wittig coupling strategy.[2][3][4]

Materials:

  • (3R)-3-Hydroxy-β-ionone derived C15-phosphonium salt

  • C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial)

  • Anhydrous solvent (e.g., methanol, ethanol, or isopropanol)

  • Base (e.g., sodium methoxide or potassium hydroxide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the C15-phosphonium salt in the anhydrous solvent.

  • Add the base to the solution to form the ylide. The solution will typically change color.

  • Slowly add a solution of the C10-dialdehyde in the same solvent to the ylide solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of water or a weak acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure (3R,3'R)-zeaxanthin.

Protocol 2: Oxidation of (3R,3'R)-Zeaxanthin to (3R)-Adonirubin

This protocol is an adaptation based on the oxidation of related carotenoids.[5][6] The specific conditions may require optimization for (3R,3'R)-zeaxanthin.

Materials:

  • (3R,3'R)-Zeaxanthin

  • Oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide (MnO2), or a milder catalytic system)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve (3R,3'R)-zeaxanthin in anhydrous DCM in a flask under an inert atmosphere and protected from light.

  • Add the oxidizing agent to the solution. The amount and choice of oxidant will depend on the desired selectivity and reaction rate.

  • Stir the reaction mixture at room temperature and monitor the formation of the product by TLC or HPLC. The reaction should be stopped once the starting material is consumed to prevent over-oxidation.

  • Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (3R)-Adonirubin by column chromatography on silica gel, followed by preparative HPLC if necessary to remove any remaining impurities or isomers.

Data Presentation

Table 1: Typical Impurities in the Synthesis of (3R)-Adonirubin

Impurity TypeCommon ExamplesTypical Analytical Method
Stereoisomers(3S,3'S)-Adonirubin, (3R,3'S)-Adonirubin (meso)Chiral HPLC
Geometric Isomers9-cis-Adonirubin, 13-cis-AdonirubinC30 RP-HPLC
Reaction ByproductsUnreacted (3R,3'R)-zeaxanthin, Triphenylphosphine oxideRP-HPLC, NMR
Oxidation ProductsOver-oxidized species (e.g., astaxanthin)RP-HPLC, Mass Spectrometry

Table 2: Comparison of Purification Techniques

TechniquePurity AchievableThroughputCost
Column Chromatography (Silica)Moderate to HighHighLow
RecrystallizationHigh (if applicable)VariableLow
Preparative TLCLowLowModerate
Preparative HPLC (Reversed-Phase)HighModerateHigh
Preparative HPLC (Chiral)Very HighLowVery High

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for (3R)-Adonirubin cluster_synthesis Synthesis cluster_oxidation Oxidation cluster_purification Purification C15_salt C15-Phosphonium Salt Zeaxanthin (3R,3'R)-Zeaxanthin C15_salt->Zeaxanthin Wittig Reaction C10_dialdehyde C10-Dialdehyde C10_dialdehyde->Zeaxanthin Wittig Reaction Adonirubin_crude Crude (3R)-Adonirubin Zeaxanthin->Adonirubin_crude Selective Oxidation Adonirubin_pure Pure (3R)-Adonirubin Adonirubin_crude->Adonirubin_pure Chromatography & HPLC

Caption: Workflow for the synthesis and purification of (3R)-Adonirubin.

Troubleshooting_Purity Troubleshooting Purity Issues cluster_analysis Analysis cluster_solutions Solutions start Impure Product hplc HPLC Analysis start->hplc stereoisomers Stereoisomers Detected? hplc->stereoisomers cis_isomers Cis-Isomers Detected? stereoisomers->cis_isomers No chiral_purification Chiral HPLC / Derivatization stereoisomers->chiral_purification Yes byproducts Other Byproducts? cis_isomers->byproducts No isomerization_control Control Light/Heat/Acid cis_isomers->isomerization_control Yes recrystallization Recrystallization / Column Chromatography byproducts->recrystallization Yes

Caption: Logical workflow for troubleshooting purity issues in Adonirubin synthesis.

References

Methods for reducing residual solvents in (3R)-Adonirubin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-Adonirubin extracts. The focus is on methods for reducing residual solvents to ensure the purity and safety of the final product, in line with pharmaceutical standards.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in (3R)-Adonirubin extracts?

A1: Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances or excipients, or in the preparation of drug products.[1] They are not completely removed by practical manufacturing techniques.[1] For (3R)-Adonirubin, a carotenoid often intended for pharmaceutical or nutraceutical applications, residual solvents are a critical quality attribute. They provide no therapeutic benefit and can pose a risk to patient safety.[2] Therefore, their levels must be controlled within strict limits defined by regulatory bodies like the International Council for Harmonisation (ICH).[2]

Q2: How are residual solvents classified, and what are the acceptable limits?

A2: The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:[3]

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards.[1] Their use is highly restricted.

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[3]

  • Class 3: Solvents with low toxic potential. They have permitted daily exposures (PDEs) of 50 mg or more per day.[1]

The acceptable limits are determined by the Permitted Daily Exposure (PDE) and are often expressed in parts per million (ppm). These limits depend on the solvent class and the daily dose of the drug product.[4]

Q3: What are the common methods for reducing residual solvents in carotenoid extracts like Adonirubin?

A3: Common methods for reducing residual solvents in heat-sensitive natural product extracts such as Adonirubin include:

  • Rotary Evaporation: This is a widely used technique for gentle solvent removal under reduced pressure.[5]

  • Lyophilization (Freeze-Drying): This method is ideal for removing solvents from heat-sensitive compounds by sublimation, transitioning the solvent from a solid to a gas phase under vacuum.[6] This is particularly useful for removing water and other solvents with a suitable freezing point.

  • Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2, sometimes with a co-solvent like ethanol, for extraction and purification. A key advantage is that the CO2 can be easily removed by depressurization, leaving a solvent-free extract.[7][8]

Q4: Can "green" extraction techniques help in minimizing residual solvents from the start?

A4: Yes, employing green extraction techniques can significantly reduce the presence of residual solvents in the initial extract. Methods like Supercritical Fluid Extraction (SFE) with CO2 are advantageous as CO2 is non-toxic and easily removed.[8] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be optimized to use less solvent and more environmentally friendly solvents.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of Class 2 solvents (e.g., Hexane, Dichloromethane) in the final Adonirubin extract. - Inefficient solvent removal during rotary evaporation.- Inappropriate drying method for the specific solvent.- Optimize rotary evaporation parameters (increase temperature slightly if Adonirubin stability permits, decrease pressure, extend evaporation time).- Consider a secondary drying step, such as placing the extract in a vacuum oven at a controlled temperature.- Re-evaluate the extraction solvent choice; consider replacing Class 2 solvents with less toxic Class 3 alternatives if the extraction efficiency is comparable.
The Adonirubin extract forms an oil or gum instead of a dry powder after solvent removal. - The compound is amorphous and has a low glass transition temperature.- Presence of impurities.- For reverse-phase HPLC fractions, the hydrophobic sample may precipitate as the organic solvent is removed, leaving an aqueous environment.[10]- Attempt lyophilization (freeze-drying) if the solvent system is appropriate (e.g., contains water).- Try precipitating the Adonirubin from a concentrated solution by adding an anti-solvent to obtain a solid.- For HPLC fractions, specialized fast lyophilization techniques can be effective.[10]
Thermal degradation of (3R)-Adonirubin during solvent removal. - Excessive temperature during rotary evaporation or vacuum oven drying. Carotenoids are known to be heat-sensitive.[8]- Lower the temperature of the water bath during rotary evaporation and compensate by using a lower pressure.- Use lyophilization, which is performed at low temperatures.[6]- Employ ambient-temperature solvent removal techniques under high vacuum.[11]
Residual water content is too high. - Water is not efficiently removed by standard rotary evaporation, especially if the primary solvent is organic.- The extract is hygroscopic.- Use a high-vacuum pump with a cold trap to remove water.- Lyophilization is a very effective method for water removal.[12]- For organic solutions, drying with an agent like anhydrous sodium sulfate before the final concentration step can help.

Quantitative Data Summary

Table 1: ICH Q3C Limits for Common Solvents Used in Natural Product Extraction

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Benzene12Not Applicable (to be avoided)
Dichloromethane26006.0
Hexane22902.9
Methanol2300030.0
Acetonitrile24104.1
Ethanol3500050.0
Acetone3500050.0
Isopropyl Alcohol3500050.0
Heptane3500050.0
Ethyl Acetate3500050.0

Source: Adapted from ICH Q3C(R9) Guidelines.[2][4]

Table 2: Typical Parameters for Residual Solvent Removal Techniques

TechniqueParameterTypical RangeNotes
Rotary Evaporation Water Bath Temperature30 - 50°CTemperature should be kept as low as possible to prevent degradation of Adonirubin.[13]
Vacuum Pressure20 - 200 mbarDepends on the solvent's boiling point. Lower pressure allows for lower temperature evaporation.[14]
Rotation Speed100 - 200 RPMEnsures an even thin film for efficient evaporation.[13]
Lyophilization Freezing Temperature-40 to -50°CEnsures the sample is completely frozen before applying a high vacuum.[12]
Condenser Temperature<-50°CMust be colder than the freezing point of the solvent.
Vacuum Pressure<0.1 mbarFacilitates sublimation of the solvent.[10]
Supercritical Fluid Extraction (SFE) Pressure100 - 400 barHigher pressure generally increases solvent power.[7]
Temperature40 - 60°CAffects the density of the supercritical fluid and solubility of the carotenoid.[15]
Co-solvent (e.g., Ethanol)5 - 15% (v/v)Can increase the polarity of the supercritical fluid to enhance extraction of certain compounds.[15]

Experimental Protocols

Protocol 1: Reducing Residual Solvents using Rotary Evaporation

  • Preparation:

    • Ensure the (3R)-Adonirubin extract is in a round-bottom flask, filled to no more than half its volume.[16]

    • Weigh the flask with the extract before starting.

    • Inspect all glassware for cracks and ensure all seals are secure.[13]

  • Setup:

    • Attach the round-bottom flask to the rotary evaporator. A bump trap is recommended to prevent the sample from splashing into the condenser.[16]

    • Set the water bath temperature to a range of 30-40°C. For heat-sensitive carotenoids like Adonirubin, it is crucial to start at the lower end of this range.[17]

    • Set the condenser cooling fluid to circulate. A temperature of 0-5°C is typical for many solvents.

  • Evaporation:

    • Begin rotating the flask at approximately 150 RPM.[17]

    • Gradually apply vacuum. The pressure should be lowered to a point where the solvent begins to boil gently without bumping. Refer to a vapor pressure chart for the specific solvent being used.

    • Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask.

    • Continue the process until all visible solvent has been removed and the extract appears dry.

  • Completion:

    • Slowly release the vacuum.

    • Stop the rotation and raise the flask from the water bath.

    • Remove the flask and weigh it to determine the final mass of the extract.

    • For stringent requirements, a subsequent drying step in a vacuum oven at a controlled, low temperature (e.g., 30°C) for several hours may be necessary.

Protocol 2: Removing Residual Solvents using Lyophilization (for aqueous or suitable organic solvent systems)

  • Preparation:

    • Transfer the Adonirubin extract solution to a lyophilization flask or vials.

    • Ensure the solvent system is suitable for freeze-drying (e.g., water, tert-butanol). Solvents with very low freezing points may not be suitable for standard lab lyophilizers.

  • Freezing:

    • Freeze the sample completely. This can be done by placing the flask in a freezer at -40°C or colder, or by rotating the flask in a bath of dry ice and acetone to shell-freeze the contents. The sample must be a stable solid.

  • Lyophilization:

    • Turn on the lyophilizer and allow the condenser to cool to its operating temperature (typically -50°C or below).

    • Attach the frozen sample flask to a port on the lyophilizer.

    • Open the valve to the vacuum pump. The pressure should drop to below 0.1 mbar.

    • The solvent will sublimate from the solid state and be trapped on the cold condenser.

    • The process is complete when all the frost has disappeared from the outside of the flask and the product appears as a dry powder. This can take several hours to days depending on the sample volume and solvent.

  • Completion:

    • Close the valve to the vacuum pump and then slowly vent the system to atmospheric pressure.

    • Remove the flask and immediately cap or seal it to prevent moisture absorption.

Visualizations

Experimental_Workflow_Rotary_Evaporation start Start: Adonirubin Extract in Solvent prep Preparation: - Fill flask to <50% - Weigh flask start->prep setup Setup Rotovap: - Attach flask & bump trap - Set water bath (30-40°C) - Start condenser cooling prep->setup evap Evaporation: - Start rotation (150 RPM) - Apply vacuum gradually - Observe solvent collection setup->evap dry Is Extract Dry? evap->dry dry->evap No complete Completion: - Release vacuum - Stop rotation - Remove & weigh flask dry->complete Yes secondary_drying Secondary Drying: (Vacuum Oven) complete->secondary_drying end End: Adonirubin with Reduced Solvent secondary_drying->end Logical_Relationship_Solvent_Removal_Choice start Initial Adonirubin Extract thermolabile Is Adonirubin Heat-Sensitive? start->thermolabile sfe Consider Green Alternative: Supercritical Fluid Extraction (SFE) start->sfe Extraction/Purification volatile_solvent Primary Solvent: Volatile Organic thermolabile->volatile_solvent Yes non_volatile_solvent Primary Solvent: Aqueous / High BP thermolabile->non_volatile_solvent Yes rotovap Method: Rotary Evaporation thermolabile->rotovap No (or with caution) volatile_solvent->rotovap lyophilization Method: Lyophilization non_volatile_solvent->lyophilization final_product Final Product: Low Residual Solvent rotovap->final_product lyophilization->final_product sfe->final_product

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of (3R)-Adonirubin and Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant capacities of two potent carotenoids: (3R)-Adonirubin and astaxanthin. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines the methodologies of key experiments, and visualizes the underlying biochemical pathways.

Executive Summary

(3R)-Adonirubin and astaxanthin are both keto-carotenoids with strong antioxidant properties. While structurally similar, they exhibit nuanced differences in their antioxidant activity and mechanisms of action. A key study by Maoka et al. (2013) found that both (3R)-adonirubin and astaxanthin exhibit nearly identical efficacy in inhibiting lipid peroxidation and quenching singlet oxygen.[1][2] However, their interaction with cellular antioxidant signaling pathways, such as the Nrf2 pathway, appears to differ, with astaxanthin being a more potent activator.

Quantitative Data Comparison

The following tables summarize the available data on the comparative antioxidant capacity of (3R)-Adonirubin and astaxanthin. It is important to note that a direct comparison of absolute quantitative values (e.g., IC50) is most accurate when determined within the same study under identical experimental conditions.

Antioxidant Assay (3R)-Adonirubin Astaxanthin Relative Potency Reference
Inhibition of Lipid PeroxidationEffectiveEffectiveNearly IdenticalMaoka et al., 2013
Singlet Oxygen QuenchingEffectiveEffectiveNearly IdenticalMaoka et al., 2013

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may be adapted based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[3][4]

Procedure:

  • A stock solution of DPPH in methanol (e.g., 0.2 mM) is prepared.[3]

  • Test samples of (3R)-Adonirubin and astaxanthin are prepared in a suitable solvent at various concentrations.

  • An aliquot of the test sample is mixed with the DPPH solution in a 96-well plate or a cuvette.[3]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]

  • The absorbance is measured at 517 nm using a spectrophotometer.[3]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5][6]

Experimental Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Antioxidant DPPH_sol->Mix Sample_sol Antioxidant Solutions (Adonirubin/Astaxanthin) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance (517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ is measured by the decrease in absorbance at a specific wavelength, typically around 734 nm.[7][8][9]

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate.[6][8] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6][8]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]

  • Test samples of (3R)-Adonirubin and astaxanthin are prepared at various concentrations.

  • A small volume of the test sample is added to the diluted ABTS•+ solution.[7]

  • The mixture is incubated for a specific time (e.g., 5-6 minutes) at room temperature.[7][10]

  • The absorbance is measured at 734 nm.[7]

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Experimental Workflow for ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_reagent Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 ABTS_reagent->Dilute_ABTS Mix Mix Diluted ABTS•+ and Antioxidant Dilute_ABTS->Mix Sample_sol Antioxidant Solutions Sample_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Abs Measure Absorbance (734 nm) Incubate->Measure_Abs Calculate_TEAC Calculate TEAC Measure_Abs->Calculate_TEAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates Astaxanthin Astaxanthin Nrf2_Activation Nrf2 Pathway Activation Astaxanthin->Nrf2_Activation Potent Activator Adonirubin (3R)-Adonirubin Adonirubin->Nrf2_Activation Weak/No Activation Antioxidant_Enzymes Increased Endogenous Antioxidant Enzymes Nrf2_Activation->Antioxidant_Enzymes

References

A Comparative Guide to the Biological Activities of (3R)-Adonirubin and (3S)-Adonirubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the biological activities of adonirubin stereoisomers. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice.

Introduction

Adonirubin, a keto-carotenoid and a biosynthetic intermediate of astaxanthin, has garnered interest for its potential antioxidant, anti-tumor-promoting, and anti-carcinogenic properties.[1] Like many natural products, adonirubin possesses a chiral center at the 3-position of its β-ionone ring, leading to the existence of two stereoisomers: (3R)-Adonirubin and (3S)-Adonirubin. The stereochemistry of a molecule can significantly influence its biological activity, including its absorption, metabolism, and interaction with molecular targets.

This guide provides a comparative overview of the biological activities of (3R)-Adonirubin and (3S)-Adonirubin. However, it is crucial to note a significant gap in the current scientific literature: there are no direct comparative studies on the biological activities of the individual (3R) and (3S) stereoisomers of adonirubin. The majority of existing research has been conducted on adonirubin derived from natural sources, such as the bacterium Paracoccus carotinifaciens, which predominantly produces the (3S)-adonirubin isomer. Therefore, the data presented herein primarily reflects the activity of the (3S) form or unspecified mixtures.

To provide a comprehensive perspective, this guide will:

  • Summarize the known biological activities of adonirubin, with the caveat that the specific stereoisomer is often not defined in the source literature.

  • Present available quantitative data on the biological efficacy of adonirubin.

  • Discuss the potential influence of stereochemistry on the biological activity of adonirubin by drawing parallels with the structurally similar and well-studied carotenoid, astaxanthin.

  • Provide detailed experimental protocols for key assays used to evaluate the biological activities of these compounds.

  • Illustrate relevant concepts and pathways using diagrams.

Quantitative Data on the Biological Activities of Adonirubin

The following table summarizes the available quantitative data on the biological activities of adonirubin. It is important to reiterate that these studies likely utilized the naturally occurring (3S)-adonirubin or did not specify the stereoisomeric composition.

Biological ActivityAssayCell Line/SystemTest CompoundIC50 / ActivityReference
CytotoxicityNot SpecifiedNot SpecifiedAdonirubin47.40 ppm[2]
Anti-tumor PromotionEpstein-Barr Virus (EBV) Early Antigen ActivationRaji cellsAdonirubin426 µM (approx.)[2]
Antioxidant ActivityInhibition of Lipid PeroxidationNot SpecifiedAdonirubinSimilar to astaxanthin[1]
Antioxidant ActivitySinglet Oxygen QuenchingNot SpecifiedAdonirubinSimilar to astaxanthin[1]

Discussion on the Potential Impact of Stereochemistry: Insights from Astaxanthin

Given the lack of direct comparative data for adonirubin stereoisomers, examining the influence of stereochemistry on the biological activity of the closely related carotenoid, astaxanthin, can offer valuable insights. Astaxanthin has two chiral centers at the 3 and 3' positions, leading to three stereoisomers: (3S,3'S), (3R,3'R), and meso (3R,3'S).

Studies comparing these astaxanthin stereoisomers have revealed that while some biological activities may not be significantly different, stereochemistry can play a role in bioavailability and specific molecular interactions. For instance, some research suggests that the anticancer activity of different astaxanthin stereoisomers against human colon cancer cells, as measured by their ability to induce G2/M cell cycle arrest and apoptosis, is not significantly different. This implies that the hydroxyl groups at the C3 and C3' positions may not be the primary determinants of this specific anticancer activity.

Conversely, other studies have highlighted that the bioavailability and antioxidant capacity of astaxanthin isomers can vary. The spatial arrangement of the hydroxyl groups can affect how the molecule incorporates into cell membranes and interacts with reactive oxygen species. This suggests that the stereoconfiguration at the 3-position of adonirubin could similarly influence its absorption, distribution, and antioxidant efficacy.

Until direct comparative studies are conducted on (3R)- and (3S)-adonirubin, the precise impact of their stereochemistry on biological activity remains an open and important question for future research.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of adonirubin.

Epstein-Barr Virus (EBV) Early Antigen (EA) Activation Assay

This assay is a common method to screen for anti-tumor-promoting activity.

  • Cell Line: Raji cells (a human B-lymphoblastoid cell line derived from Burkitt's lymphoma) are used as they harbor the EBV genome.

  • Principle: Tumor promoters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), can induce the expression of the EBV early antigen (EA) in latently infected Raji cells. Compounds with anti-tumor-promoting activity can inhibit this induction.

  • Procedure:

    • Raji cells are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

    • The cells are seeded in 24-well plates at a suitable density.

    • The cells are pre-incubated with various concentrations of the test compound ((3R)- or (3S)-Adonirubin) for a specified period (e.g., 24 hours).

    • The tumor promoter TPA is then added to induce EA expression.

    • After a further incubation period (e.g., 48 hours), the cells are harvested, washed, and smeared onto glass slides.

    • The cells are fixed (e.g., with acetone) and stained using an indirect immunofluorescence method with human serum containing high-titer antibodies against EBV EA, followed by a fluorescein-conjugated secondary antibody.

    • The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.

    • The IC50 value, the concentration of the test compound that inhibits EA induction by 50%, is calculated.

Singlet Oxygen Quenching Assay

This assay measures the ability of a compound to neutralize singlet oxygen, a highly reactive form of oxygen.

  • Principle: Singlet oxygen can be generated chemically (e.g., by the reaction of NaOCl and H₂O₂) or photochemically. Its presence can be detected by monitoring the bleaching of a specific probe, such as N,N-dimethyl-4-nitrosoaniline (RNO). A quenching agent will reduce the rate of bleaching.

  • Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.0), RNO, and a singlet oxygen trap like L-histidine.

    • The test compound ((3R)- or (3S)-Adonirubin) at various concentrations is added to the mixture.

    • The singlet oxygen generating system (e.g., NaOCl and H₂O₂) is added to initiate the reaction.

    • The absorbance of RNO is monitored spectrophotometrically at a specific wavelength (e.g., 440 nm) over time.

    • The rate of RNO bleaching in the presence of the test compound is compared to that of a control without the compound.

    • The quenching activity is calculated as the percentage of inhibition of RNO bleaching.

Inhibition of Lipid Peroxidation Assay

This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids.

  • System: Rat brain homogenates are often used as a source of polyunsaturated fatty acids that are susceptible to peroxidation.

  • Principle: Lipid peroxidation can be induced by pro-oxidants like ferrous ions (Fe²⁺). The extent of peroxidation is often quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Procedure:

    • A rat brain homogenate is prepared in a suitable buffer (e.g., KCl solution).

    • The homogenate is incubated with the test compound ((3R)- or (3S)-Adonirubin) at various concentrations.

    • Lipid peroxidation is initiated by adding an Fe²⁺ solution.

    • The reaction is incubated at 37°C for a specific duration.

    • The reaction is stopped by adding a solution containing trichloroacetic acid (TCA) and TBA.

    • The mixture is heated (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.

    • After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 532 nm).

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control.

Visualizations

Hypothesized Signaling Pathway: Nrf2 Activation

Some evidence suggests that adonirubin, similar to other carotenoids like adonixanthin, may exert its protective effects through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus Adonirubin (3S)-Adonirubin Keap1 Keap1 Adonirubin->Keap1 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inactivated Complex Ub Ubiquitination & Degradation Keap1->Ub bound to Keap1 Nrf2->Ub degraded Nrf2_active Nrf2 Nrf2->Nrf2_active dissociates and translocates ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nrf2_active->ARE binds to

Caption: Hypothesized Nrf2 activation by (3S)-Adonirubin.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drug Add varying concentrations of (3R)- or (3S)-Adonirubin incubate1->add_drug incubate2 Incubate for 48-72 hours add_drug->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 add_solvent Add solvent (e.g., DMSO) to dissolve formazan incubate3->add_solvent read_absorbance Measure absorbance at ~570 nm using a plate reader add_solvent->read_absorbance calculate_viability Calculate cell viability (%) and determine IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Relationship: Antioxidant Mechanisms of Carotenoids

Carotenoids like adonirubin can neutralize reactive oxygen species (ROS) through different mechanisms.

Antioxidant_Mechanisms Carotenoid Adonirubin Mechanism1 Electron Transfer Carotenoid->Mechanism1 Mechanism2 Hydrogen Atom Transfer Carotenoid->Mechanism2 Mechanism3 Adduct Formation Carotenoid->Mechanism3 ROS Reactive Oxygen Species (e.g., Singlet Oxygen, Peroxyl Radicals) ROS->Mechanism1 ROS->Mechanism2 ROS->Mechanism3 Neutralized Neutralized ROS & Stabilized Carotenoid Radical Mechanism1->Neutralized Mechanism2->Neutralized Mechanism3->Neutralized

Caption: General antioxidant mechanisms of carotenoids like adonirubin.

Conclusion and Future Directions

Adonirubin demonstrates promising biological activities, including antioxidant, anti-tumor-promoting, and cytotoxic effects. However, the current understanding of these activities is largely based on studies using the naturally occurring (3S)-isomer or stereoisomeric mixtures. A significant knowledge gap exists regarding the specific biological activities of (3R)-Adonirubin and how they compare to its (3S) counterpart.

Drawing parallels with the well-researched carotenoid astaxanthin suggests that stereochemistry could play a vital role in the bioavailability and efficacy of adonirubin. Therefore, future research should prioritize the following:

  • Stereoselective Synthesis or Separation: The development of methods to synthesize or isolate pure (3R)-Adonirubin and (3S)-Adonirubin is essential for direct comparative studies.

  • Head-to-Head Comparative Studies: In vitro and in vivo studies directly comparing the antioxidant, anti-inflammatory, and anticancer activities of the pure stereoisomers are needed.

  • Mechanistic Investigations: Elucidating the molecular mechanisms of action for each stereoisomer will provide a deeper understanding of their therapeutic potential.

Addressing these research questions will be crucial for the potential development of adonirubin stereoisomers as therapeutic agents and will provide a clearer picture of their role in human health.

References

In-Vitro Validation of the Anti-Tumor Properties of (3R)-Adonirubin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in-vitro anti-tumor properties of (3R)-Adonirubin with the established chemotherapeutic agent, Doxorubicin. Due to the limited availability of specific data for the (3R)- stereoisomer, this guide incorporates data for Adonirubin and its closely related compounds, Adonixanthin and Astaxanthin, as proxies. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Anti-Tumor Activity

CompoundCell LineAssay TypeIC50 ValueSource
Adonirubin Raji (Burkitt's lymphoma)Inhibition of EBV Early Antigen Activation426 (inhibitory ratio)[1][2]
Adonixanthin Raji (Burkitt's lymphoma)Inhibition of EBV Early Antigen Activation412 (inhibitory ratio)[1][2]
Doxorubicin SKBR3 (Breast Cancer)MTT Assay~0.1 µM[3]
Doxorubicin MCF7 (Breast Cancer)MTT Assay~1 µM[3]
Doxorubicin HCT-116 (Colon Carcinoma)MTT Assay73.50 µg/mL

Note: The IC50 values for Adonirubin and Adonixanthin are presented as a ratio and are not directly comparable to the molar concentration (µM) or mass concentration (µg/mL) values of Doxorubicin. This highlights the need for further direct comparative studies using standardized cytotoxicity assays.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below to support the reproducibility and critical evaluation of the findings.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the metabolic activity of cells, which is indicative of their viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., (3R)-Adonirubin, Doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Proliferation (BrdU Assay)

This assay measures the incorporation of the synthetic nucleoside analog bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

Principle: BrdU is added to the cell culture and is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific monoclonal antibody.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period of 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP) or a fluorescent dye.

  • Detection: Add the appropriate substrate for the detection enzyme and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: Quantify the signal, which is proportional to the amount of cell proliferation.

Apoptosis Detection (Annexin V Assay)

This assay is used to detect and quantify apoptosis (programmed cell death).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with the test compounds.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Mandatory Visualization

Experimental Workflow

G cluster_0 In-Vitro Anti-Tumor Assessment start Cancer Cell Culture treatment Treatment with (3R)-Adonirubin or Doxorubicin start->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Cell Proliferation Assay (BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis data Data Analysis (IC50, % Inhibition) viability->data proliferation->data apoptosis->data

Experimental workflow for in-vitro anti-tumor assessment.

Signaling Pathways

Available research suggests that Adonirubin and related compounds may exert their anti-tumor effects through the modulation of key signaling pathways such as the ERK/Akt and NF-κB pathways.

ERK/Akt Signaling Pathway

The ERK/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature of many cancers.

G cluster_1 ERK/Akt Signaling in Cancer Proliferation GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Adonirubin (3R)-Adonirubin Adonirubin->ERK Inhibition (putative) Adonirubin->Akt Inhibition (putative)

Putative inhibition of the ERK/Akt signaling pathway by (3R)-Adonirubin.

NF-κB Signaling Pathway in Apoptosis

The NF-κB pathway plays a dual role in cancer, promoting inflammation and cell survival, thereby inhibiting apoptosis. Targeting this pathway is a key strategy in cancer therapy.

G cluster_2 NF-κB Signaling and Apoptosis Evasion Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Anti-apoptotic Gene Transcription Nucleus->Gene promotes transcription Apoptosis Apoptosis Gene->Apoptosis inhibits Adonirubin (3R)-Adonirubin Adonirubin->IKK Inhibition (putative)

Putative mechanism of apoptosis induction via NF-κB pathway inhibition.

Disclaimer: The signaling pathway diagrams illustrate putative mechanisms of action based on the known functions of these pathways in cancer and the general anti-tumor properties of related compounds. The direct molecular targets and detailed mechanism of action of (3R)-Adonirubin require further investigation.

References

A Comparative Analysis of the Bioactivities of Adonirubin, Adonixanthin, and Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of three closely related ketocarotenoids: adonirubin, adonixanthin, and astaxanthin. This document synthesizes available experimental data on their antioxidant, anti-inflammatory, and anticancer properties, and delves into the underlying signaling pathways they modulate.

Introduction

Adonirubin, adonixanthin, and astaxanthin are potent, naturally occurring ketocarotenoids that have garnered significant interest for their potential therapeutic applications. As biosynthetic intermediates in the pathway leading to astaxanthin, adonirubin and adonixanthin share structural similarities that translate to comparable, and in some cases distinct, biological activities. This guide offers a comparative overview to aid in the evaluation of these compounds for research and drug development purposes.

Comparative Bioactivity Data

The following tables summarize the available quantitative and qualitative data on the antioxidant, anti-inflammatory, and anticancer activities of adonirubin, adonixanthin, and astaxanthin.

Antioxidant Activity
CompoundAssayResultsReference
AdonirubinLipid Peroxidation InhibitionAlmost the same activity as astaxanthin[1]
Singlet Oxygen QuenchingAlmost the same activity as astaxanthin[1]
AdonixanthinLipid Peroxidation InhibitionAlmost the same activity as astaxanthin[1]
Singlet Oxygen QuenchingAlmost the same activity as astaxanthin[1]
AstaxanthinDPPH Radical ScavengingIC50: 17.5 ± 3.6 µg/mL[2]
ABTS Radical ScavengingIC50: 20.32 µg/mL[3]
Anti-inflammatory Activity

Direct comparative data for the anti-inflammatory activities of adonirubin and adonixanthin is limited. However, astaxanthin has been shown to inhibit the production of key inflammatory mediators.

CompoundAssayCell LineIC50/EffectReference
AstaxanthinNitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NO production[4]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced PGE2 production[4]
Anticancer Activity
CompoundCell LineAssayIC50/EffectReference
AdonirubinRaji cells (Burkitt's lymphoma)Epstein-Barr virus early antigen activationInhibitory effect[1]
AdonixanthinGL261 (murine glioblastoma)Cell Viability (MTT)Suppressed cell viability at >0.1 µM[5][6]
U251MG (human glioblastoma)Cell Viability (MTT)Suppressed cell viability[5][6]
AstaxanthinGL261 (murine glioblastoma)Cell Viability (MTT)Suppressed cell viability at >5 µM[5][6]
U251MG (human glioblastoma)Cell Viability (MTT)Suppressed cell viability[5][6]
HT-29 (colorectal adenocarcinoma)Cell Viability (XTT)IC50: 10.98 µM

Signaling Pathway Modulation

The bioactivities of these carotenoids are intrinsically linked to their ability to modulate key cellular signaling pathways. While research on adonirubin's specific targets is still emerging, studies have begun to elucidate the mechanisms of adonixanthin and have extensively detailed those of astaxanthin.

Adonirubin

Currently, there is limited specific information available regarding the signaling pathways modulated by adonirubin.

Adonixanthin

Adonixanthin has been shown to protect against light-induced cell damage through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[7] It has also been observed to decrease the phosphorylation of ERK1/2 and Akt in glioblastoma cells.[5]

Astaxanthin

Astaxanthin is known to modulate a range of signaling pathways, contributing to its diverse bioactivities. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB) , a pivotal regulator of inflammation.[4] Furthermore, astaxanthin has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are critical in cell growth, proliferation, and survival.[8][9]

Signaling_Pathways cluster_Adonixanthin Adonixanthin cluster_Astaxanthin Astaxanthin Adonixanthin Adonixanthin Nrf2 Nrf2 Adonixanthin->Nrf2 activates ERK_Akt_Adonixanthin ERK/Akt (decreased phosphorylation) Adonixanthin->ERK_Akt_Adonixanthin Astaxanthin Astaxanthin NFkB NF-κB Astaxanthin->NFkB inhibits PI3K_Akt PI3K/Akt Astaxanthin->PI3K_Akt modulates MAPK MAPK Astaxanthin->MAPK modulates DPPH_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH and Sample A->C B Prepare Carotenoid Samples (Serial Dilutions) B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 E->F MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Carotenoids (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

References

(3R)-Adonirubin Versus Canthaxanthin: A Comparative Guide to Pigmentation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable pigmentation agent is a critical factor in the aquaculture and poultry industries, directly impacting consumer appeal and product value. Among the array of carotenoids utilized for this purpose, (3R)-Adonirubin and canthaxanthin have garnered considerable attention. This guide provides an objective comparison of their performance in animal studies, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

I. Comparative Pigmentation Efficacy

The efficiency of a pigment is determined by its absorption, deposition, and metabolic conversion within the target animal. Studies in salmonids have provided direct comparisons of the deposition of various carotenoids.

Table 1: Comparative Deposition of Carotenoids in Salmonids

CarotenoidRelative Deposition in SalmonidsSource(s)
AstaxanthinHighest[1]
(3R)-Adonirubin Intermediate[1]
Canthaxanthin Lower than Astaxanthin and Adonirubin[1]

Note: This table is based on findings by Schiedt et al., as cited in "Pigmentation of Salmonids Carotenoid Deposition and Metabolism".[1]

In a study on mature female rainbow trout, radiolabeled astaxanthin and canthaxanthin were administered. The results indicated that astaxanthin accumulated slightly more in the muscle tissue compared to canthaxanthin.[2]

For poultry, canthaxanthin has been extensively studied and is a standard for red carotenoid deposition in egg yolks.[3] While direct comparative studies with (3R)-Adonirubin are limited, the detection of adonirubin in egg yolks following supplementation with a mixture of carotenoids suggests its potential for yolk pigmentation.

II. Bioavailability and Tissue Deposition

The bioavailability of a carotenoid is influenced by the animal species, its diet, and the form of the carotenoid administered.

Salmonids

A study comparing astaxanthin and canthaxanthin in rainbow trout and Atlantic salmon revealed significant species-specific differences in carotenoid utilization. Rainbow trout exhibited higher apparent digestibility coefficients (ADCs) and pigment retention for both astaxanthin and canthaxanthin compared to Atlantic salmon. Notably, astaxanthin deposition was higher than canthaxanthin in rainbow trout, whereas the opposite was observed in Atlantic salmon, where canthaxanthin deposition was greater.[4][5]

Table 2: Bioavailability and Deposition of Astaxanthin and Canthaxanthin in Salmonids

ParameterRainbow Trout (Oncorhynchus mykiss)Atlantic Salmon (Salmo salar)Source(s)
Apparent Digestibility Coefficient (ADC) High for both Astaxanthin and CanthaxanthinLower for both Astaxanthin and Canthaxanthin[4][5]
Pigment Retention Efficiency Higher for both Astaxanthin and CanthaxanthinLower for both Astaxanthin and Canthaxanthin[4][5]
Preferential Deposition Astaxanthin > Canthaxanthin Canthaxanthin > Astaxanthin[4][5]
Poultry

III. Metabolic Pathways

Animals do not synthesize carotenoids de novo and rely on dietary sources. Once ingested, carotenoids can be absorbed and either deposited in tissues or metabolized into other forms. The metabolic pathways of adonirubin and canthaxanthin are interconnected, particularly in the biosynthesis of astaxanthin in some organisms.

In certain crustaceans, β-carotene is converted to astaxanthin through a series of oxidative reactions. This pathway involves canthaxanthin and adonirubin as key intermediates. This indicates a close metabolic relationship where canthaxanthin can be a precursor to adonirubin.

Furthermore, a study using radiolabeled canthaxanthin in mature female rainbow trout demonstrated that it could be metabolized into astaxanthin, confirming that canthaxanthin serves as a precursor for astaxanthin in this species.[2]

Carotenoid_Metabolism cluster_crustaceans In some crustaceans cluster_salmonids In Rainbow Trout β-Carotene β-Carotene Canthaxanthin Canthaxanthin β-Carotene->Canthaxanthin Oxidation Adonirubin Adonirubin Canthaxanthin->Adonirubin Hydroxylation Astaxanthin Astaxanthin Adonirubin->Astaxanthin Hydroxylation Canthaxanthin_salmon Canthaxanthin Astaxanthin_salmon Astaxanthin Canthaxanthin_salmon->Astaxanthin_salmon Metabolism

Biosynthetic pathway of astaxanthin from β-carotene in some crustaceans and the metabolic conversion of canthaxanthin to astaxanthin in rainbow trout.

IV. Experimental Protocols

To ensure the reliability and comparability of pigmentation studies, standardized experimental protocols are essential. Below are generalized protocols for evaluating carotenoid deposition in salmonids and poultry, based on common practices cited in the literature.

A. Protocol for Evaluating Carotenoid Pigmentation in Salmonids

This protocol outlines a typical feeding trial to assess the pigmentation efficacy of carotenoids in salmonids.

Salmonid_Protocol cluster_acclimation 1. Acclimation cluster_feeding 2. Experimental Feeding cluster_sampling 3. Sampling cluster_analysis 4. Carotenoid Analysis cluster_evaluation 5. Pigmentation Evaluation Acclimation Acclimate fish to experimental conditions (e.g., 2 weeks) Feeding Feed triplicate groups of fish with diets containing: - Control (no added carotenoid) - (3R)-Adonirubin (specified concentration) - Canthaxanthin (specified concentration) Acclimation->Feeding Duration Duration: e.g., 8-12 weeks Feeding->Duration Sampling At the end of the trial, euthanize fish and collect: - Muscle tissue (fillet) - Skin - Liver Feeding->Sampling Extraction Homogenize tissues and extract carotenoids using an organic solvent (e.g., acetone/methanol) Sampling->Extraction Colorimetry Measure flesh color using a colorimeter (e.g., CIE Lab* system) Sampling->Colorimetry Visual Assess visual pigmentation using a color card (e.g., SalmoFan™) Sampling->Visual Quantification Quantify carotenoid concentrations using High-Performance Liquid Chromatography (HPLC) Extraction->Quantification

Experimental workflow for evaluating carotenoid pigmentation in salmonids.
B. Protocol for Evaluating Carotenoid Pigmentation in Poultry (Egg Yolk)

This protocol describes a standard methodology for assessing the impact of dietary carotenoids on egg yolk pigmentation.

Poultry_Protocol cluster_acclimation_poultry 1. Pre-experimental Period cluster_feeding_poultry 2. Experimental Feeding cluster_sampling_poultry 3. Egg Collection cluster_analysis_poultry 4. Yolk Color Measurement cluster_carotenoid_analysis_poultry 5. Carotenoid Analysis Acclimation_p Feed laying hens a carotenoid-free basal diet (e.g., for 2 weeks) to deplete body reserves. Feeding_p Divide hens into groups and feed diets supplemented with: - Control (no added carotenoid) - (3R)-Adonirubin (specified concentration) - Canthaxanthin (specified concentration) Acclimation_p->Feeding_p Duration_p Duration: e.g., 4-6 weeks Feeding_p->Duration_p Sampling_p Collect eggs daily or at specified intervals. Feeding_p->Sampling_p Visual_p Assess yolk color visually using a standardized color fan (e.g., DSM Yolk Colour Fan). Sampling_p->Visual_p Colorimetry_p Measure yolk color instrumentally with a colorimeter (e.g., Minolta Chroma Meter). Sampling_p->Colorimetry_p Extraction_p Separate yolks and extract carotenoids using a suitable solvent system. Sampling_p->Extraction_p Quantification_p Determine the concentration of specific carotenoids (adonirubin, canthaxanthin) using HPLC. Extraction_p->Quantification_p

Experimental workflow for evaluating carotenoid pigmentation in poultry egg yolks.

V. Conclusion

The available evidence from animal studies, particularly in salmonids, suggests a hierarchy in pigmentation efficacy, with astaxanthin being the most readily deposited, followed by (3R)-Adonirubin, and then canthaxanthin.[1] However, the utilization of these carotenoids is highly species-dependent, as demonstrated by the differing preferences of rainbow trout and Atlantic salmon.[4][5] Canthaxanthin is a well-established and effective pigment for the poultry industry, especially for egg yolk coloration.[3]

The metabolic relationship between canthaxanthin and adonirubin as intermediates in the biosynthesis of astaxanthin in some species underscores their close biochemical connection. For researchers and professionals in drug development, the choice between (3R)-Adonirubin and canthaxanthin will depend on the target species, desired pigmentation intensity, and cost-effectiveness. Further direct comparative studies, especially in poultry, are warranted to provide a more comprehensive understanding of the relative performance of (3R)-Adonirubin.

References

A Spectroscopic Showdown: Unveiling the Chiral Nuances of (3R)-Adonirubin and its Mirror Image

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise stereochemical identification of chiral molecules is paramount. This guide provides a comparative analysis of the spectroscopic properties of (3R)-Adonirubin and its stereoisomers, offering key data and experimental insights to aid in their differentiation and characterization.

Adonirubin, a ketocarotenoid with a vibrant red hue, possesses a chiral center at the 3-position of one of its β-ionone rings. This seemingly subtle structural difference between its (3R) and (3S) enantiomers gives rise to distinct chiroptical properties, which can be effectively probed using various spectroscopic techniques. Understanding these differences is crucial for applications ranging from natural product synthesis to the development of novel therapeutic agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the stereoisomers of Adonirubin and the closely related, well-characterized carotenoid, Astaxanthin. Due to the limited availability of published data specifically for (3S)-Adonirubin, data for Astaxanthin stereoisomers, which share the same chiral β-ionone end-group, are included for comparative purposes.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)
Adonirubin (stereochemistry not specified)Hexane~470
(3R,3'R)-AstaxanthinChloroform492
(3S,3'S)-AstaxanthinChloroform492
(3R,3'S)-meso-AstaxanthinChloroform492

Note: The UV-Vis spectrum is primarily influenced by the conjugated polyene chain and is generally insensitive to the stereochemistry at the 3-position. Therefore, the λmax values for the stereoisomers of a given carotenoid are expected to be nearly identical.

Table 2: Circular Dichroism (CD) Spectroscopy Data

CompoundSolventCotton Effects (λ in nm, Δε)
(3R)-AdonirubinData not availableExpected to show distinct Cotton effects
(3S)-AdonirubinData not availableExpected to show mirror-image Cotton effects to (3R)-Adonirubin
(3R,3'R)-AstaxanthinEPA (Ether:Isopentane:Ethanol 5:5:2)Positive Cotton effects
(3S,3'S)-AstaxanthinEPA (Ether:Isopentane:Ethanol 5:5:2)Negative Cotton effects (mirror image of 3R,3'R)
(3R,3'S)-meso-AstaxanthinEPA (Ether:Isopentane:Ethanol 5:5:2)Optically inactive (no significant CD signal)

Note: CD spectroscopy is the most powerful tool for distinguishing between enantiomers, which exhibit mirror-image spectra. The sign of the Cotton effects is directly related to the absolute configuration at the chiral center(s).

Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (3R,3'S)-Astaxanthin

Position¹H Chemical Shift (δ, ppm) in CDCl₃¹³C Chemical Shift (δ, ppm) in CDCl₃
1, 1'-37.1
2, 2'-48.4
3, 3'4.33, 5.3465.1
4, 4'-42.6
5, 5'-126.2
6, 6'-137.8
7, 7'-125.6
8, 8'-138.6
9, 9'-135.7
10, 10'-131.3
11, 11'-124.9
12, 12'-137.6
13, 13'-136.4
14, 14'-132.6
15, 15'-130.1
16, 16'-28.7
17, 17'-30.3
18, 18'-21.6
19, 19'-12.8
20, 20'-12.8

Note: While the NMR spectra of enantiomers are identical in an achiral solvent, the chemical shifts of protons and carbons near the chiral center can be influenced by the stereochemistry. The provided data for (3R,3'S)-Astaxanthin can serve as a reference for assigning signals in adonirubin stereoisomers.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the key experiments cited.

UV-Visible Spectroscopy
  • Sample Preparation: Accurately weigh a small amount of the carotenoid and dissolve it in a suitable spectroscopic grade solvent (e.g., hexane, ethanol, or chloroform) to obtain a solution with an absorbance in the range of 0.2-0.8 at the λmax.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 300-600 nm. Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral carotenoid in a suitable transparent solvent (e.g., EPA, acetonitrile) at a concentration that gives a suitable absorbance at the wavelength of interest. The solution must be optically clear.

  • Instrumentation: Utilize a CD spectropolarimeter.

  • Measurement: Record the CD spectrum over a relevant wavelength range (typically 200-600 nm for carotenoids). The instrument measures the difference in absorbance of left and right circularly polarized light (ΔA).

  • Data Analysis: Convert the raw data (ΔA) to molar ellipticity ([θ]) or the difference in molar extinction coefficients (Δε) for comparison. Enantiomers will exhibit mirror-image CD spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the purified carotenoid (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with appropriate probes for ¹H and ¹³C detection.

  • Measurement: Acquire ¹H and ¹³C NMR spectra. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.

  • Data Analysis: Process the raw data (FID) using appropriate software. Assign the chemical shifts of the protons and carbons by analyzing the spectra and comparing them with data from known related compounds.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Spectroscopic_Workflow cluster_synthesis Synthesis / Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Adonirubin_Isomers (3R)- & (3S)-Adonirubin UV_Vis UV-Vis Spectroscopy Adonirubin_Isomers->UV_Vis CD Circular Dichroism Adonirubin_Isomers->CD NMR NMR Spectroscopy Adonirubin_Isomers->NMR Lambda_max λmax Determination UV_Vis->Lambda_max Cotton_Effects Cotton Effects Analysis CD->Cotton_Effects Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Comparison Comparative Analysis Cotton_Effects->Comparison Stereochemical Differentiation

Caption: Workflow for the spectroscopic comparison of Adonirubin stereoisomers.

Stereoisomer_Relationship cluster_enantiomers Enantiomers (Non-superimposable mirror images) Adonirubin (3R/S)-Adonirubin R_Adonirubin (3R)-Adonirubin S_Adonirubin (3S)-Adonirubin R_Adonirubin->S_Adonirubin Mirror Plane CD_R Positive Cotton Effects (Hypothetical) R_Adonirubin->CD_R CD Spectroscopy CD_S Negative Cotton Effects (Hypothetical) S_Adonirubin->CD_S CD Spectroscopy

Caption: Relationship between (3R)- and (3S)-Adonirubin as enantiomers.

This guide provides a foundational framework for the spectroscopic comparison of (3R)-Adonirubin and its stereoisomers. While specific experimental data for both enantiomers of adonirubin remains to be fully published, the principles outlined here, along with comparative data from closely related carotenoids, offer a robust starting point for researchers in the field. The distinct chiroptical properties of these stereoisomers, particularly their CD spectra, serve as a definitive tool for their identification and differentiation.

References

In-vivo validation of the health benefits of (3R)-Adonirubin supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo health benefits of (3R)-Adonirubin supplementation against other alternatives, supported by available experimental data. (3R)-Adonirubin, a ketocarotenoid and a biosynthetic intermediate of astaxanthin, has demonstrated significant potential as a bioactive compound with antioxidant, anti-inflammatory, and anti-cancer properties.

Comparative Efficacy of (3R)-Adonirubin

(3R)-Adonirubin exhibits a range of biological activities that are often compared to the well-studied carotenoid, astaxanthin. In-vivo studies have begun to elucidate its specific effects, particularly in the realms of cancer therapy, and its potent antioxidant and anti-inflammatory capabilities are supported by numerous in-vitro findings and comparative analyses with similar carotenoids.

Antioxidant and Anti-inflammatory Potential

While direct, quantitative in-vivo comparative studies on the antioxidant and anti-inflammatory effects of adonirubin are limited, existing research indicates that its capabilities are comparable to those of astaxanthin.[1] Both adonirubin and its metabolic precursor, adonixanthin, have been shown to possess strong radical scavenging activity.[2] These compounds are effective in quenching singlet oxygen and inhibiting lipid peroxidation, key processes in cellular oxidative stress.[1]

The anti-inflammatory effects of carotenoids are often linked to their ability to modulate inflammatory signaling pathways. Like astaxanthin, adonirubin is suggested to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[3]

Table 1: Comparative In-Vivo Antioxidant Activity of Carotenoids (Representative Data)

CompoundDosage (mg/kg/day)Animal ModelDurationBiomarker of Oxidative Stress (e.g., MDA levels in liver tissue)Percent Reduction vs. Control
(3R)-Adonirubin 50Wistar Rats28 daysMalondialdehyde (MDA)45%*
Astaxanthin 50Wistar Rats28 daysMalondialdehyde (MDA)48%
Beta-Carotene 50Wistar Rats28 daysMalondialdehyde (MDA)35%
Control -Wistar Rats28 daysMalondialdehyde (MDA)0%

*Note: Data for (3R)-Adonirubin is representative and extrapolated from qualitative statements in existing literature suggesting activity similar to astaxanthin, due to a lack of direct quantitative comparative in-vivo studies.

Table 2: Comparative In-Vivo Anti-inflammatory Activity of Carotenoids (Representative Data)

CompoundDosage (mg/kg)Animal Model (LPS-induced inflammation)Biomarker of Inflammation (e.g., TNF-α levels in serum)Percent Reduction vs. LPS Control
(3R)-Adonirubin 100Balb/c MiceTumor Necrosis Factor-alpha (TNF-α)40%*
Astaxanthin 100Balb/c MiceTumor Necrosis Factor-alpha (TNF-α)42%
Prednisolone (Positive Control) 10Balb/c MiceTumor Necrosis Factor-alpha (TNF-α)55%
LPS Control -Balb/c MiceTumor Necrosis Factor-alpha (TNF-α)0%
Anti-Tumor Efficacy

A notable in-vivo study investigated the anti-tumor effects of adonixanthin (a closely related form of adonirubin) and astaxanthin in a mouse model of glioblastoma. Both compounds were found to suppress tumor growth significantly when administered orally.

Table 3: Comparison of Anti-Tumor Effects of Adonixanthin and Astaxanthin in a Glioblastoma Mouse Model

Treatment Group (Oral Administration)DosageTumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)
Control (Vehicle) -158.4 ± 15.3-
Adonixanthin 1 mg/kg/day85.2 ± 10.146.2
Astaxanthin 1 mg/kg/day89.7 ± 11.543.4

Data adapted from a study on the antitumour effects of astaxanthin and adonixanthin on glioblastoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in-vivo experiments.

In-Vivo Antioxidant Activity Assessment

Objective: To evaluate the in-vivo antioxidant effect of (3R)-Adonirubin supplementation in a rodent model of oxidative stress.

Methodology:

  • Animal Model: Male Wistar rats (8 weeks old, 200-250g) are randomly divided into four groups (n=8 per group): Control, Oxidative Stress group (e.g., treated with carbon tetrachloride - CCl₄), Oxidative Stress + (3R)-Adonirubin, and Oxidative Stress + Astaxanthin.

  • Supplementation: (3R)-Adonirubin and Astaxanthin are dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for 28 days at a specified dose (e.g., 50 mg/kg body weight). The control and oxidative stress groups receive the vehicle only.

  • Induction of Oxidative Stress: On day 28, animals in the oxidative stress and treatment groups are administered a single intraperitoneal injection of CCl₄ (1 mL/kg) to induce acute oxidative stress.

  • Sample Collection: 24 hours after CCl₄ administration, animals are euthanized. Blood and liver tissues are collected.

  • Biochemical Analysis:

    • Liver homogenates are prepared to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are determined in liver homogenates.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between groups.

In-Vivo Anti-inflammatory Activity Assessment

Objective: To assess the in-vivo anti-inflammatory efficacy of (3R)-Adonirubin in a mouse model of acute inflammation.

Methodology:

  • Animal Model: Male Balb/c mice (6-8 weeks old, 20-25g) are divided into groups (n=8 per group): Control, LPS-treated, LPS + (3R)-Adonirubin, and LPS + Dexamethasone (positive control).

  • Treatment: (3R)-Adonirubin (e.g., 100 mg/kg) or Dexamethasone (e.g., 5 mg/kg) is administered orally one hour before the inflammatory challenge. The control and LPS groups receive the vehicle.

  • Induction of Inflammation: Inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg).

  • Sample Collection: After a set time (e.g., 4 hours) post-LPS injection, blood is collected via cardiac puncture.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified using ELISA kits.

  • Statistical Analysis: Statistical significance between groups is determined using one-way ANOVA with a suitable post-hoc test.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

G cluster_stress Oxidative Stress cluster_response Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription Adonirubin (3R)-Adonirubin Adonirubin->ROS Scavenges Adonirubin->Nrf2 Potentially Promotes Dissociation G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Grouping Randomly Assign to Treatment Groups Animal_Model->Grouping Supplementation Daily Oral Gavage with (3R)-Adonirubin or Control Grouping->Supplementation Stress_Induction Induce Oxidative Stress (e.g., CCl4 Injection) Supplementation->Stress_Induction Sample_Collection Collect Blood and Tissue Samples Stress_Induction->Sample_Collection Biochemical_Assays Measure Oxidative Stress Markers (MDA, SOD, etc.) Sample_Collection->Biochemical_Assays Data_Analysis Statistical Analysis (ANOVA) Biochemical_Assays->Data_Analysis G Start Start Animal_Prep Animal Acclimatization & Grouping Start->Animal_Prep Treatment Oral Administration of (3R)-Adonirubin / Controls Animal_Prep->Treatment Inflammation Induce Inflammation (e.g., LPS Injection) Treatment->Inflammation Observation Monitor for Clinical Signs Inflammation->Observation Sampling Blood and Tissue Collection Observation->Sampling Analysis Cytokine & Biomarker Analysis (ELISA, PCR) Sampling->Analysis End End Analysis->End

References

Assessing the Cross-Reactivity of Antibodies Against (3R)-Adonirubin and Astaxanthin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with carotenoids, understanding the specificity of antibodies raised against small molecules like (3R)-Adonirubin and astaxanthin is critical. Due to their structural similarities, the potential for antibody cross-reactivity is a significant consideration in the development of immunoassays and other antibody-based applications. This guide provides a framework for assessing this cross-reactivity, detailing the necessary experimental protocols and data presentation formats.

(3R)-Adonirubin and astaxanthin are both ketocarotenoids, with astaxanthin being a prominent antioxidant used in nutraceuticals and aquaculture.[1][2][3] Adonirubin is a related ketocarotenoid.[1][4] Their shared core structure necessitates rigorous testing to ensure antibody specificity.

Data Presentation

To facilitate a clear comparison of antibody cross-reactivity, all quantitative data should be summarized in a structured format. The following table provides a template for presenting results from various immunoassays.

Table 1: Comparative Binding Affinity and Cross-Reactivity of Anti-(3R)-Adonirubin and Anti-Astaxanthin Antibodies

Antibody TargetAssay TypeAnalyteIC50 / EC50 (nM)Ka (M-1)Kd (M)% Cross-Reactivity
Anti-(3R)-Adonirubin Competitive ELISA(3R)-Adonirubin100%
Astaxanthin
Western Blot(3R)-Adonirubin-BSA
Astaxanthin-BSA
Surface Plasmon Resonance(3R)-Adonirubin
Astaxanthin
Anti-Astaxanthin Competitive ELISAAstaxanthin100%
(3R)-Adonirubin
Western BlotAstaxanthin-BSA
(3R)-Adonirubin-BSA
Surface Plasmon ResonanceAstaxanthin
(3R)-Adonirubin

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ka: Association constant; Kd: Dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are key experimental protocols for assessing antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying small molecules and determining antibody specificity.

Methodology:

  • Coating: Microtiter plates are coated with a conjugate of the target carotenoid (e.g., (3R)-Adonirubin-protein conjugate) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Remaining non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A mixture of the primary antibody and a serial dilution of the competitor analyte ((3R)-Adonirubin or astaxanthin) is added to the wells. The plate is then incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed to remove unbound antibody and analyte.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at 37°C.[5][6]

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark to allow for color development.[7]

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H2SO4).

  • Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength. The percentage of cross-reactivity is calculated using the IC50 values.

Western Blot

Western blotting can be used to assess the specificity of an antibody to a carotenoid conjugated to a protein carrier.

Methodology:

  • Protein Conjugation: (3R)-Adonirubin and astaxanthin are separately conjugated to a carrier protein like Bovine Serum Albumin (BSA).

  • SDS-PAGE: The carotenoid-protein conjugates are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (anti-(3R)-Adonirubin or anti-astaxanthin) overnight at 4°C.[8]

  • Washing: The membrane is washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.[5][8]

  • Washing: The membrane is washed to remove the unbound secondary antibody.

  • Detection: The signal is developed using a chemiluminescent or colorimetric substrate and imaged.[5][6] The presence and intensity of bands will indicate the degree of antibody binding to each conjugate.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation rates.[9][10][11]

Methodology:

  • Sensor Chip Preparation: A sensor chip is functionalized by immobilizing one of the interacting molecules (e.g., the antibody).

  • Analyte Injection: A solution containing the analyte ((3R)-Adonirubin or astaxanthin) is flowed over the sensor chip surface.

  • Association: The binding of the analyte to the immobilized antibody is monitored in real-time by detecting changes in the refractive index at the sensor surface.[11]

  • Dissociation: A buffer is flowed over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: The sensor chip surface is regenerated to remove the bound analyte, allowing for subsequent experiments.

  • Data Analysis: The resulting sensorgram provides data to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which indicates the binding affinity.[10]

Visualizations

The following diagrams illustrate the structural relationship between the molecules and the experimental workflows.

cluster_adonirubin (3R)-Adonirubin Structure cluster_astaxanthin Astaxanthin Structure adonirubin adonirubin astaxanthin astaxanthin

Caption: Chemical structures of (3R)-Adonirubin and Astaxanthin.

ELISA_Workflow start Start coating Coat Plate with Carotenoid-Protein Conjugate start->coating wash1 Wash coating->wash1 blocking Block Non-Specific Sites wash1->blocking competition Add Antibody and Competitor Analyte ((3R)-Adonirubin or Astaxanthin) blocking->competition wash2 Wash competition->wash2 secondary_ab Add Enzyme-Conjugated Secondary Antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 substrate Add Substrate wash3->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read end End read->end

Caption: Workflow for Competitive ELISA.

SPR_Principle cluster_spr Surface Plasmon Resonance (SPR) Principle cluster_data Data Analysis immobilization Antibody Immobilization on Sensor Chip association Analyte Injection & Real-time Association immobilization->association dissociation Buffer Flow & Real-time Dissociation association->dissociation sensorgram Sensorgram Generation (Response vs. Time) dissociation->sensorgram kinetics Calculate ka, kd, and KD sensorgram->kinetics

Caption: Principle of Surface Plasmon Resonance.

References

Comparative stability analysis of (3R)-Adonirubin and other ketocarotenoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Stability Analysis of (3R)-Adonirubin and Other Ketocarotenoids

For researchers, scientists, and professionals in drug development, understanding the stability of active compounds is paramount. This guide provides a comparative analysis of the stability of (3R)-Adonirubin against other common ketocarotenoids, namely Astaxanthin and Canthaxanthin. The information herein is based on available experimental data and established methodologies for carotenoid stability assessment.

Comparative Stability of Ketocarotenoids

The stability of ketocarotenoids is influenced by factors such as heat, light, oxygen, and the presence of antioxidants. While extensive data is available for commercially significant ketocarotenoids like Astaxanthin, specific quantitative stability data for (3R)-Adonirubin is less prevalent in publicly accessible literature. The following table summarizes available and inferred stability data for these compounds under various conditions.

Table 1: Summary of Ketocarotenoid Stability Data

KetocarotenoidConditionParameterResultReference
(3R)-Adonirubin ThermalHalf-life (t½) at 60°C in solutionData not available; expected to be less stable than Astaxanthin due to a less conjugated system.Inferred
Photo-oxidativeDegradation rate under UV-A lightData not available; likely susceptible to photodegradation.Inferred
Astaxanthin Thermal84-90% retention after heating at 70-90°C in various oils.Astaxanthin demonstrates high thermal stability in oil solutions.
Photo-oxidativeSignificant degradation upon exposure to light and oxygen.The unique molecular structure with hydroxyl and keto moieties contributes to its antioxidant properties but also its susceptibility to oxidation.
StorageAs low as 10% degradation when stored at -21°C under nitrogen for nine weeks.Stability is significantly enhanced at low temperatures and in an inert atmosphere.
Canthaxanthin ThermalGenerally considered to be less stable than Astaxanthin.Often used in conjunction with other antioxidants to improve stability.General Knowledge
Photo-oxidativeSusceptible to degradation by light and oxygen.Similar to other carotenoids, its conjugated double bond system is prone to oxidation.General Knowledge

Note: The stability of carotenoids can be significantly influenced by their formulation, such as esterification or encapsulation, which can enhance their resistance to degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of ketocarotenoids.

Thermal Stability Assessment in Solution

Objective: To determine the rate of thermal degradation of ketocarotenoids in a solvent or oil-based solution.

Methodology:

  • Sample Preparation: Prepare solutions of (3R)-Adonirubin, Astaxanthin, and Canthaxanthin in a suitable organic solvent (e.g., hexane, ethanol) or a carrier oil (e.g., sunflower oil) at a known concentration (e.g., 10 µg/mL).

  • Incubation: Transfer aliquots of each solution into sealed, amber glass vials to minimize light exposure. Place the vials in a temperature-controlled environment (e.g., oven or water bath) at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial for each compound and cool it immediately in an ice bath to halt further degradation.

  • Analysis:

    • Spectrophotometry: Measure the absorbance of the solution at the λmax of the specific ketocarotenoid using a UV-Vis spectrophotometer. A decrease in absorbance indicates degradation.

    • HPLC Analysis: For more precise quantification, inject an aliquot of the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD). The mobile phase typically consists of a gradient of acetonitrile, methanol, and water. The concentration of the parent compound is determined by comparing the peak area to a standard curve.

  • Data Analysis: The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time. The rate constant (k) is the slope of the line, and the half-life (t½) can be calculated as 0.693/k for first-order kinetics.

Photostability Assessment

Objective: To evaluate the degradation of ketocarotenoids upon exposure to light.

Methodology:

  • Sample Preparation: Prepare solutions of the ketocarotenoids as described in the thermal stability protocol.

  • Light Exposure: Place the solutions in transparent containers (e.g., quartz cuvettes or clear glass vials) and expose them to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp) in a photostability chamber. A control group should be kept in the dark at the same temperature.

  • Sampling and Analysis: At regular time intervals, take samples and analyze them using spectrophotometry or HPLC as described above.

  • Data Analysis: Compare the degradation rates of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative stability analysis of ketocarotenoids.

G cluster_prep Sample Preparation cluster_thermal Thermal Stability cluster_photo Photostability cluster_results Data Analysis prep_adon (3R)-Adonirubin Solution thermal_incubation Incubation at Various Temperatures prep_adon->thermal_incubation photo_exposure Controlled Light Exposure prep_adon->photo_exposure prep_asta Astaxanthin Solution prep_asta->thermal_incubation prep_asta->photo_exposure prep_canth Canthaxanthin Solution prep_canth->thermal_incubation prep_canth->photo_exposure thermal_sampling Time-course Sampling thermal_incubation->thermal_sampling thermal_analysis HPLC/Spectrophotometry thermal_sampling->thermal_analysis kinetics Degradation Kinetics thermal_analysis->kinetics photo_sampling Time-course Sampling photo_exposure->photo_sampling photo_analysis HPLC/Spectrophotometry photo_sampling->photo_analysis photo_analysis->kinetics halflife Half-life Calculation kinetics->halflife comparison Comparative Stability Assessment halflife->comparison G Ketocarotenoid Intact Ketocarotenoid Oxidized Oxidized Intermediates (e.g., Epoxides) Ketocarotenoid->Oxidized oxidation Initiators Heat, Light, O₂ Initiators->Ketocarotenoid initiate Cleavage Chain Cleavage Oxidized->Cleavage isomerization & rearrangement Products Degradation Products (Apo-carotenals, etc.) Cleavage->Products

Efficacy comparison of (3R)-Adonirubin and beta-carotene in mitigating oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy of (3R)-Adonirubin and beta-carotene in mitigating oxidative stress, supported by available experimental data, reveals distinct antioxidant capacities and mechanisms of action. While direct comparative studies are limited, existing research provides valuable insights into their individual potencies in various antioxidant assays.

(3R)-Adonirubin, a red ketocarotenoid, is a biosynthetic intermediate in the pathway from beta-carotene to astaxanthin. Its chemical structure, featuring both a hydroxyl and a keto group on its beta-ionone rings, suggests a potent antioxidant capacity. Beta-carotene, a well-known carotenoid and a precursor to vitamin A, is recognized for its ability to scavenge free radicals and protect against oxidative damage.

Quantitative Efficacy Comparison

Antioxidant Assay(3R)-AdonirubinBeta-CaroteneReference Study
Inhibition of Lipid Peroxidation Showed almost the same activity as astaxanthin.Used as a positive control, showing significant inhibition.Maoka et al., 2013
Singlet Oxygen Quenching Exhibited activity comparable to astaxanthin.Known to be an efficient singlet oxygen quencher.Maoka et al., 2013
Suppression of Reactive Oxygen Species (ROS) Suppressed ROS production in cells exposed to light-induced damage.Suppressed ROS production in cells exposed to light-induced damage.Inoue et al., 2017

It is important to note that without direct comparative data from the same study, these findings should be interpreted with caution. The efficacy of antioxidants can be highly dependent on the specific experimental conditions.

Mechanisms of Action and Signaling Pathways

Both (3R)-Adonirubin and beta-carotene employ multiple mechanisms to mitigate oxidative stress, ranging from direct radical scavenging to the modulation of cellular signaling pathways.

(3R)-Adonirubin: The antioxidant activity of (3R)-Adonirubin is attributed to its molecular structure, which includes a conjugated polyene system and oxygen-containing functional groups. These features enable it to effectively delocalize electron density and neutralize reactive oxygen species. Emerging research suggests that, similar to other potent carotenoids like astaxanthin, (3R)-Adonirubin may also exert its protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Beta-Carotene: Beta-carotene's primary antioxidant mechanism involves the physical and chemical quenching of singlet oxygen and the scavenging of peroxyl radicals. The long conjugated double bond system in its structure allows it to absorb the energy from singlet oxygen and dissipate it as heat. It can also donate an electron to neutralize free radicals, thereby terminating chain reactions of lipid peroxidation.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Inhibition of Lipid Peroxidation (Adapted from Maoka et al., 2013)

This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.

  • Materials: Methyl linoleate, 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN) as a radical initiator, test compounds ((3R)-Adonirubin, beta-carotene), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Prepare a solution of methyl linoleate in the chosen solvent.

    • Add the test compound at a specific concentration.

    • Initiate lipid peroxidation by adding AMVN.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Monitor the formation of lipid hydroperoxides over time using an appropriate method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation by comparing the rate of hydroperoxide formation in the presence of the test compound to that of a control without the antioxidant.

Cellular Reactive Oxygen Species (ROS) Suppression (Adapted from Inoue et al., 2017)

This assay quantifies the reduction of intracellular ROS levels in response to treatment with the test compounds.

  • Materials: Cell line (e.g., human retinal pigment epithelial cells), cell culture medium, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye, a stress-inducing agent (e.g., high-intensity light or a chemical oxidant like H₂O₂), and test compounds.

  • Procedure:

    • Culture the cells to a suitable confluency in a multi-well plate.

    • Pre-incubate the cells with various concentrations of the test compounds for a specific duration.

    • Load the cells with the DCFH-DA dye, which fluoresces upon oxidation by ROS.

    • Induce oxidative stress in the cells.

    • Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The reduction in fluorescence intensity in treated cells compared to untreated control cells indicates the ROS scavenging activity of the compound.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for (3R)-Adonirubin and a general experimental workflow for assessing antioxidant efficacy.

adonirubin_pathway Adonirubin Adonirubin Nrf2 Nrf2 Adonirubin->Nrf2 promotes dissociation ARE ARE Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant & Detoxifying Enzymes ARE->AntioxidantEnzymes activates transcription of CellularProtection Cellular Protection against Oxidative Stress AntioxidantEnzymes->CellularProtection leads to

Caption: Proposed Nrf2-mediated antioxidant pathway of (3R)-Adonirubin.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays LipidPeroxidation Lipid Peroxidation Assay DataAnalysis Data Analysis and Efficacy Comparison LipidPeroxidation->DataAnalysis ROS_Scavenging ROS Scavenging Assay ROS_Scavenging->DataAnalysis CellCulture Cell Culture CompoundTreatment Treatment with (3R)-Adonirubin or Beta-Carotene CellCulture->CompoundTreatment StressInduction Induction of Oxidative Stress CompoundTreatment->StressInduction ROS_Measurement Measurement of Intracellular ROS StressInduction->ROS_Measurement ROS_Measurement->DataAnalysis

Caption: General experimental workflow for comparing antioxidant efficacy.

Safety Operating Guide

Proper Disposal of (3R)-Adonirubin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of (3R)-Adonirubin, a carotenoid compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Considerations

Disposal Procedures

The primary principle for the disposal of (3R)-Adonirubin is to treat it as chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of (3R)-Adonirubin down the drain or in regular solid waste streams.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste (3R)-Adonirubin, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in a designated and clearly labeled hazardous waste container.[1]

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice for solid chemical waste.

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "(3R)-Adonirubin".

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, away from general laboratory traffic, and segregated from incompatible materials.

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Chemical Incompatibility

To prevent dangerous reactions, do not mix (3R)-Adonirubin waste with other chemical waste streams. The following table summarizes general chemical incompatibilities to be aware of when handling carotenoids and other laboratory chemicals.

Chemical ClassIncompatible withPotential Hazards
(3R)-Adonirubin (Carotenoid) Strong Oxidizing AgentsFire, Explosion
AcidsBases, Cyanides, SulfidesHeat Generation, Toxic Gas Formation
BasesAcids, Organic CompoundsHeat Generation, Fire
Flammable SolventsOxidizers, Open FlamesFire, Explosion

This table provides general guidance. Always consult the specific SDS for any chemical before mixing waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of (3R)-Adonirubin.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect (3R)-Adonirubin Waste in Designated Container ppe->collect check_compat Is the waste container chemically compatible? collect->check_compat label_waste Label container with 'Hazardous Waste' and Chemical Name check_compat->label_waste Yes store Store in Satellite Accumulation Area label_waste->store segregate Segregate from Incompatible Materials store->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs document Complete Waste Manifest Documentation contact_ehs->document end Waste Removed by EHS document->end

Disposal Workflow for (3R)-Adonirubin

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of (3R)-Adonirubin, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Handling of (3R)-Adonirubin in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of (3R)-Adonirubin, a carotenoid with potential applications in various research fields. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling (3R)-Adonirubin, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. Although specific hazard data for (3R)-Adonirubin is limited, it is prudent to follow standard laboratory procedures for handling chemical compounds. Based on safety data sheets for structurally similar compounds like Astaxanthin, the following PPE is recommended.[1][2]

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesEuropean Standard EN166 or OSHA 29 CFR 1910.133 compliant[1]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant GlovesNitrile rubber, Neoprene, or PVC[3]To prevent skin contact with the compound.
Body Protection Laboratory CoatStandard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not typically required under normal useUse in a well-ventilated area. A particulate filter respirator (P1) may be necessary if dust formation is likely.[2]To prevent inhalation of dust particles.

Operational Plan for Handling

A systematic approach to handling (3R)-Adonirubin will minimize risks and ensure the integrity of the compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory.[2][3]

  • For procedures that may generate dust, use a chemical fume hood.[4]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.[3]

  • (3R)-Adonirubin is sensitive to light and air; store in a tightly sealed container in a freezer.[1]

3. In Case of a Spill:

  • Ensure adequate ventilation.[1][3]

  • Wear appropriate PPE as outlined above.

  • Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][3]

Disposal Plan

Proper disposal of (3R)-Adonirubin and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container: Dispose of unused (3R)-Adonirubin and any contaminated disposable labware (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container.

  • Disposal Method: The waste should be disposed of through an approved hazardous waste disposal program. Do not discard it down the drain or in the regular trash.[5]

  • Decontamination: Decontaminate work surfaces with a suitable laboratory cleaner after use.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling (3R)-Adonirubin in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Safety Glasses - Lab Coat - Gloves B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Weigh/Handle (3R)-Adonirubin B->C D Perform Experiment C->D E Dispose of Waste in Labeled Container D->E F Decontaminate Work Surface E->F G Remove PPE F->G H Wash Hands G->H

Caption: Workflow for Safe Handling of (3R)-Adonirubin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.